5beta-Pregnane-3,20-dione
Description
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPGKVKISIQBV-XWOJZHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878589 | |
| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-23-4 | |
| Record name | 5β-Dihydroprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,20-Pregnanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,20-Pregnanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5.beta.-Dihydroprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,20-PREGNANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105J2Q45A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis of 5β-Pregnane-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5β-Pregnane-3,20-dione, an endogenously significant stereoisomer of pregnanedione, serves as a critical metabolite of progesterone. Its unique A/B cis-ring fusion imparts distinct biological properties, making its synthesis a key area of interest for research in endocrinology, neurosteroids, and pharmacology. This technical guide provides a comprehensive overview of the primary synthesis pathways for 5β-Pregnane-3,20-dione, detailing both the highly specific biological route and the more scalable chemical methodologies. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system. It is designed to be a definitive resource, grounded in authoritative references, for professionals requiring a deep, practical understanding of this steroid's synthesis.
Introduction: The Stereochemical Importance of 5β-Pregnane-3,20-dione
Steroids are a class of lipids characterized by a four-ring core structure. Subtle variations in this structure, particularly in the stereochemistry of the ring junctions, can lead to profound differences in biological activity. 5β-Pregnane-3,20-dione is a prime example of this principle. It is a metabolite of progesterone, a pivotal hormone in the female reproductive cycle and pregnancy.[1] The defining feature of 5β-pregnane-3,20-dione is the cis-configuration of the A and B rings, which creates a bent molecular shape. This contrasts with its 5α-isomer, which has a planar A/B trans-fusion.
This structural distinction is not trivial; it governs how the molecule interacts with receptors and enzymes. For instance, unlike its 5α-counterpart, 5β-pregnane-3,20-dione has a very low affinity for the progesterone receptor.[2] Instead, it serves as a key intermediate in the biosynthesis of other neuroactive steroids like pregnanolone.[2] Understanding the synthesis of 5β-pregnane-3,20-dione is therefore fundamental to studying steroid metabolism, developing diagnostic markers for endocrine function, and designing novel therapeutic agents.
Part I: Biosynthesis via Enzymatic Reduction
The endogenous synthesis of 5β-pregnane-3,20-dione from progesterone is a remarkably specific process, catalyzed by the enzyme Δ4-3-ketosteroid 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1).[3][4] This enzyme is found predominantly in the liver and plays a crucial role in the catabolism of steroid hormones and the biosynthesis of bile acids.[4]
The Causality of Enzymatic Specificity
The remarkable stereospecificity of AKR1D1 arises from the precise architecture of its active site. The enzyme utilizes NADPH as a hydride donor.[5] The progesterone molecule is oriented within the active site such that the hydride from NADPH is delivered specifically to the β-face of the C5 position of the steroid's A-ring. A highly conserved tyrosine residue (Tyr58) acts as a general acid, protonating the C3 ketone and facilitating the reduction of the C4-C5 double bond.[5] This enzymatic control ensures the exclusive formation of the A/B cis-ring junction, a feat that is challenging to replicate with high fidelity through purely chemical means.
Figure 1: Enzymatic conversion of progesterone to 5β-pregnane-3,20-dione by AKR1D1.
Experimental Protocol: Preparative Enzymatic Synthesis
This protocol is adapted from established radiometric assays for AKR1D1 activity for a preparative-scale synthesis.[6]
Materials:
-
Recombinant human 5β-reductase (AKR1D1), purified
-
Progesterone
-
NADPH (tetrasodium salt)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (230-400 mesh)
-
Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve progesterone in a minimal volume of ethanol before adding it to the potassium phosphate buffer to a final concentration of 50-100 µM. Add NADPH to a final concentration of 200-500 µM.
-
Enzyme Addition: Equilibrate the reaction mixture to 37°C. Initiate the reaction by adding purified AKR1D1. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 µg/mL.
-
Incubation: Incubate the reaction at 37°C with gentle agitation. Monitor the reaction progress by TLC or HPLC by taking small aliquots over time (e.g., every 30 minutes). The reaction is typically complete within 2-4 hours.
-
Reaction Quenching and Extraction: Terminate the reaction by adding 3 volumes of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the steroids. Centrifuge to separate the phases.
-
Product Recovery: Carefully collect the upper organic layer. Repeat the extraction of the aqueous phase twice more with ethyl acetate. Pool the organic extracts.
-
Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity). Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Characterization: Combine the pure fractions, evaporate the solvent, and confirm the identity and purity of the 5β-pregnane-3,20-dione by NMR and mass spectrometry.
Part II: Chemical Synthesis via Catalytic Hydrogenation
For larger-scale synthesis, chemical methods are often more practical than enzymatic routes. The most common approach is the catalytic hydrogenation of the C4-C5 double bond of progesterone. The primary challenge here is controlling the stereochemistry to favor the desired 5β product over the thermodynamically more stable 5α isomer.
The Causality of Stereoselective Hydrogenation
The stereochemical outcome of the catalytic hydrogenation of α,β-unsaturated ketones like progesterone is highly dependent on the reaction conditions, particularly the pH.
-
Under Neutral or Acidic Conditions: The steroid molecule tends to adsorb onto the catalyst surface (e.g., Palladium) from its less hindered α-face. Subsequent delivery of hydrogen also occurs from this face, leading predominantly to the 5α-isomer with an A/B trans-fusion.
-
Under Basic Conditions: The presence of a base (e.g., potassium hydroxide) can promote the formation of an enolate intermediate. This changes the conformation of the A-ring and influences how the molecule interacts with the catalyst surface. Adsorption and subsequent hydrogenation are then favored from the β-face, resulting in the formation of the A/B cis-fused 5β-isomer.
Figure 2: Influence of pH on the stereochemical outcome of progesterone hydrogenation.
Experimental Protocol: Stereoselective Hydrogenation
This protocol is a generalized procedure for the synthesis of 5β-pregnane-3,20-dione, emphasizing conditions that favor the desired stereoisomer.
Materials:
-
Progesterone
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve progesterone in anhydrous ethanol. Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Basification: Add a solution of potassium hydroxide in ethanol to the reaction mixture. The amount of base is critical and may require optimization, but a starting point is 0.5-1.0 equivalents relative to progesterone.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until all the starting material is consumed.
-
Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Workup: Neutralize the filtrate with dilute HCl or acetic acid. Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction and Washing: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product will likely be a mixture of 5β and 5α isomers. Separate these by careful column chromatography on silica gel. The 5β isomer is generally more polar. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Data Presentation and Comparison
| Parameter | Enzymatic Synthesis (AKR1D1) | Chemical Synthesis (Catalytic Hydrogenation) |
| Stereoselectivity | Exclusively 5β-isomer | Mixture of 5β and 5α isomers; 5β favored under basic conditions |
| Reaction Conditions | Physiological (37°C, neutral pH) | Room temperature, elevated H₂ pressure, basic medium |
| Reagents | Purified enzyme, NADPH, buffer | Progesterone, Pd/C catalyst, H₂, base, solvents |
| Typical Yield | Moderate to high (dependent on enzyme activity and stability) | High (often >90% total pregnanediones) |
| Purity (Post-Purification) | Very high (>99%) | High (>98%), requires careful separation of isomers |
| Scalability | Limited by enzyme production and cost | Readily scalable for industrial quantities |
| Key Advantage | Perfect stereocontrol | Cost-effective for large scale |
| Key Disadvantage | Cost and scalability | Imperfect stereocontrol, requires isomer separation |
Conclusion and Future Outlook
The synthesis of 5β-pregnane-3,20-dione can be approached from two distinct and powerful directions. The enzymatic method using 5β-reductase offers unparalleled stereospecificity, yielding a pure product that is ideal for use as an analytical standard or in sensitive biological assays. Its primary limitations are the cost and complexity associated with producing and handling the enzyme. In contrast, catalytic hydrogenation is a robust and scalable chemical method suitable for producing larger quantities of material. However, this scalability comes at the cost of stereoselectivity, necessitating careful control of reaction conditions and rigorous purification to isolate the desired 5β-isomer.
The choice between these methods is therefore dictated by the specific needs of the researcher or drug development professional. For applications demanding the highest purity and absolute stereochemical fidelity, the enzymatic route is superior. For applications where larger quantities are required and downstream purification is feasible, chemical synthesis is the more pragmatic choice. Future research may focus on developing immobilized enzyme reactors to improve the scalability of the biosynthetic route or discovering more selective and efficient catalysts for the chemical hydrogenation, bridging the gap between these two essential methodologies.
References
- Title: The crystal structure of progesterone 5beta-reductase from Digitalis lanata defines a novel class of short chain dehydrogenases/reductases. Source: Journal of Molecular Biology URL:[Link]
- Title: 5β-Dihydroprogesterone Source: Wikipedia URL:[Link]
- Title: 5β-Reductase Source: Wikipedia URL:[Link]
- Title: The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea. Source: Endocrinology URL:[Link]
- Title: 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). Source: The Journal of steroid biochemistry and molecular biology URL:[Link]
- Title: Structure and Catalytic Mechanism of Human Steroid 5beta-reductase (AKR1D1). Source: Molecular and Cellular Endocrinology URL:[Link]
- Title: Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). Source: Steroids URL:[Link]
- Title: Pregnane-3,20-dione, (5β)- Source: NIST Chemistry WebBook URL:[Link]
- Title: One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. Source: Chemistry – A European Journal URL:[Link]
- Title: Progesterone Source: PubChem, National Center for Biotechnology Inform
- Title: 3,20-Pregnanedione Source: PubChem, National Center for Biotechnology Inform
- Title: Separation, purification and identification of the components of a mixture. Source: The Royal Society of Chemistry URL:[Link]
- Title: Progesterone and 5 beta-pregnanediol production by isolated fetal placental binucleate cells from sheep and goats. Source: The Journal of Endocrinology URL:[Link]
Sources
- 1. The crystal structure of progesterone 5beta-reductase from Digitalis lanata defines a novel class of short chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Novel approach to improve progesterone hydroxylation selectivity by CYP106A2 via rational design of adrenodoxin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
5β-Pregnane-3,20-dione: A Comprehensive Technical Guide to its Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone, is an endogenous neurosteroid and a key intermediate in the metabolic pathway of progesterone.[1] While often overshadowed by its more extensively studied precursor and downstream metabolites, 5β-pregnane-3,20-dione possesses a unique biological activity profile with significant implications for neuroscience and pharmacology. This technical guide provides an in-depth exploration of the synthesis, metabolism, molecular interactions, and physiological functions of 5β-pregnane-3,20-dione. We will delve into its role as a modulator of the pregnane X receptor (PXR) and the γ-aminobutyric acid type A (GABAA) receptor, elucidating the signaling pathways that underpin its anesthetic, anxiolytic, and tocolytic effects. Furthermore, this guide offers detailed experimental protocols for the quantification and functional characterization of this intriguing steroid, aiming to equip researchers with the necessary tools to further investigate its therapeutic potential.
Introduction: Beyond a Metabolic Intermediate
For many years, 5β-pregnane-3,20-dione was primarily regarded as a mere stepping stone in the conversion of progesterone to the more potent neuroactive steroids, pregnanolone and epipregnanolone.[1] However, a growing body of evidence has illuminated its intrinsic biological activities, demanding a re-evaluation of its physiological significance. Unlike its 5α-reduced isomer, 5α-dihydroprogesterone, which exhibits progestogenic activity, 5β-pregnane-3,20-dione has a very weak affinity for the progesterone receptor.[1] This distinction underscores a divergence in their functional roles, with 5β-pregnane-3,20-dione carving out its niche as a modulator of other critical signaling pathways.
This guide will navigate the multifaceted nature of 5β-pregnane-3,20-dione, moving from its biochemical origins to its complex interactions with key cellular receptors and culminating in its observed physiological and potential pathophysiological roles.
Synthesis and Metabolism: The 5β-Reduction Pathway
The biosynthesis of 5β-pregnane-3,20-dione is a critical enzymatic step in the metabolism of progesterone. The primary enzyme responsible for this conversion is steroid 5β-reductase (aldo-keto reductase 1D1 or AKR1D1).[1] This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of progesterone, resulting in the formation of the 5β-pregnane steroid backbone.
The metabolic fate of 5β-pregnane-3,20-dione is primarily directed towards the production of other neuroactive steroids. It serves as the immediate precursor for the synthesis of pregnanolone and epipregnanolone through the action of 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively.[1]
Figure 1: Metabolic pathway of 5β-Pregnane-3,20-dione synthesis and conversion.
Understanding this metabolic pathway is crucial for interpreting experimental results, as the observed physiological effects may be attributable to 5β-pregnane-3,20-dione itself or its downstream metabolites.
Molecular Mechanisms of Action: A Tale of Two Receptors
The biological functions of 5β-pregnane-3,20-dione are primarily mediated through its interaction with two key receptor systems: the pregnane X receptor (PXR) and the GABAA receptor.
Pregnane X Receptor (PXR) Agonism
5β-Pregnane-3,20-dione is a known, albeit weak, agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a pivotal role in xenobiotic and endobiotic metabolism.[2] PXR activation leads to the transcriptional regulation of a host of genes involved in detoxification, including cytochrome P450 enzymes (such as CYP3A4) and drug transporters.[3][4]
The activation of PXR by 5β-pregnane-3,20-dione has been implicated in the regulation of uterine contractility, suggesting a potential role in maintaining pregnancy.[1] This tocolytic effect may be mediated by PXR-induced changes in gene expression within the myometrium.
Figure 3: Positive allosteric modulation of the GABAA receptor by 5β-Pregnane-3,20-dione.
Physiological and Pharmacological Effects
The interactions of 5β-pregnane-3,20-dione with PXR and GABAA receptors translate into a range of observable physiological and pharmacological effects.
| Effect | Receptor Target | Mechanism of Action | Potential Therapeutic Application |
| Anesthetic/Sedative | GABAA Receptor | Positive allosteric modulation, leading to enhanced neuronal inhibition. [1] | Anesthesia, Sedation |
| Anxiolytic | GABAA Receptor | Potentiation of GABAergic neurotransmission in brain regions associated with anxiety. [1] | Anxiety Disorders |
| Antinociceptive | GABAA Receptor | Modulation of pain signaling pathways in the central and peripheral nervous system. [1] | Pain Management |
| Tocolytic | Pregnane X Receptor | PXR-mediated regulation of uterine contractility. [1] | Preterm Labor Prevention |
| Decreased Motor Activity | Unknown/Complex | Contrasting effects to its 5α-isomer suggest a complex central mechanism. [5] | Further research needed |
Experimental Protocols for the Study of 5β-Pregnane-3,20-dione
To facilitate further research into the biological functions of 5β-pregnane-3,20-dione, this section provides detailed, step-by-step methodologies for its quantification and functional characterization.
Quantification of 5β-Pregnane-3,20-dione in Biological Samples
Accurate quantification of 5β-pregnane-3,20-dione in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and metabolic studies. While radioimmunoassays (RIAs) have been historically used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the gold standard due to its superior specificity and sensitivity.
Protocol: LC-MS/MS Quantification of 5β-Pregnane-3,20-dione
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated 5β-pregnane-3,20-dione).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5β-pregnane-3,20-dione and its internal standard.
-
Example transition for 5β-pregnane-3,20-dione: m/z 317.2 -> 299.2
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 5β-pregnane-3,20-dione.
-
Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Functional Characterization: Radioligand Binding Assay for PXR
To investigate the interaction of 5β-pregnane-3,20-dione with the pregnane X receptor, a competitive radioligand binding assay can be employed. This assay measures the ability of the compound to displace a known radiolabeled PXR ligand.
Protocol: PXR Radioligand Binding Assay
-
Preparation of PXR-containing Cell Lysates:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing human PXR.
-
After 48 hours, harvest the cells and prepare a cell lysate by sonication in a suitable buffer.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
PXR-containing cell lysate (e.g., 50 µg of protein).
-
Radiolabeled PXR ligand (e.g., [³H]-SR12813) at a concentration near its Kd.
-
Varying concentrations of unlabeled 5β-pregnane-3,20-dione or a known PXR agonist (positive control).
-
Assay buffer to a final volume of 200 µL.
-
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Functional Characterization: Electrophysiological Recording of GABAA Receptor Modulation
Patch-clamp electrophysiology is the definitive method for studying the modulation of ion channels like the GABAA receptor. This technique allows for the direct measurement of ion currents through the receptor in response to GABA and the modulatory effects of compounds like 5β-pregnane-3,20-dione.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use a cell line expressing the desired GABAA receptor subunits (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits) or primary cultured neurons.
-
Plate the cells on glass coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing physiological ion concentrations.
-
Use a glass micropipette filled with an internal solution (mimicking the intracellular environment) as the recording electrode.
-
-
Whole-Cell Recording:
-
Form a high-resistance seal (a "giga-seal") between the micropipette and the cell membrane.
-
Rupture the patch of membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a brief pulse of GABA to the cell to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of 5β-pregnane-3,20-dione.
-
Record the resulting currents using an amplifier and digitize the data for analysis.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of 5β-pregnane-3,20-dione.
-
Plot the potentiation of the GABA response as a function of the 5β-pregnane-3,20-dione concentration to determine its EC50 (the concentration that produces 50% of the maximal effect).
-
Future Directions and Therapeutic Potential
The unique pharmacological profile of 5β-pregnane-3,20-dione presents several exciting avenues for future research and therapeutic development.
-
Neuropsychiatric Disorders: Its anxiolytic and sedative properties make it a potential candidate for the development of novel treatments for anxiety disorders, sleep disorders, and epilepsy. Further investigation into its specific effects on different GABAA receptor subtypes could lead to the design of more targeted and effective therapies with fewer side effects.
-
Obstetrics: The tocolytic effects of 5β-pregnane-3,20-dione, mediated through PXR, warrant further exploration for the management of preterm labor. Understanding the downstream targets of PXR in the myometrium could reveal new strategies for preventing premature birth.
-
Pain Management: The antinociceptive effects of 5β-pregnane-3,20-dione suggest its potential as a non-opioid analgesic. Research into its mechanism of action in pain pathways could lead to the development of new pain management therapies.
Conclusion
5β-Pregnane-3,20-dione has emerged from the shadow of its more famous relatives to be recognized as a neuroactive steroid with a distinct and important biological role. Its dual action as a PXR agonist and a positive allosteric modulator of the GABAA receptor underpins a diverse range of physiological effects. This technical guide has provided a comprehensive overview of the current understanding of 5β-pregnane-3,20-dione, from its synthesis and metabolism to its molecular mechanisms and physiological consequences. The detailed experimental protocols included herein are intended to empower researchers to further unravel the complexities of this fascinating molecule and to explore its full therapeutic potential. As our knowledge of the intricate signaling networks within the body expands, so too will our appreciation for the subtle yet significant contributions of molecules like 5β-pregnane-3,20-dione.
References
- 5β-Dihydroprogesterone - Wikipedia. [Link]
- 3,20-Pregnanedione | C21H32O2 | CID 92745 - PubChem - NIH. [Link]
- Modulation of the GABAA receptor by progesterone metabolites. [Link]
- Functional evolution of the pregnane X receptor - PMC - NIH. [Link]
- Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized r
- Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine - MDPI. [Link]
- 5β-Dihydrosteroids: Formation and Properties - PMC - PubMed Central - NIH. [Link]
- Pregnane X receptor - Wikipedia. [Link]
- Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC - PubMed Central. [Link]
- and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed. [Link]
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
- Radioligand Binding Assay | Gifford Bioscience. [Link]
- The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)
- Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating P
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]
- The role of pregnane X receptor (PXR) in substance metabolism - PMC - PubMed Central. [Link]
- Neurosteroids and GABA-A Receptor Function - PMC - PubMed Central. [Link]
- Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques - WADA. [Link]
- The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea - PubMed. [Link]
- A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC - NIH. [Link]
- Neurosteroids and their potential as a safer class of general anesthetics - PMC. [Link]
- Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC - NIH. [Link]
- Radioligand binding methods: practical guide and tips - PubMed. [Link]
- Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - MDPI. [Link]
- Electrophysiology of ionotropic GABA receptors - PMC - PubMed Central. [Link]
- Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC - NIH. [Link]
- Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC. [Link]
- Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - NIH. [Link]
- Animal models for the study of anti-anxiety agents: a review - PubMed. [Link]
- Tocolysis - St
- Regulation of the Pregnane X Receptor Signaling P
- Animal models of anxiety and anxiolytic drug action - PubMed. [Link]
- Prevention of Preterm Labour: 2011 Upd
- Mechanisms of action for tocolytics.
- Tocolysis: Present and future treatment options - PMC - PubMed Central. [Link]
- Preventing Preterm Birth: The Search for Tocolytic Synergism - PMC - NIH. [Link]
- Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana - PubMed. [Link]
Sources
- 1. Modulation of the GABAA receptor by progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to 5β-Pregnane-3,20-dione: A Key Intermediate in Human Steroid Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is an endogenous human metabolite and a critical intermediate in the catabolism of progesterone.[1] Far from being an inert byproduct, this neurosteroid plays significant roles in modulating neuronal activity and regulating gene expression through nuclear receptors. Its synthesis is exclusively catalyzed by Δ4-3-ketosteroid 5β-reductase (AKR1D1), placing this enzyme at a crucial nexus of steroid hormone inactivation, bile acid synthesis, and metabolic regulation.[2][3] This guide provides an in-depth examination of the biosynthesis, metabolic fate, physiological functions, and analytical quantification of 5β-pregnane-3,20-dione, offering field-proven insights and detailed protocols for professionals in drug development and biomedical research.
The 5β-Reduction Pathway: Biosynthesis and Metabolic Fate
The metabolic transformation of progesterone is a pivotal process for its clearance and the generation of bioactive derivatives. This process primarily diverges into two pathways defined by the stereospecific reduction of the double bond in the A-ring, catalyzed by either 5α- or 5β-reductase.
Biosynthesis from Progesterone
The synthesis of 5β-pregnane-3,20-dione is a committed step, catalyzed by a single enzyme in humans: Δ4-3-ketosteroid 5β-reductase, encoded by the AKR1D1 gene.[2] This enzyme is a member of the aldo-keto reductase superfamily and is predominantly expressed in the liver.[2]
-
Causality of the Pathway: The 5β-reduction of progesterone is a critical step for its inactivation, as 5β-pregnane-3,20-dione has a very low affinity for the progesterone receptor (approximately 1.2% of progesterone's affinity).[1] This metabolic route ensures the rapid clearance of progesterone while simultaneously producing metabolites with distinct biological activities. The activity of AKR1D1 is therefore a key determinant in regulating the balance between active progesterone and its downstream metabolites.[4]
Downstream Metabolism
Once formed, 5β-pregnane-3,20-dione is a substrate for further enzymatic conversions, leading to the formation of other neuroactive steroids and terminal metabolites for excretion.
-
Formation of Pregnanolone: 3α-hydroxysteroid dehydrogenases (3α-HSDs), such as those from the AKR1C family (AKR1C1-AKR1C4), reduce the 3-keto group to form 3α-hydroxy-5β-pregnan-20-one (pregnanolone).[5][6]
-
Formation of β-Pregnanediol: Pregnanolone can be further metabolized by 20α-hydroxysteroid dehydrogenase (20α-HSD) to form 5β-pregnane-3α,20α-diol (β-pregnanediol), a major urinary metabolite used to assess progesterone levels.[5][7]
The interplay of these enzymes dictates the profile of progesterone metabolites, which can have significant physiological consequences.[6][8]
Caption: Metabolic pathway of progesterone via the 5β-reductase route.
Physiological and Pharmacological Significance
5β-pregnane-3,20-dione is not merely an intermediate but an active signaling molecule. Its biological effects are mediated primarily through interactions with GABAA receptors and the Pregnane X Receptor (PXR).
Neuroactive Steroid Properties
-
GABAA Receptor Modulation: 5β-pregnane-3,20-dione acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA.[1] Although its potency is lower than its 5α-reduced counterpart, allopregnanolone, this activity contributes to the anesthetic, anxiolytic, and antinociceptive effects observed with progesterone administration.[1][9] The downstream metabolite, pregnanolone, is also a potent positive modulator of the GABAA receptor.[9]
Pregnane X Receptor (PXR) Activation
-
A Potent Endogenous Ligand: 5β-pregnane-3,20-dione is a potent ligand and activator of the Pregnane X Receptor (PXR), a nuclear receptor that functions as a xenosensor.[6][8]
-
Consequences for Drug Metabolism: PXR activation transcriptionally upregulates key drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of approximately 50% of all clinically used drugs.[8] This interaction is of paramount importance in drug development, as fluctuations in 5β-pregnane-3,20-dione levels (e.g., during pregnancy or hormonal therapy) can alter the pharmacokinetics of co-administered drugs.
Role in Pregnancy and Metabolic Homeostasis
-
Uterine Quiescence: 5β-reduced pregnanes may contribute to maintaining uterine quiescence during pregnancy, a tocolytic effect that could be mediated through PXR activation.[2] Plasma concentrations of 5β-pregnanes have been observed to decrease in late pregnancy, coinciding with a decrease in uterine 5β-reductase expression, suggesting a role in the timing of parturition.[2]
-
Metabolic Regulation: The enzyme responsible for its synthesis, AKR1D1, is integral to bile acid synthesis and glucocorticoid clearance.[3][10] Genetic deficiencies in AKR1D1 lead to bile acid deficiency and altered glucocorticoid metabolism.[2][10] Therefore, the flux through the 5β-reductase pathway, marked by the production of 5β-pregnane-3,20-dione, is intrinsically linked to hepatic lipid and carbohydrate metabolism.[4]
Caption: Key physiological and pharmacological actions of 5β-pregnane-3,20-dione.
Analytical Methodologies for Accurate Quantification
Accurate measurement of 5β-pregnane-3,20-dione in biological matrices is challenging due to its low physiological concentrations and the presence of its high-abundance stereoisomer, 5α-pregnane-3,20-dione. The choice of analytical method must be guided by the required sensitivity, specificity, and throughput.
Comparison of Analytical Platforms
| Feature | Radioimmunoassay (RIA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive antigen binding | Separation of volatile derivatives by GC, detection by MS | Separation by HPLC, detection by tandem MS |
| Specificity | Moderate; prone to cross-reactivity with isomers (e.g., 1.8% with 5β-isomer in one assay).[11] | High; requires derivatization | Very High; structural confirmation via fragmentation |
| Sensitivity | Picogram (pg) range | Picogram (pg) to femtogram (fg) range | Picogram (pg) to femtogram (fg) range |
| Throughput | High | Low to Medium | Medium to High |
| Sample Prep | Extraction & Chromatography | Extraction, Derivatization | Extraction (e.g., LLE or SPE) |
| Key Advantage | High throughput, established | Excellent chromatographic resolution of isomers | High specificity and sensitivity without derivatization |
| Key Limitation | Antibody specificity is critical | Requires derivatization, longer run times | Potential for ion suppression from matrix |
Protocol: Quantification by LC-MS/MS
This protocol provides a self-validating system for the robust quantification of 5β-pregnane-3,20-dione in human plasma, incorporating an internal standard to control for extraction efficiency and matrix effects.
3.2.1. Materials and Reagents
-
Reference Standards: 5β-Pregnane-3,20-dione, 5β-Pregnane-3,20-dione-d8 (Internal Standard, IS)
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water; Methyl tert-butyl ether (MTBE)
-
Plasma Samples: Collected in K2-EDTA tubes, stored at -80°C
3.2.2. Step-by-Step Methodology
-
Sample Thawing & Spiking: Thaw plasma samples on ice. In a 2 mL polypropylene tube, add 200 µL of plasma. Spike with 10 µL of IS working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 5 ng/mL. Vortex briefly.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of MTBE to each sample.
-
Cap and vortex vigorously for 2 minutes. Causality: MTBE efficiently extracts non-polar steroids while minimizing co-extraction of phospholipids compared to other ethers.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
-
Dry-Down:
-
Carefully transfer the upper organic layer (~950 µL) to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Causality: This step concentrates the analyte and removes the extraction solvent, which is incompatible with the aqueous mobile phase.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water. Vortex for 30 seconds to ensure complete dissolution.
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: A C18 column provides excellent retention and separation for steroids. The key to separating 5α and 5β isomers is a well-optimized gradient.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
5β-Pregnane-3,20-dione: Q1: 317.2 -> Q3: 161.1 (Quantifier), 245.2 (Qualifier)
-
5β-Pregnane-3,20-dione-d8 (IS): Q1: 325.2 -> Q3: 165.1
-
-
Validation: The protocol is validated by monitoring the area ratio of the analyte to the IS. The qualifier ion ratio must remain constant across all samples and calibrators to confirm identity.
-
Sources
- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5β-Dihydrosteroids: Formation and Properties | MDPI [mdpi.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Pregnanediol | Rupa Health [rupahealth.com]
- 6. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-Pregnanediol | Rupa Health [rupahealth.com]
- 8. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to 5β-Reductase (AKR1D1) and its Pivotal Role in 5β-Pregnane-3,20-dione Synthesis
This technical guide provides a comprehensive exploration of 5β-reductase (Aldo-Keto Reductase 1D1 or AKR1D1), focusing on its essential function in the synthesis of 5β-pregnane-3,20-dione from progesterone. Designed for researchers, scientists, and drug development professionals, this document delves into the enzyme's structural biology, catalytic mechanism, regulation, and physiological significance, while also providing detailed, field-proven methodologies for its study.
Introduction: Beyond a Simple Metabolic Step
The metabolism of steroid hormones is a critical regulatory network that dictates the availability and action of potent signaling molecules. Within this network, the conversion of progesterone to its dihydro-metabolites represents a key control point. While 5α-reduction often leads to the potentiation of androgenic steroids, the 5β-reduction pathway, catalyzed exclusively in humans by 5β-reductase (AKR1D1), is a primary route for steroid hormone inactivation and clearance[1][2].
AKR1D1 catalyzes the stereospecific reduction of the C4-C5 double bond in Δ4-3-oxosteroids, including progesterone, using NADPH as a cofactor[3][4]. This reaction is unique as it introduces a 90° bend at the A/B ring junction, creating a cis-configured 5β-dihydrosteroid[1][5]. The product of progesterone reduction, 5β-pregnane-3,20-dione (also known as 5β-dihydroprogesterone), is not merely an inactive metabolite but a molecule with its own emerging biological profile, acting as a neurosteroid and a precursor to other active compounds[2]. Furthermore, AKR1D1's role is indispensable in bile acid biosynthesis, where this same A/B cis-ring configuration is essential for the emulsifying properties of bile acids[3][5][6].
Understanding the intricacies of AKR1D1 function is therefore paramount for research in endocrinology, hepatology, neuropharmacology, and drug metabolism. Dysregulation of this enzyme is linked to metabolic diseases, and its activity can significantly impact the pharmacokinetics of steroid-based drugs[7][8].
The Steroidogenic Pathway: Progesterone to 5β-Pregnanedione
The conversion of progesterone to 5β-pregnane-3,20-dione is the committing step in the 5β-reduction pathway of progesterone metabolism. This pathway serves primarily to terminate the potent progestogenic signal of progesterone. Following its formation, 5β-pregnane-3,20-dione can be further metabolized by hydroxysteroid dehydrogenases (HSDs) to form various pregnanolones, such as pregnanolone (3α-hydroxy-5β-pregnan-20-one), which have distinct biological activities, notably as modulators of the GABA-A receptor in the central nervous system[2].
Structural Biology and Catalytic Mechanism of AKR1D1
The catalytic activity of AKR1D1 is dictated by its three-dimensional structure, which has been elucidated through X-ray crystallography, including in complex with progesterone[1][5][9]. AKR1D1 is a member of the aldo-keto reductase (AKR) superfamily, characterized by a (α/β)8-barrel structural fold[9].
Key Structural and Mechanistic Insights:
-
Substrate Binding: Progesterone binds in a deep active site cleft, positioning its β-face towards the nicotinamide ring of the NADPH cofactor[9]. This orientation is crucial for the stereospecific hydride transfer.
-
The Catalytic Dyad: Unlike many AKRs that possess a catalytic tetrad, AKR1D1 features a critical Tyr58 and Glu120 dyad. The C3-ketone of progesterone accepts hydrogen bonds from both Tyr58 and Glu120[5][9]. This interaction polarizes the carbonyl bond, facilitating the subsequent hydride attack. The substitution of a conserved histidine with Glu120 in AKR1D1 is a key feature that allows the steroid to bind deeper in the active site, favoring the reduction of the C4-C5 double bond over the C3-ketone[1][9][10].
-
Hydride Transfer: The reaction proceeds via a direct, 4-pro-(R)-hydride transfer from the re-face of the NADPH nicotinamide ring to the C5 position of the progesterone A-ring[5][9]. This establishes the cis-A/B ring junction characteristic of 5β-steroids.
-
Protonation: The resulting enolate intermediate is subsequently protonated at C4 to yield the final product, 5β-pregnane-3,20-dione.
Enzyme Kinetics and Substrate Specificity
AKR1D1 is a proficient enzyme capable of reducing a wide range of Δ4-3-ketosteroids, including C19 (androgens), C21 (progestogens, glucocorticoids), and C27 (bile acid precursors) steroids[3]. However, the efficiency of the reaction varies depending on the substrate structure. While systematic kinetic data for progesterone can vary between studies, it is an efficiently metabolized substrate[4][10][11].
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| Δ4-Androstene-3,17-dione | 0.3 ± 0.0 | 9.0 ± 0.1 | 30.0 | [10] |
| Cortisone | 15.1 ± 1.2 | 11.7 ± 0.4 | 0.8 | [10] |
| Progesterone | ~1-5 | ~5-10 | N/A | [4][10][11] |
| Testosterone | 0.5 ± 0.1 | 10.1 ± 0.2 | 20.2 | [3] |
| Note: Precise kinetic constants for progesterone show variability in the literature; these are representative ranges. Substrate inhibition has been observed with certain C19 and C21 steroids[3]. |
Regulation of AKR1D1 Expression and Activity
The expression and activity of AKR1D1 are subject to complex regulation, ensuring that steroid and bile acid homeostasis is maintained.
-
Transcriptional Regulation: The AKR1D1 gene is regulated by several nuclear receptors.
-
Bile Acids: The primary bile acid chenodeoxycholic acid (CDCA) represses AKR1D1 expression, likely through the farnesoid X receptor (FXR), creating a negative feedback loop for its own synthesis[7][12]. Conversely, cholic acid (CA) can upregulate AKR1D1 expression[12].
-
Glucocorticoids: Synthetic glucocorticoids like dexamethasone have been shown to down-regulate AKR1D1 expression and activity. This may represent a feed-forward mechanism that augments glucocorticoid action by reducing their clearance[7].
-
Other Factors: The peroxisome proliferator-activated receptor-α (PPARα) has also been shown to transcriptionally down-regulate AKR1D1[7].
-
-
Disease States: In non-alcoholic fatty liver disease (NAFLD), hepatic AKR1D1 expression is decreased, and this reduction correlates with the severity of steatosis, inflammation, and fibrosis[13]. This dysregulation can disrupt both steroid and bile acid homeostasis, potentially contributing to the pathogenesis of metabolic disease[7][13].
Methodologies for the Study of AKR1D1
Expression and Purification of Recombinant Human AKR1D1
Obtaining highly pure, active enzyme is the first critical step for in-depth biochemical and structural analysis. The following protocol is a robust method for expressing and purifying His-tagged AKR1D1 from E. coli.
Protocol 1: Recombinant AKR1D1 Expression and Purification
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)) with an expression vector (e.g., pET28b) containing the human AKR1D1 cDNA sequence with an N-terminal His-tag[14][15]. Plate on LB agar with appropriate antibiotic selection (e.g., kanamycin).
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8[14].
-
Induction: Cool the culture to 25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate at 25°C for 4-24 hours with shaking[14][16]. Rationale: Lower temperature and longer incubation often improve the yield of soluble, correctly folded protein.
-
Cell Harvest: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). Discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 0.5 M NaCl, 20 mM imidazole, with protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant containing the soluble His-tagged AKR1D1.
-
IMAC Purification: Apply the clarified lysate to a Ni-Sepharose or other nickel-charged immobilized metal affinity chromatography (IMAC) column pre-equilibrated with lysis buffer[15].
-
Wash: Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40-60 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged AKR1D1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verification: Confirm the purity and size (~37 kDa) of the eluted protein using SDS-PAGE. Confirm protein identity via Western blot or mass spectrometry.
-
Buffer Exchange/Storage: If required, perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store aliquots at -80°C.
Enzymatic Assay of AKR1D1 Activity
Measuring the enzymatic conversion of progesterone to 5β-pregnane-3,20-dione can be accomplished through various methods. A radiometric assay using a labeled substrate is highly sensitive and specific.
Protocol 2: Radiometric Assay for AKR1D1 Activity
-
Reaction Cocktail Preparation: Prepare a master mix to minimize pipetting errors. For a final volume of 200 µL, the reaction should contain 100 mM potassium phosphate buffer (pH 6.0-7.4), 200 µM NADPH, and the progesterone substrate[15]. The substrate mix should consist of unlabeled progesterone (e.g., 8 µM) spiked with [4-14C]-progesterone (e.g., 2 µM, ~40,000 dpm)[15]. Rationale: pH 6.0 is often optimal for in vitro activity, but physiological pH 7.4 should also be tested. The use of cold substrate ensures concentrations are in a measurable kinetic range while the tracer provides the signal.
-
Reaction Initiation: Pre-warm aliquots of the reaction cocktail to 37°C. Initiate the reaction by adding a known amount of purified AKR1D1 enzyme (e.g., 0.5-2 µg).
-
Incubation and Quenching: Incubate at 37°C. At specific time points (e.g., 0, 5, 10, 20 minutes) to ensure measurement within the linear range of the reaction, quench the reaction by adding 1 mL of ice-cold, water-saturated ethyl acetate[15].
-
Steroid Extraction: Vortex the quenched reaction vigorously for 30 seconds to extract the steroids into the organic phase. Centrifuge briefly to separate the phases and transfer the upper ethyl acetate layer to a new tube. Repeat the extraction once more.
-
Sample Preparation for TLC: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the steroid residue in a small volume (e.g., 50 µL) of ethyl acetate.
-
Thin-Layer Chromatography (TLC): Spot the re-dissolved sample onto a silica TLC plate (e.g., LK6D) alongside standards for progesterone and 5β-pregnane-3,20-dione[3]. Develop the plate in a suitable solvent system (e.g., chloroform:ethyl acetate 4:1 v/v).
-
Quantification: Visualize the standard spots (e.g., under UV light or with iodine vapor). Scrape the corresponding areas for the substrate (progesterone) and product (5β-pregnane-3,20-dione) from the sample lanes into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculation: Calculate the percentage of substrate converted to product at each time point. Determine the initial velocity of the reaction (nmol product/min/mg enzyme) from the linear portion of the time course.
Quantification of 5β-Pregnane-3,20-dione by LC-MS/MS
For quantifying the product in complex biological matrices (e.g., cell culture media, plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior specificity and sensitivity.
Protocol 3: LC-MS/MS Quantification Workflow
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell media), add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., d4-5β-pregnane-3,20-dione). The IS is critical for correcting for extraction losses and matrix effects.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed.
-
Alternatively, for cleaner extracts, perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Transfer the supernatant (from precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness under nitrogen.
-
-
Derivatization (Optional but Recommended): The C3 and C20 keto groups of pregnanediones have poor ionization efficiency. Derivatization with hydroxylamine to form oximes significantly enhances signal intensity in positive electrospray ionization (ESI) mode[17]. Reconstitute the dried extract in a hydroxylamine solution in an appropriate buffer and heat (e.g., 60°C for 30 min).
-
Final Sample Preparation: After derivatization, dry the sample again and reconstitute in the initial mobile phase (e.g., 50:50 methanol:water).
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH)[18].
-
Use a gradient elution with mobile phases such as (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid. A typical gradient might run from 50% B to 95% B over several minutes to separate the analyte from isomers and other matrix components.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Scheduled or Dynamic Multiple Reaction Monitoring (MRM) for maximum sensitivity[19].
-
Optimize at least two MRM transitions for both the analyte (5β-pregnane-3,20-dione) and the internal standard. For the oxime derivative, the precursor ion will be [M+H]+. The product ions will result from characteristic fragmentation of the steroid backbone.
-
-
Quantification: Generate a standard curve using known concentrations of 5β-pregnane-3,20-dione prepared in a surrogate matrix (e.g., charcoal-stripped serum). Plot the ratio of the analyte peak area to the IS peak area against concentration. Determine the concentration in unknown samples by interpolation from this curve.
Inhibitors and Drug Development Implications
Targeting steroid-metabolizing enzymes is a proven therapeutic strategy. While AKR1D1 is not a primary drug target itself, understanding its inhibition profile is crucial for predicting drug-drug interactions and off-target effects.
-
Finasteride: This well-known 5α-reductase inhibitor, used to treat benign prostatic hyperplasia and androgenic alopecia, also acts as a competitive inhibitor of AKR1D1. However, its affinity for AKR1D1 is much lower (Ki ≈ 2.1 µM) than for its primary targets[20]. Unlike its mechanism-based inactivation of 5α-reductase, it does not form a covalent adduct with NADPH in the AKR1D1 active site[20]. This off-target inhibition is unlikely to be clinically significant at therapeutic doses but is an important consideration in experimental settings.
-
Bile Acids: Chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) are potent non-competitive inhibitors of AKR1D1[2][3]. This suggests a feedback inhibition mechanism where the end-products of the bile acid synthesis pathway can directly regulate a key enzyme in their own formation, independent of transcriptional control[3].
-
NSAIDs: Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) that are potent inhibitors of the structurally related AKR1C enzymes do not inhibit AKR1D1[2][3]. This selectivity is important for the development of specific AKR1C inhibitors, as avoiding AKR1D1 inhibition would prevent disruption of bile acid metabolism.
The central role of AKR1D1 in clearing glucocorticoids, progestogens, and androgens means that the development of any specific AKR1D1 inhibitor for therapeutic purposes would require careful consideration of its wide-ranging effects on systemic and hepatic steroid homeostasis.
Conclusion and Future Directions
5β-reductase (AKR1D1) is a unique and pivotal enzyme in human steroid metabolism. Its synthesis of 5β-pregnane-3,20-dione from progesterone is a key step in hormonal inactivation, with downstream metabolites possessing important neuroactive properties. Its indispensable role in bile acid synthesis further highlights its importance in hepatic function and overall metabolic health. For researchers and drug developers, a thorough understanding of AKR1D1's mechanism, regulation, and substrate specificity is essential. The methodologies detailed in this guide provide a robust framework for investigating this enzyme's function in both physiological and pathological contexts. Future research will likely focus on further elucidating the complex transcriptional network regulating AKR1D1 in metabolic diseases and exploring the full spectrum of biological activities of 5β-reduced steroids.
References
- Di Costanzo, L., Drury, J. E., Penning, T. M., & Christianson, D. W. (2008). Crystal structure of human liver Delta4-3-ketosteroid 5beta-reductase (AKR1D1) and implications for substrate binding and catalysis. Journal of Biological Chemistry, 283(24), 16830–16839. [Link]
- Shutevska, K., & Kapedanovska, A. (2025). Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications. Acta Pharmaceutica, 75(2). [Link]
- Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2009). Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1). Molecular and Cellular Endocrinology, 301(1-2), 191–198. [Link]
- Penning, T. M., & Jin, Y. (2021). 5β-Dihydrosteroids: Formation and Properties. International Journal of Molecular Sciences, 22(16), 8894. [Link]
- Shutevska, K., & Kapedanovska, A. (2025).
- Valanejad, L., Kiefer, K., Nadolny, C., Shiffka, S., & Deng, R. (2017). Differential Feedback Regulation of Δ4-3-Oxosteroid 5β-Reductase Expression by Bile Acids. PLoS One, 12(1), e0170937. [Link]
- Shutevska, K., & Kapedanovska, A. (2025). Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications. Acta Pharmaceutica, 75(2). [Link]
- Drury, J. E., Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2011). Steroid 5β-reductase (AKR1D1): Purification and characterization. Methods in Enzymology, 489, 149-163. [Link]
- GeneCards. AKR1D1 Gene. The Human Gene Compendium. [Link]
- ResearchGate. (n.d.). Functions and regulation of AKR1D1 in bile acid synthesis and steroid... [Link]
- Jin, Y., & Penning, T. M. (2014). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). The Journal of steroid biochemistry and molecular biology, 143, 191–203. [Link]
- Chen, M., Drury, J. E., & Penning, T. M. (2011). Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). Steroids, 76(5), 484–490. [Link]
- Drury, J. E., Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2009). Inhibition of human steroid 5β-reductase (AKR1D1) by finasteride and structure of the enzyme-inhibitor complex. The Journal of biological chemistry, 284(30), 19786–19790. [Link]
- Di Costanzo, L., Penning, T. M., & Christianson, D. W. (2009). Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1). Molecular and Cellular Endocrinology, 301(1-2), 191-198. [Link]
- Chen, M., Jin, Y., & Penning, T. M. (2014). Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis. The Biochemical journal, 462(1), 163–171. [Link]
- Nikolaou, N., et al. (2019). AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease. Molecular Metabolism, 25, 69-83. [Link]
- Nikolaou, N., et al. (2019). AKR1D1 regulates glucocorticoid availability and glucocorticoid receptor activation in human hepatoma cells. The Journal of steroid biochemistry and molecular biology, 188, 150-159. [Link]
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 5b-Pregnanediol. [Link]
- ResearchGate. (n.d.). Progesterone metabolism by AKR1D1 and AKR1Cs in pregnancy. [Link]
- Petraroli, A., et al. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. International Journal of Molecular Sciences, 24(10), 8909. [Link]
- Wikipedia. (n.d.). 5β-Reductase. [Link]
- ResearchGate. (n.d.). Ordered bi bi kinetic mechanism for AKR1D1. [Link]
- Gilligan, L. C., et al. (2021). The role of 5-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies. The Journal of steroid biochemistry and molecular biology, 208, 105808. [Link]
- Maruo, Y., et al. (2011). Inhibitory effect of 5β-pregnane-3α,20β-diol on transcriptional activity and enzyme activity of human bilirubin UDP-glucuronosyltransferase.
- ResearchGate. (n.d.). Steroid 5β-reductase (AKR1D1)
- Nikolaou, N., et al. (2021). Differential activity and expression of human 5β-reductase (AKR1D1) splice variants. Journal of Endocrinology, 249(1), 1-13. [Link]
- ResearchGate. (n.d.).
- Agilent Technologies. (n.d.). Progesterone Metabolism in Serum. [Link]
- Chen, M., et al. (2019). Human and Murine Steroid 5β-Reductases (AKR1D1 and AKR1D4): Insights into the Role of the Catalytic Glutamic Acid. Biochemistry, 58(15), 2026-2036. [Link]
- Azzouni, F., & Mohler, M. L. (2012). The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases. Advances in urology, 2012, 530121. [Link]
- Rižner, T. L., et al. (2016). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLoS One, 11(5), e0155709. [Link]
- Drury, J. E., et al. (2010). The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function. The Journal of biological chemistry, 285(41), 31679–31687. [Link]
- Wikipedia. (n.d.). 5α-Reductase. [Link]
- Bäckström, T., et al. (1997). Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states. Brain research, 764(1-2), 173–181. [Link]
- Holzer, I., et al. (2021). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International journal of molecular sciences, 22(17), 9159. [Link]
- Melcangi, R. C., & Panzica, G. (2014). Measurement of steroid levels by GC/MS/MS. Protocols.io. [Link]
- Wikipedia. (n.d.). 5α-Pregnan-17α-ol-3,20-dione. [Link]
- Shackleton, C. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Molecular and cellular endocrinology, 327(1-2), 38–48. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759). [Link]
- Watanabe, F., et al. (1996). Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes. Biological & Pharmaceutical Bulletin, 19(4), 596-599. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5β-Reductase - Wikipedia [en.wikipedia.org]
- 5. Crystal structure of human liver Delta4-3-ketosteroid 5beta-reductase (AKR1D1) and implications for substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of 5-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human and Murine Steroid 5β-Reductases (AKR1D1 and AKR1D4): Insights into the Role of the Catalytic Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Feedback Regulation of Δ4-3-Oxosteroid 5β-Reductase Expression by Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications [hrcak.srce.hr]
- 15. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cloning, expression, and purification of recombinant AKR1D1 for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. hpst.cz [hpst.cz]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Human Steroid 5β-Reductase (AKR1D1) by Finasteride and Structure of the Enzyme-Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 5β-Pregnane-3,20-dione in Progesterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5β-Pregnane-3,20-dione
In the intricate landscape of steroid hormone biosynthesis and pharmaceutical production, intermediates often hold the key to efficient and stereospecific synthesis. 5β-Pregnane-3,20-dione, a progesterone metabolite, emerges as a pivotal molecule in both biological systems and synthetic pathways. Its unique stereochemistry, characterized by the cis-fusion of the A and B rings, presents both a challenge and an opportunity in the synthesis of progesterone and its analogues. This guide provides an in-depth exploration of 5β-Pregnane-3,20-dione, from its fundamental biochemical role to its practical application as a strategic intermediate in drug development. We will delve into the enzymatic and microbial synthesis routes, detailed analytical characterization, and the broader context of industrial progesterone production.
Biochemical Context: The 5β-Pathway of Progesterone Metabolism
Progesterone, a central hormone in the reproductive cycle and pregnancy, undergoes extensive metabolism in the body to regulate its activity and facilitate its clearance. One of the major metabolic routes is the 5β-reductase pathway, which leads to the formation of 5β-pregnane derivatives. The initial and rate-limiting step in this pathway is the conversion of progesterone to 5β-pregnane-3,20-dione.[1]
This transformation is catalyzed by the enzyme 5β-reductase (AKR1D1) , a member of the aldo-keto reductase superfamily.[2] This enzyme utilizes NADPH as a cofactor to stereospecifically reduce the Δ4 double bond of progesterone, resulting in the characteristic bent A/B ring junction of the 5β-pregnane skeleton.
Figure 1. The initial step in the 5β-metabolic pathway of progesterone.
Understanding this biochemical pathway is crucial for several reasons. For toxicologists and pharmacologists, it provides insight into the natural disposition of progesterone. For synthetic chemists and biotechnologists, it offers a blueprint for the stereoselective synthesis of 5β-pregnane derivatives.
Synthesis of 5β-Pregnane-3,20-dione: Enzymatic and Microbial Approaches
The controlled synthesis of 5β-Pregnane-3,20-dione is of significant interest for its use as a standard in metabolic studies and as a precursor for other steroid derivatives. Both enzymatic and whole-cell microbial systems have been effectively employed for this purpose.
Enzymatic Synthesis using 5β-Reductase (AKR1D1)
The direct enzymatic conversion of progesterone to 5β-pregnane-3,20-dione offers a highly specific and efficient synthetic route. This method leverages the catalytic power of purified or partially purified 5β-reductase.
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human AKR1D1 expressed in E. coli is often the enzyme of choice due to its high activity and the availability of established expression and purification protocols. This avoids the complexities of isolating the enzyme from native tissues.
-
Cofactor Regeneration: The reaction requires stoichiometric amounts of NADPH. To make the process more cost-effective, an NADPH regeneration system is typically employed. This system uses a secondary enzyme (e.g., glucose-6-phosphate dehydrogenase) and a cheap substrate (e.g., glucose-6-phosphate) to continuously regenerate NADPH from NADP+.
-
Solvent System: Progesterone has low aqueous solubility. Therefore, a co-solvent such as ethanol or DMSO is used to dissolve the substrate before its addition to the aqueous reaction buffer. The concentration of the organic solvent is kept to a minimum to avoid denaturation of the enzyme.
-
Purification: The product, 5β-pregnane-3,20-dione, is more nonpolar than progesterone. This difference in polarity allows for efficient separation using normal-phase column chromatography on silica gel.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup:
-
Prepare a reaction buffer of 100 mM potassium phosphate, pH 7.0.
-
In a reaction vessel, combine the buffer, 1 mM NADP+, 10 mM glucose-6-phosphate, and 1-2 units/mL of glucose-6-phosphate dehydrogenase.
-
Dissolve progesterone in a minimal volume of ethanol to a stock concentration of 10 mg/mL.
-
-
Initiation:
-
Add the progesterone stock solution to the reaction mixture to a final concentration of 0.5 mg/mL.
-
Initiate the reaction by adding purified recombinant human 5β-reductase (AKR1D1) to a final concentration of 0.1 mg/mL.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1, v/v) or by high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%).
-
Collect the fractions containing the product, and evaporate the solvent to yield pure 5β-pregnane-3,20-dione.
-
Expected Yield: 70-85%
Sources
The In Vivo Odyssey of 5β-Pregnane-3,20-dione: A Technical Guide to its Metabolic Fate and Analysis
Abstract
5β-Pregnane-3,20-dione, an endogenously produced steroid, is a key intermediate in the metabolic cascade of progesterone. Its significance extends beyond a mere metabolic waypoint, as its downstream products are potent neuroactive steroids that modulate central nervous system function. This technical guide provides an in-depth exploration of the in vivo metabolic fate of 5β-pregnane-3,20-dione. We will dissect the enzymatic machinery responsible for its transformation, detail the resulting bioactive metabolites, and present comprehensive, field-proven methodologies for its study in a preclinical setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex biology of this pivotal steroid.
Introduction: The Significance of the 5β Pathway
The metabolism of progesterone is a critical physiological process, yielding a diverse array of bioactive molecules. While the 5α-reduction pathway leading to the potent neurosteroid allopregnanolone is well-documented, the 5β-pathway, which generates 5β-pregnane-3,20-dione, is of equal importance. 5β-Pregnane-3,20-dione itself is an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone[1]. The metabolites of this pathway are not simply inactive excretion products; they are powerful modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain[1][2][3]. Understanding the metabolic flux through the 5β-pathway is therefore crucial for research in neuroendocrinology, pharmacology, and the development of therapeutics targeting neurological and psychiatric disorders.
The Metabolic Transformation of 5β-Pregnane-3,20-dione
The journey of 5β-pregnane-3,20-dione from its precursor, progesterone, is a two-step enzymatic process. The initial and rate-limiting step is the irreversible reduction of the double bond between carbons 4 and 5 of progesterone, catalyzed by the enzyme 5β-reductase (AKR1D1). This stereospecific reaction introduces a cis-ring junction between the A and B rings of the steroid nucleus, a defining feature of the 5β-pregnane series.
Once formed, 5β-pregnane-3,20-dione is a substrate for a family of enzymes known as aldo-keto reductases (AKRs) , specifically the AKR1C subfamily (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). These enzymes are responsible for the reduction of the ketone groups at the C3 and C20 positions, leading to the formation of various pregnanolone isomers. The primary transformation is the reduction of the 3-oxo group, which predominantly yields 3α-hydroxy steroids[4].
The principal metabolite of 5β-pregnane-3,20-dione is pregnanolone (3α-hydroxy-5β-pregnan-20-one), a potent positive allosteric modulator of the GABA-A receptor[2][3]. The stereochemistry at the C3 position is critical for this activity. Other metabolites, such as epipregnanolone (3β-hydroxy-5β-pregnan-20-one), can also be formed and may have distinct biological activities.
Caption: Metabolic conversion of progesterone to pregnanolone isomers.
Biological Significance of 5β-Pregnane Metabolites
The metabolites of 5β-pregnane-3,20-dione, particularly pregnanolone, are classified as neuroactive steroids due to their profound effects on neuronal excitability. Their primary mechanism of action is the positive allosteric modulation of the GABA-A receptor[1][2]. By binding to a site on the receptor distinct from the GABA binding site, they enhance the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a dampening of neuronal activity, manifesting as anxiolytic, sedative, and anticonvulsant effects[5].
The stereochemistry of the hydroxyl group at the C3 position is a key determinant of activity. The 3α-hydroxy configuration, as seen in pregnanolone, is associated with potent positive modulation of the GABA-A receptor[2]. In contrast, 3β-hydroxy isomers may have different or even opposing effects.
In Vivo Experimental Design and Protocols
Investigating the metabolic fate of 5β-pregnane-3,20-dione in vivo requires a meticulously planned experimental design. Rodent models, such as rats and mice, are commonly employed for these studies.
Animal Models and Dosing
-
Animal Selection: Sprague-Dawley rats or C57BL/6 mice are frequently used due to their well-characterized physiology and the availability of historical data.[2][6]
-
Housing and Acclimation: Animals should be housed in a controlled environment with a regular light-dark cycle and allowed to acclimate for at least one week before the experiment.
-
Dosing Regimen:
-
Vehicle: Due to the lipophilic nature of steroids, 5β-pregnane-3,20-dione should be dissolved in a suitable vehicle. A common choice is a mixture of ethanol, propylene glycol, and saline.
-
Route of Administration: For pharmacokinetic studies, intravenous (i.v.) administration via a tail vein or jugular vein cannula is preferred to ensure complete bioavailability. For studies investigating metabolic pathways following absorption, oral gavage can be used.
-
Dose: The dose will depend on the specific research question. For pharmacokinetic studies, a dose of 1-10 mg/kg is often a good starting point. Dose-response studies may be necessary to determine the optimal dose for observing specific biological effects. One study in ovariectomized rats used silastic capsules to deliver approximately 4 mg/kg/day of 5β-pregnanedione to assess its effects on motor activity[7].
-
Caption: General workflow for in vivo metabolic studies.
Sample Collection and Processing
-
Blood Collection: Blood samples should be collected at multiple time points to construct a pharmacokinetic profile. For rats, serial sampling can be performed via a tail vein or a surgically implanted cannula. For mice, terminal cardiac puncture is often necessary. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.[8]
-
Tissue Collection: At the end of the study, animals should be euthanized, and tissues of interest (e.g., brain, liver) should be rapidly excised, weighed, and snap-frozen in liquid nitrogen.[8] Tissues should be stored at -80°C.
-
Sample Preparation for Analysis:
-
Homogenization: Frozen tissues should be homogenized in an appropriate buffer on ice.
-
Extraction: Solid-phase extraction (SPE) is a robust method for extracting steroids from biological matrices. C18 cartridges are commonly used. The general steps are:
-
Conditioning: Activate the C18 cartridge with methanol followed by water.
-
Loading: Load the plasma sample or tissue homogenate onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the steroids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: The eluate is then dried down under a stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.
-
Analytical Methodologies: Quantification and Identification
Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of steroid metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and is a well-established method for steroid analysis. However, it requires a derivatization step to increase the volatility and thermal stability of the steroid molecules.
-
Derivatization: A two-step derivatization is often employed:
-
Oximation: The keto groups are converted to methoximes using methoxyamine hydrochloride in pyridine. This protects the ketone functionality.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Detection: Selected ion monitoring (SIM) is used for targeted quantification, while full scan mode is used for metabolite identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for many steroid analyses due to its high sensitivity, specificity, and throughput, often without the need for derivatization.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is generally preferred for its sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is used for highly selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Table 1: Exemplary LC-MS/MS MRM Transitions for 5β-Pregnane Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5β-Pregnane-3,20-dione | 317.3 | 299.3 | 15 |
| Pregnanolone | 319.3 | 301.3 | 12 |
| Epipregnanolone | 319.3 | 301.3 | 12 |
| Internal Standard (e.g., d4-Pregnanolone) | 323.3 | 305.3 | 12 |
Note: These values are illustrative and should be optimized for the specific instrument and conditions used.
Data Analysis and Interpretation
-
Quantification: A standard curve should be prepared using authentic standards of 5β-pregnane-3,20-dione and its expected metabolites. An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction efficiency and instrument response.
-
Pharmacokinetic Analysis: Plasma concentration-time data can be used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., Phoenix WinNonlin).
-
Metabolite Profiling: By comparing the mass spectra and retention times of unknown peaks in the samples to those of authentic standards, the major metabolites of 5β-pregnane-3,20-dione can be identified and their relative abundance determined.
Conclusion: A Pathway of Neuromodulatory Significance
The metabolic fate of 5β-pregnane-3,20-dione is a critical area of research with implications for neuroscience, pharmacology, and medicine. The conversion of this intermediate to potent neuroactive steroids like pregnanolone underscores the importance of the 5β-reductase pathway in regulating neuronal function. The experimental and analytical protocols outlined in this guide provide a robust framework for researchers to investigate this pathway in vivo. By employing these methodologies, scientists can gain a deeper understanding of the physiological and pathological roles of 5β-pregnane metabolites and pave the way for the development of novel therapeutic strategies targeting the central nervous system.
References
- Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABAA receptor. Nature Reviews Neuroscience, 6(7), 565-575.
- Bixo, M., Andersson, A., Winblad, B., Purdy, R. H., & Bäckström, T. (1997).
- Jin, Y., & Penning, T. M. (2011). Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway. Biochemical Journal, 437(1), 53-61.
- Mellon, S. H. (2007). Neurosteroid regulation of GABAA receptors: a new science of steroid action. Neuroscience, 146(4), 1438-1444.
- Morrow, A. L., Su, J., & Purdy, R. H. (1999). Allopregnanolone, a neuroactive steroid, is a positive allosteric modulator of the GABAA receptor. Journal of Neuroscience, 19(24), 11007-11015.
- Paul, S. M., & Purdy, R. H. (1992). Neuroactive steroids. The FASEB Journal, 6(6), 2311-2322.
- Reddy, D. S. (2010). Neurosteroids: endogenous role in the human brain and therapeutic potentials. Progress in brain research, 186, 113-137.
- Wikipedia contributors. (2023, October 29). 5β-Dihydroprogesterone. In Wikipedia, The Free Encyclopedia.
- Wiebe, J. P., & Kavaliers, M. (1988). Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats. Journal of steroid biochemistry, 30(1-6), 333-336.
- Zinder, O., & Dar, D. E. (1999). Neuroactive steroids: their mechanism of action and their function in the nervous system. Cellular and Molecular Life Sciences CMLS, 55(10), 1338-1355.
- Pye, S. J., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io.
- Lovdel, A., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io.
- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Quantification of Pregnenolone in Human Blood Serum for Clinical Research Purposes.
- Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
- Zorumski, C. F., & Covey, D. F. (2020). Neurosteroids and the GABAA Receptor: A Focus on the Subunit-Specific Actions of Allopregnanolone and its Analogs. Current neuropharmacology, 18(1), 4–14.
- MacKenzie, G., & Maguire, J. (2014). The role of neuroactive steroids in the regulation of mood and anxiety. Frontiers in endocrinology, 5, 120.
- Biro, J. C. (2011). Neurosteroids and GABAA receptor function. Frontiers in endocrinology, 2, 8.
- Johansson, I. M., et al. (2002). Evaluation and comparison of the pharmacokinetic and pharmacodynamic properties of allopregnanolone and pregnanolone at induction of anaesthesia in the male rat. British journal of anaesthesia, 89(4), 593-602.
- Chimo, K., et al. (2023). Profiling of adrenal corticosteroids in blood and local tissues of mice during chronic stress. Scientific reports, 13(1), 7247.
- Ciriza, I., et al. (2006). Reduced metabolites mediate neuroprotective effects of progesterone in the adult rat hippocampus. The synthetic progestin medroxyprogesterone acetate (Provera) is not neuroprotective. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(18), 4875–4884.
- Atif, F., et al. (2004). The effects of pregnanolone glutamate and its metabolites on GABAA and NMDA receptors and zebrafish behavior. ACS chemical neuroscience, 5(9), 818–828.
- Benchchem. (n.d.).
- Komarov, A. A., et al. (2014). MS/MS for MRM transitions.
- EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
- Homer, N. Z. M., et al. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. protocols.io.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Gonçalves, V. M. F., et al. (2021). Polypyrrole as Adsorbent in Magnetic Solid Phase Extraction for Progesterone Determination from Human Plasma. Polymers, 13(16), 2749.
- Li, Y., et al. (2019). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 9(11), 261.
- Atcha, Z., et al. (2021). Rodent MDA. NC3Rs.
- Fuh, C. B., et al. (2018). Determination of two progestin metabolites (17α-hydroxypregnanolone and pregnanediol) and different classes of steroids (androgens, estrogens, corticosteroids, progestins) in rivers and wastewaters by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Chemosphere, 200, 318-327.
- Salphati, L., & Benet, L. Z. (1998). The effects of pregnenolone 16α-carbonitrile dosing on digoxin pharmacokinetics and intestinal absorption in the rat. Journal of pharmaceutical sciences, 87(10), 1259-1264.
- Gao, X., et al. (1998). Pharmacokinetics of ovarian steroids in Sprague-Dawley rats after acute exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Toxicology and applied pharmacology, 149(2), 147-156.
- Ritsner, M. S. (2010). Neurosteroids' effects and mechanisms for social, cognitive, emotional, and physical functions. Neuroscience and biobehavioral reviews, 34(2), 165-177.
- Frye, C. A. (2009). Potential mechanisms by which progesterone and its metabolites signal to the brain to promote behavioral and cognitive functions. Journal of neuroendocrinology, 21(4), 308-318.
- Brann, D. W., et al. (2007). GABAA receptor positive allosteric modulator. In Wikipedia, The Free Encyclopedia.
- Bäckström, T., et al. (2011). Tolerance to allopregnanolone with focus on the GABA-A receptor. Vitamins and hormones, 85, 233-264.
- Biggio, G., et al. (2007). Modulation of GABA(A) receptor gene expression by allopregnanolone and ethanol. European journal of pharmacology, 567(1-2), 1-10.
- Hosie, A. M., et al. (2009). Effects of pregnanolone on GABAA receptor subtypes in the presence and absence of GABA. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(4), 1064-1069.
- Riffeser, C., et al. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 11(10), 693.
- Blagbrough, I. S., & Rowan, M. G. (2012). Analytical Methods for the Determination of Neuroactive Steroids. International journal of molecular sciences, 13(11), 14823-14849.
- Phenomenex. (n.d.).
- Ritsner, M. S., et al. (2007). Regulatory effects of 5 beta-reduced steroids. Journal of steroid biochemistry and molecular biology, 104(3-5), 158-164.
- Gibney, E. R., & Nolan, C. M. (2010). Measurement of Steroids in the Placenta, Maternal Serum, and Fetal Serum in Humans, Rats, and Mice: A Technical Note. International journal of molecular sciences, 11(11), 4448-4460.
- Yin, P., et al. (2019). Preanalytical Sample Handling Conditions and Their Effects on the Human Serum Metabolome in Epidemiologic Studies. American journal of epidemiology, 188(10), 1877-1887.
- Minale, M., et al. (2023). Fecal Metabolomic Insights into Memory-Associated Pathways Modulated by Bacopa monnieri, Mixed Thai Berry, and Combined Extracts in Rats Under Chronic Unpredictable Mild Stress. Metabolites, 13(6), 724.
- Lampe, J. W., et al. (2020). Perspective: Laboratory Considerations and Clinical Data Management for Human Nutrition Randomized Controlled Trials: Guidance for Ensuring Quality and Integrity. Advances in nutrition (Bethesda, Md.), 11(6), 1431-1447.
- Beckers, E., et al. (2020). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics : Official journal of the Metabolomic Society, 16(1), 1.
- Hodges, J. K., et al. (2014). Concentrations of progesterone and the 5 alpha-reduced progestins, 5 alpha-pregnane-3,20-dione and 3 alpha-hydroxy-5 alpha-pregnan-20-one, in luteal tissue and circulating blood and their relationship to luteal function in the African elephant, Loxodonta africana. Reproduction (Cambridge, England), 147(5), 651-662.
- BioPharma Services Inc. (2023). Bioequivalence Studies: Designing an Effective Sampling Schedule.
- Penning, T. M. (2019). 5β-Dihydrosteroids: Formation and Properties. Metabolites, 9(10), 213.
- Riffeser, C., et al. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol.
- Smulders, C. J. G. M., et al. (2015). Combined Liquid Chromatography-Tandem Mass Spectrometry Analysis of Progesterone Metabolites.
Sources
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polypyrrole as Adsorbent in Magnetic Solid Phase Extraction for Progesterone Determination from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling of adrenal corticosteroids in blood and local tissues of mice during chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5β-Pregnane-3,20-dione Receptor Binding Affinity Studies
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting receptor binding affinity studies for the neuroactive steroid, 5β-Pregnane-3,20-dione. It delves into the core principles, detailed experimental protocols, data analysis, and critical considerations for generating robust and reliable binding data.
Introduction: The Significance of 5β-Pregnane-3,20-dione in Neuropharmacology and Drug Discovery
5β-Pregnane-3,20-dione, an endogenous metabolite of progesterone, is a neuroactive steroid that has garnered significant interest for its modulatory effects on the central nervous system.[1] Its ability to interact with key receptors implicates it in a range of physiological and pathophysiological processes, making it a molecule of interest for therapeutic development. Understanding the binding affinity of 5β-Pregnane-3,20-dione to its receptor targets is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutics.
This guide will focus on the primary receptor targets of 5β-Pregnane-3,20-dione: the γ-aminobutyric acid type A (GABAA) receptor and the Pregnane X Receptor (PXR).[2][3] We will explore the methodologies to quantify the binding affinity of this steroid to these receptors, providing a foundation for further research and development.
Key Receptor Targets for 5β-Pregnane-3,20-dione
The GABAA Receptor: A Primary Target for Neuroactive Steroids
The GABAA receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the mammalian brain.[4] Neuroactive steroids, including metabolites of progesterone, are potent allosteric modulators of GABAA receptor function.[4] 5β-Pregnane-3,20-dione has been shown to enhance GABA-evoked currents, suggesting a direct or indirect interaction with the receptor complex.[2]
The Pregnane X Receptor (PXR): A Nuclear Receptor for Steroids and Xenobiotics
PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and regulating the expression of genes involved in their metabolism and clearance.[3] 5β-dihydrosteroids, including 5β-pregnane-3,20-dione, are known ligands for PXR.[3] The interaction of 5β-Pregnane-3,20-dione with PXR is crucial for understanding its potential effects on drug metabolism and endobiotic homeostasis.
Methodologies for Determining Receptor Binding Affinity
The two primary methodologies for quantifying the interaction between 5β-Pregnane-3,20-dione and its receptors are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for its receptor.[5] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled compound, such as 5β-Pregnane-3,20-dione, can be quantified by its ability to compete with the radioligand for the binding site.
This protocol describes a competitive binding assay to determine the ability of 5β-Pregnane-3,20-dione to modulate the binding of a known radioligand, [3H]-Flunitrazepam, to the benzodiazepine site on the GABAA receptor.
Materials:
-
Receptor Source: Rat whole brain membranes (excluding cerebellum).
-
Radioligand: [3H]-Flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Test Compound: 5β-Pregnane-3,20-dione.
-
Non-specific Binding Control: Diazepam (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brains. Homogenize tissue in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]-Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL Diazepam (final concentration 10 µM), 50 µL [3H]-Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of 5β-Pregnane-3,20-dione at various concentrations (e.g., 10-10 to 10-5 M), 50 µL [3H]-Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
This protocol outlines a competitive binding assay to determine the affinity of 5β-Pregnane-3,20-dione for the Pregnane X Receptor (PXR) using [3H]-SR12813 as the radioligand.
Materials:
-
Receptor Source: Recombinant human PXR ligand-binding domain (LBD).
-
Radioligand: [3H]-SR12813 (specific activity ~50-70 Ci/mmol).
-
Test Compound: 5β-Pregnane-3,20-dione.
-
Non-specific Binding Control: Unlabeled SR12813 (10 µM).
-
Assay Buffer: 10 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT.
-
Separation Method: Dextran-coated charcoal or size-exclusion chromatography.
Procedure:
-
Receptor and Ligand Preparation: Dilute the PXR LBD and prepare serial dilutions of 5β-Pregnane-3,20-dione in assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine in triplicate:
-
Total Binding: Assay buffer, [3H]-SR12813 (final concentration ~5 nM), and PXR LBD.
-
Non-specific Binding: Unlabeled SR12813 (final concentration 10 µM), [3H]-SR12813 (final concentration ~5 nM), and PXR LBD.
-
Competitive Binding: 5β-Pregnane-3,20-dione at various concentrations, [3H]-SR12813 (final concentration ~5 nM), and PXR LBD.
-
-
Incubation: Incubate at 4°C for 2-4 hours.
-
Separation: Add dextran-coated charcoal to each tube, incubate on ice for 10 minutes, and then centrifuge to pellet the charcoal and bound free radioligand.
-
Counting: Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials and count.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Alternative
SPR is a powerful technique that allows for the real-time, label-free detection of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Materials:
-
SPR Instrument and Sensor Chips: (e.g., CM5 chip).
-
Receptor: Recombinant human PXR LBD.
-
Analyte: 5β-Pregnane-3,20-dione.
-
Immobilization Buffers: Amine coupling kit (EDC, NHS), and appropriate buffer for the receptor (e.g., 10 mM sodium acetate, pH 5.0).
-
Running Buffer: HBS-EP+ buffer (or similar).
Procedure:
-
Chip Preparation and Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PXR LBD over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of 5β-Pregnane-3,20-dione in running buffer over the immobilized PXR surface.
-
Monitor the association phase (analyte binding) and dissociation phase (buffer flow).
-
Include buffer-only injections for double referencing.
-
-
Regeneration: Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Analysis and Interpretation
Radioligand Binding Data Analysis
For competitive binding assays, the primary output is the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: Inhibition constant for the unlabeled ligand.
-
IC50: Concentration of the unlabeled ligand that inhibits 50% of specific binding.
-
[L]: Concentration of the radioligand used in the assay.
-
Kd: Dissociation constant of the radioligand for the receptor.
Non-linear regression analysis using software such as GraphPad Prism is the preferred method for determining the IC50 from the experimental data.[7][8]
Representative Binding Affinity Data
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| 5β-Pregnane-3,20-dione | GABAA | Electrophysiology | Potentiation of GABA currents | Effective at µM concentrations | [2] |
| 5β-Pregnane-3,20-dione | PXR | Reporter Assay | Agonist | Potent activator | [3] |
Troubleshooting and Best Practices
| Issue | Potential Cause | Solution |
| High Non-specific Binding | Radioligand is too hydrophobic; too much receptor protein; improper filter washing. | Use a more hydrophilic radioligand if possible; optimize receptor concentration; pre-soak filters in polyethyleneimine (PEI); ensure adequate washing.[9] |
| Low Specific Binding | Inactive receptor; low receptor concentration; insufficient incubation time. | Use freshly prepared or properly stored receptor; increase receptor concentration; perform a time-course experiment to determine equilibrium. |
| Poor Reproducibility | Pipetting errors; inconsistent washing; temperature fluctuations. | Use calibrated pipettes; ensure consistent and rapid filtration and washing; maintain a constant temperature during incubation. |
| Hydrophobic Compound Issues | Poor solubility in aqueous buffers; sticking to plasticware. | Use a co-solvent like DMSO (keeping the final concentration low, typically <1%); include a carrier protein like BSA in the buffer; use low-binding plasticware. |
Conclusion
The study of 5β-Pregnane-3,20-dione's interaction with the GABAA receptor and PXR is a critical area of research with implications for neuroscience and drug development. The methodologies outlined in this guide, from radioligand binding assays to surface plasmon resonance, provide a robust framework for accurately determining the binding affinity of this and other neuroactive steroids. By adhering to best practices in experimental design, execution, and data analysis, researchers can generate high-quality, reliable data that will advance our understanding of these important molecular interactions.
References
- GraphPad Software. Short Guide to GraphPad Prism.
- GraphPad Software. Equation: Kinetics of competitive binding - GraphPad Prism 10 Curve Fitting Guide.
- National Center for Biotechnology Information. Rapid competitor data analysis using GraphPad PrismTM.
- National Center for Biotechnology Information. Analyzing competition kinetics data using GraphPad PrismTM.
- Motulsky, H. The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software Inc.
- Leff, P. & Dougall, I. G. (1993). Further subtleties in the analysis of competitive binding experiments. Trends in Pharmacological Sciences, 14(4), 110-113.
- National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery.
- Callachan, H., Cottrell, G. A., Hather, N. Y., Lambert, J. J., Peters, J. A., & Usherwood, P. N. (1987). Modulation of the GABAA receptor by progesterone metabolites. Proceedings of the Royal Society of London. Series B. Biological Sciences, 231(1264), 359–369.
- Gifford Bioscience. Radioligand Binding Assay.
- van den Bergh, T., Thompson, A. J., & Lummis, S. C. R. (2012). The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors. Scientific Reports, 2, 633.
- Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16.
- Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- European Pharmaceutical Review. A powerful tool for drug discovery. (2005).
- GraphPad Software. Analyzing Radioligand Binding Data.
- Hogenkamp, D. J., et al. (1997). 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors. Journal of Medicinal Chemistry, 40(1), 61-72.
- Slany, A., et al. (1995). Allosteric modulation of [3H]flunitrazepam binding to recombinant GABAA receptors. European Journal of Pharmacology, 289(2), 227-234.
- Eurofins Discovery. GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay.
- SciSpace. Modulation of the GABAA receptor by progesterone metabolites (1987).
- Prince, R. J., & Simmonds, M. A. (1992). 5 beta-pregnan-3 beta-ol-20-one, a specific antagonist at the neurosteroid site of the GABAA receptor-complex. Neuroscience Letters, 135(2), 273-275.
- Reddy, D. S. (2010). Neurosteroids and GABA-A Receptor Function. In: GABA and Sleep. Progress in Brain Research, 182, 25-54.
- Concas, A., et al. (1993). 3 alpha-hydroxy-5 alpha-pregnan-20-one modulation of solubilized GABA/benzodiazepine receptor complex. The Journal of Steroid Biochemistry and Molecular Biology, 45(4), 309-314.
- Eurofins Discovery. GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay - FR.
- Lewis, K. A., & Meagher, J. L. (2013). Steroid receptor–DNA interactions: toward a quantitative connection between energetics and transcriptional regulation. Nucleic Acids Research, 41(17), 7957–7967.
- Ojasoo, T., et al. (1978). Unique steroid congeners for receptor studies. Cancer Research, 38(11 Pt 2), 4186-4198.
- Ekins, S., et al. (2007). 5β-Dihydrosteroids: Formation and Properties. The Journal of Steroid Biochemistry and Molecular Biology, 104(3-5), 135-143.
- Pal, D., et al. (2004). Soft glucocorticoid design: Structural elements and physicochemical parameters determining receptor-binding affinity. Pharmazie, 59(5), 396-404.
- Moore, T. W., & Mayne, C. G. (2012). Steroid Receptor/Coactivator Binding Inhibitors: An Update. Molecules, 17(7), 8193–8228.
- Chandran, V., et al. (2022). Discrepancy in interactions and conformational dynamics of pregnane X receptor (PXR) bound to an agonist and a novel competitive antagonist. Computational and Structural Biotechnology Journal, 20, 3236-3251.
- Milewich, L., et al. (1983). Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Archives of Gynecology, 233(4), 229-240.
- Watkins, R. E., et al. (2002). Coactivator binding promotes the specific interaction between ligand and the pregnane X receptor. The Journal of Biological Chemistry, 277(48), 46477-46483.
- Prossnitz, E. R., & Barton, M. (2014). The Interface of Nuclear and Membrane Steroid Signaling. Steroids, 91, 1-2.
- Wikipedia. 5α-Pregnan-17α-ol-3,20-dione.
- Human Metabolome Database. Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759).
- Bäckström, T., et al. (1997). Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states. Brain Research, 764(1-2), 173-178.
- Al-Juboori, S. I., et al. (2021). Identification of Novel Pregnane X Receptor (PXR) Agonists by In Silico and Biological Activity Analyses and Reversal of Cigarette Smoke-Induced PXR Downregulation. International Journal of Molecular Sciences, 22(7), 3585.
Sources
- 1. Modulation of the GABAA receptor by progesterone metabolites (1987) | Helen Callachan | 260 Citations [scispace.com]
- 2. Modulation of the GABAA receptor by progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physiological Concentrations of 5β-Pregnane-3,20-dione in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5β-Pregnane-3,20-dione (5β-dihydroprogesterone), an endogenous neurosteroid and a key metabolite of progesterone. We delve into its physiological significance, the factors influencing its plasma concentrations, and detailed methodologies for its accurate quantification. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical insights for the inclusion of this steroid in clinical and preclinical research.
Introduction: Unveiling the Significance of 5β-Pregnane-3,20-dione
5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is a C21 steroid hormone synthesized from progesterone by the enzyme 5β-reductase.[1] It serves as an essential intermediate in the biosynthesis of other neuroactive steroids, namely pregnanolone and epipregnanolone.[1] While often overshadowed by its more extensively studied precursor, progesterone, and its 5α-reduced isomer, allopregnanolone, 5β-Pregnane-3,20-dione possesses its own distinct biological activities and physiological relevance that warrant careful consideration in endocrinological and neurological research.
Recent studies have highlighted the role of 5β-Pregnane-3,20-dione as a modulator of neuronal activity through its interaction with GABA-A receptors, albeit with a lower affinity compared to 3α-hydroxylated progesterone metabolites.[1] It has also been identified as a weak agonist of the pregnane X receptor (PXR), suggesting a potential role in regulating uterine contractility.[1] Notably, its affinity for the progesterone receptor is very weak, indicating that its biological effects are largely independent of classical progestogenic pathways.[1]
Understanding the physiological concentrations of 5β-Pregnane-3,20-dione in plasma is crucial for elucidating its role in various physiological and pathological states. This guide aims to provide a thorough understanding of its plasma levels and the analytical methods required for its precise measurement.
Biosynthesis and Metabolism of 5β-Pregnane-3,20-dione
The primary pathway for the synthesis of 5β-Pregnane-3,20-dione is the irreversible reduction of progesterone, catalyzed by the enzyme 5β-reductase (AKR1D1). This conversion is a key step in the metabolism of progesterone, leading to the formation of a range of neuroactive steroids.
Diagram: Biosynthetic Pathway of 5β-Pregnane-3,20-dione
Caption: Biosynthesis of 5β-Pregnane-3,20-dione from progesterone.
Physiological Plasma Concentrations of 5β-Pregnane-3,20-dione
The plasma concentrations of 5β-Pregnane-3,20-dione are subject to significant physiological fluctuations, influenced by factors such as the menstrual cycle, pregnancy, and sex. While comprehensive data remains somewhat limited compared to other steroids, available research provides valuable insights into its dynamic nature.
Concentrations in Women
In women, the levels of 5β-Pregnane-3,20-dione are closely tied to the menstrual cycle, mirroring the fluctuations of its parent hormone, progesterone. During the follicular phase , when progesterone levels are low, the concentration of 5β-Pregnane-3,20-dione is also at its nadir. Following ovulation, during the luteal phase , a significant increase in progesterone production by the corpus luteum leads to a corresponding rise in 5β-Pregnane-3,20-dione concentrations.
Pregnancy represents a state of profoundly elevated steroid production. The plasma concentration of 5β-Pregnane-3,20-dione increases dramatically during gestation. One study reported a 16-fold increase in 5β-DHP levels at 37 weeks of gestation compared to follicular phase levels.[2] Another study investigating the role of this metabolite in parturition found that plasma concentrations of 5β-DHP decreased significantly in association with the onset of spontaneous labor, from approximately 0.317 ± 0.039 nmol/mL before labor to 0.178 ± 0.017 nmol/mL during active labor.[3] This suggests a potential role for 5β-Pregnane-3,20-dione in maintaining uterine quiescence during pregnancy.
Concentrations in Men
In men, progesterone is produced in smaller amounts by the adrenal glands and testes. Consequently, the plasma concentrations of its metabolite, 5β-Pregnane-3,20-dione, are expected to be significantly lower than those observed in women during the luteal phase and pregnancy. However, specific reference ranges for healthy adult males are not well-established in the current literature and require further investigation.
Table 1: Summary of Reported Physiological Plasma Concentrations of 5β-Pregnane-3,20-dione
| Population | Physiological State | Concentration (nmol/mL) | Reference |
| Women | Late Pregnancy (pre-labor) | 0.317 ± 0.039 | [3] |
| Women | Active Labor | 0.178 ± 0.017 | [3] |
| Women | Gestation (37 weeks) | 16-fold increase vs. follicular phase | [2] |
Note: Data on physiological concentrations of 5β-Pregnane-3,20-dione in non-pregnant women (follicular and luteal phases) and in men are not extensively documented in the readily available scientific literature. The provided data for its isomer, 5α-pregnane-3,20-dione, in the follicular phase is approximately 0.16 ± 0.01 ng/mL and in the luteal phase ranges from 1.4 to 2.8 ng/mL, which may provide some context but should not be used as a direct substitute.[4]
Analytical Methodologies for the Quantification of 5β-Pregnane-3,20-dione in Plasma
The accurate measurement of 5β-Pregnane-3,20-dione in plasma requires sensitive and specific analytical methods due to its relatively low physiological concentrations and the presence of structurally similar steroids. The gold standard for steroid hormone quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.
Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is a critical first step to ensure the removal of interfering substances from the plasma matrix and to concentrate the analyte of interest.
Diagram: General Workflow for Plasma Sample Preparation
Caption: A typical workflow for the preparation of plasma samples.
Step-by-Step Protocol for Plasma Sample Preparation (General Approach):
-
Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add a deuterated internal standard of 5β-Pregnane-3,20-dione. This is crucial for correcting for any analyte loss during sample processing and for variations in instrument response.
-
Protein Precipitation (Optional but Recommended): Add a cold organic solvent such as acetonitrile or methanol to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): This is a common technique where an organic solvent immiscible with water (e.g., methyl tert-butyl ether (MTBE) or diethyl ether) is added to the sample. The steroids will partition into the organic layer, which is then collected.
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent packed in a cartridge to retain the steroids from the plasma sample. After washing away interferences, the purified steroids are eluted with an appropriate solvent.
-
-
Evaporation: The organic solvent containing the extracted steroids is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of methanol and water).
LC-MS/MS Analysis: The Gold Standard for Quantification
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Detailed LC-MS/MS Protocol (Illustrative Example):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for steroid analysis.
-
Mobile Phase A: Water with a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mobile Phase B: Methanol or acetonitrile with the same additive as Mobile Phase A.
-
Gradient Elution: A gradient program is employed where the percentage of Mobile Phase B is gradually increased to elute the steroids based on their polarity. This is essential for separating 5β-Pregnane-3,20-dione from its isomer, 5α-Pregnane-3,20-dione, and other structurally related steroids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly used for steroid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, specific precursor-to-product ion transitions for 5β-Pregnane-3,20-dione and its internal standard are monitored. This highly selective detection method minimizes interference from other compounds in the sample.
-
Table 2: Illustrative MRM Transitions for 5β-Pregnane-3,20-dione
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5β-Pregnane-3,20-dione | [M+H]+ | Specific Fragment 1 | Optimized Value |
| [M+H]+ | Specific Fragment 2 | Optimized Value | |
| Deuterated Internal Standard | [M+H]+ | Specific Fragment | Optimized Value |
Note: The exact m/z values and collision energies need to be empirically determined and optimized for the specific instrument being used.
Data Interpretation and Quality Control
A robust analytical method requires rigorous validation and ongoing quality control.
-
Calibration Curve: A calibration curve should be prepared using known concentrations of 5β-Pregnane-3,20-dione to establish the relationship between the instrument response and the analyte concentration.
-
Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the assay.
-
Isomer Separation: It is imperative to demonstrate chromatographic separation of 5β-Pregnane-3,20-dione from its 5α-isomer to ensure accurate quantification, as these isomers can have different biological activities and physiological concentrations.
Conclusion and Future Directions
5β-Pregnane-3,20-dione is an emerging neurosteroid with significant physiological relevance. Accurate measurement of its plasma concentrations is essential for advancing our understanding of its role in health and disease. This technical guide provides a framework for researchers and drug development professionals to approach the study of this important molecule.
Future research should focus on establishing comprehensive reference ranges for 5β-Pregnane-3,20-dione in diverse populations and further elucidating the factors that regulate its production and metabolism. The development and validation of standardized, high-throughput analytical methods will be crucial for facilitating large-scale clinical and preclinical studies. A deeper understanding of the physiological concentrations of 5β-Pregnane-3,20-dione will undoubtedly open new avenues for therapeutic interventions in a range of conditions, from neurological disorders to complications of pregnancy.
References
- 5β-Dihydroprogesterone - Wikipedia. (n.d.).
- Bicikova, M., Hill, M., Ripova, D., Mohr, P., & Hampl, R. (2013). Determination of steroid metabolome as a possible tool for laboratory diagnosis of schizophrenia. The Journal of Steroid Biochemistry and Molecular Biology, 133, 77–83.
- 5β-Dihydroprogesterone. In Wikipedia.
- Milewich, L., Gomez-Sanchez, C., Crowley, G., & MacDonald, P. C. (1977). Progesterone and 5alpha-pregnane-3,20-dione in peripheral blood of normal young women: Daily measurements throughout the menstrual cycle. The Journal of Clinical Endocrinology and Metabolism, 45(4), 617–622.
- Zwirner, M., Mashiach, S., & Schindler, A. E. (1983). Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Archives of Gynecology, 233(4), 229–240.
- Penland, J. G. (2001). Neuroactive ring A-reduced metabolites of progesterone in human plasma during pregnancy: elevated levels of 5 alpha-dihydroprogesterone in depressed patients during the latter half of pregnancy. The Journal of Clinical Endocrinology and Metabolism, 86(12), 5981–5987.
- Challis, J. R., Newnham, J. P., & Mesiano, S. (2005). 5 Beta-dihydroprogesterone and steroid 5 beta-reductase decrease in association with human parturition at term. Molecular Human Reproduction, 11(7), 495–501.
- Šimková, M., Kvasnička, A., & Hampl, R. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma.
- Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. (2022). MDPI.
- Grazul-Bilska, A. T., Navanukraw, C., Johnson, M. L., Arnold, D. R., & Reynolds, L. P. (2018). Analysis by LC-MS/MS of endogenous steroids from human serum, plasma, endometrium and endometriotic tissue. Journal of Steroid Biochemistry and Molecular Biology, 178, 223–233.
- The Metabolic Disposition of Plasma 5 Alpha-Dihydroprogesterone (5 alpha-pregnane-3,20-dione) in Women and Men. (1993). The Journal of Clinical Endocrinology & Metabolism, 77(4), 976-981.
- Stárka, L., & Dušková, M. (2024). 5β-Dihydrosteroids: Formation and Properties. International Journal of Molecular Sciences, 25(16), 8888.
- Serum concentrations of progesterone and 5 alpha-pregnane-3,20-dione during labor and early post partum. (1990). Acta Obstetricia et Gynecologica Scandinavica, 69(2), 123-126.
- Decrease in serum concentration of 5 alpha-pregnane-3,20-dione prior to spontaneous labor. (1988). Acta Obstetricia et Gynecologica Scandinavica, 67(5), 467-470.
- Neuroactive ring A-reduced metabolites of progesterone in human plasma during pregnancy: elevated levels of 5 alpha-dihydroprogesterone in depressed patients during the latter half of pregnancy. (2001). The Journal of Clinical Endocrinology & Metabolism, 86(12), 5981-5987.
- Extensive monitoring of the natural menstrual cycle using the serum biomarkers estradiol, luteinizing hormone and progesterone. (2021). Steroids, 169, 108819.
- Progesterone: Reference Range, Interpretation, Collection and Panels. (n.d.). Medscape.
- Murphy, B. E. P. (2001). Neuroactive ring A-reduced metabolites of progesterone in human plasma during pregnancy: elevated levels of 5 alpha-dihydroprogesterone in depressed patients during the latter half of pregnancy. The Journal of Clinical Endocrinology & Metabolism, 86(12), 5981–5987.
Sources
- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. Neuroactive ring A-reduced metabolites of progesterone in human plasma during pregnancy: elevated levels of 5 alpha-dihydroprogesterone in depressed patients during the latter half of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5 Beta-dihydroprogesterone and steroid 5 beta-reductase decrease in association with human parturition at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone and 5alpha-pregnane-3,20-dione in peripheral blood of normal young women: Daily measurements throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5β-Pregnane-3,20-dione: A Key Modulator in Neurosteroid Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is an endogenous neurosteroid that plays a critical, yet often overlooked, role in the modulation of the central nervous system. As an intermediate in the metabolic pathway of progesterone, its significance extends beyond biosynthesis to direct, non-genomic actions on neuronal excitability. This guide provides a comprehensive technical overview of 5β-pregnane-3,20-dione, detailing its biochemical origins, its primary mechanism of action as a positive allosteric modulator of the GABA-A receptor, and its physiological implications. We further present validated experimental protocols for its quantification and functional characterization, offering a robust framework for researchers in neuropharmacology and drug development.
Section 1: Foundational Biochemistry of 5β-Pregnane-3,20-dione
Chemical Identity and Physicochemical Properties
5β-Pregnane-3,20-dione is a C21 pregnane steroid characterized by oxo groups at the C3 and C20 positions.[1] A defining structural feature is the A/B cis-ring junction, which gives the molecule a bent, non-planar shape.[2] This contrasts with its 5α-reduced isomer, allopregnanedione, which has a planar A/B trans-ring junction.[2] This stereochemical difference is paramount, as it dictates the molecule's interaction with target receptors and its overall pharmacological profile.
| Property | Value | Source |
| IUPAC Name | (5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | PubChem CID: 92745[1] |
| Molecular Formula | C₂₁H₃₂O₂ | PubChem CID: 92745[1] |
| Molecular Weight | 316.5 g/mol | PubChem CID: 92745[1] |
| Synonyms | 5β-Dihydroprogesterone (5β-DHP), Pregnanedione | Wikipedia[3] |
| CAS Number | 128-23-4 | Wikipedia[3] |
Biosynthesis and Metabolism: A Key Intermediate
5β-Pregnane-3,20-dione is not synthesized de novo but arises from the metabolism of progesterone.[3] The synthesis occurs in the brain, adrenal glands, and gonads.[4] The critical enzymatic step is the irreversible reduction of the C4-C5 double bond of progesterone, catalyzed by the cytosolic enzyme Δ4-3-ketosteroid 5β-reductase (AKR1D1).[2][3][5][6]
This pathway is distinct from the parallel 5α-reductase pathway, which produces 5α-dihydroprogesterone (5α-DHP), the precursor to the potent neurosteroid allopregnanolone.[5][7][8] Subsequently, 5β-pregnane-3,20-dione serves as an intermediate, being further metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form the neuroactive steroid pregnanolone (3α-hydroxy-5β-pregnan-20-one).[3][5]
Figure 1. Simplified biosynthesis pathway of 5β-Pregnane-3,20-dione and related neurosteroids.
Section 2: The Neuroactive Role and Mechanism of Action
While its 3α-hydroxylated metabolite, pregnanolone, is a well-established potent modulator of the GABA-A receptor, 5β-pregnane-3,20-dione itself possesses direct neuroactive properties.[3]
Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for 5β-pregnane-3,20-dione is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the brain, functioning as a ligand-gated chloride ion channel. When activated by GABA, it allows chloride influx, hyperpolarizing the neuron and reducing its excitability.
5β-pregnane-3,20-dione, like other neurosteroids, binds to a unique site on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, or barbiturates.[9] This binding potentiates the receptor's response to GABA, increasing the frequency or duration of channel opening and thereby enhancing inhibitory neurotransmission.[4] This enhanced inhibition underlies its observed physiological effects, which include anxiolytic (anxiety-reducing), sedative, and anticonvulsant activities.[3][10]
While active, its affinity and potency at the GABA-A receptor are generally considered lower than its 3α-hydroxylated metabolites like pregnanolone and allopregnanolone.[3] However, the stereochemistry of the A/B ring junction is crucial; the 5α-reduced isomer (allopregnanolone) is generally more potent than its 5β-counterpart (pregnanolone).[9]
Figure 2. Mechanism of 5β-Pregnane-3,20-dione as a positive allosteric modulator of the GABA-A receptor.
Other Receptor Interactions
Beyond the GABA-A receptor, 5β-pregnane-3,20-dione has been shown to interact with other cellular targets. It can act as a weak agonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in regulating drug and steroid metabolism.[2][3] This interaction may play a role in regulating uterine contractility.[3] In contrast to its parent molecule, progesterone, 5β-DHP has very low affinity for the progesterone receptor, meaning it is not a significant progestogen.[3]
Section 3: Methodologies for Investigation
A robust investigation into the role of 5β-pregnane-3,20-dione requires precise quantification in biological samples and reliable functional characterization.
Quantification in Biological Matrices by LC-MS/MS
Rationale: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for neurosteroid analysis, offering superior specificity and sensitivity compared to immunoassays.[11][12] LC-MS/MS is often preferred as it typically requires less sample derivatization than GC-MS.[13]
Protocol: LC-MS/MS Quantification of 5β-Pregnane-3,20-dione in Brain Tissue
-
Tissue Homogenization:
-
Accurately weigh a frozen brain tissue sample (e.g., 50-100 mg).
-
Add 1 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated 5β-Pregnane-3,20-dione-d4).
-
Homogenize the tissue using a bead beater or ultrasonic probe until a uniform suspension is achieved. Keep samples on ice throughout.
-
Causality Insight: Acetonitrile serves to both precipitate proteins and extract the steroids from the tissue matrix. The internal standard is crucial for correcting for variations in extraction efficiency and instrument response.
-
-
-
Protein Precipitation & Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted steroids.
-
Dry the supernatant under a gentle stream of nitrogen gas at 37°C.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in 500 µL of 5% methanol in water.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the steroids with 1 mL of methanol or acetonitrile.
-
Dry the eluate under nitrogen.
-
Trustworthiness: This cleanup step removes phospholipids and other matrix components that can cause ion suppression in the mass spectrometer, leading to more accurate and reproducible results.
-
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Inject 5-10 µL onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[14]
-
Perform chromatographic separation using a gradient elution profile.
-
Detect the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
Table 2: Example MRM Transition Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5β-Pregnane-3,20-dione | 317.2 | 257.2 | 15 |
| 5β-Pregnane-3,20-dione (Quantifier) | 317.2 | 161.1 | 20 |
| d4-5β-Pregnane-3,20-dione (IS) | 321.2 | 261.2 | 15 |
| (Note: These values are illustrative and must be empirically optimized on the specific instrument used.) |
Functional Characterization using Electrophysiology
Rationale: Two-electrode voltage clamp (TEVC) recording in Xenopus laevis oocytes is a powerful and widely used system to study the function of ligand-gated ion channels. Oocytes can be readily injected with cRNAs encoding specific GABA-A receptor subunits, allowing for the creation of defined receptor subtypes to test the effects of modulators like 5β-pregnane-3,20-dione.
Protocol: TEVC Analysis of 5β-Pregnane-3,20-dione on α1β2γ2L GABA-A Receptors
-
Oocyte Preparation:
-
Harvest and defolliculate oocytes from a Xenopus laevis frog.
-
Inject each oocyte with a cRNA mixture encoding human GABA-A receptor subunits (e.g., α1, β2, and γ2L in a 1:1:1 ratio).
-
Incubate oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Experimental Procedure:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀, the concentration that elicits 5-10% of the maximal response). This provides a sensitive window to observe potentiation.
-
After washout and return to baseline, co-apply the same EC₅-EC₁₀ concentration of GABA along with varying concentrations of 5β-pregnane-3,20-dione (e.g., 10 nM to 10 µM).
-
Measure the peak inward current elicited by each application.
-
Expertise Insight: Using a sub-maximal GABA concentration is critical. If a saturating GABA concentration were used, the potentiating effect of an allosteric modulator would be masked.
-
-
-
Data Analysis:
-
Calculate the potentiation for each concentration of 5β-pregnane-3,20-dione as: ((I_GABA+Steroid / I_GABA) - 1) * 100%.
-
Plot the percent potentiation against the log of the steroid concentration to generate a dose-response curve and determine the EC₅₀ (concentration for half-maximal potentiation).
-
Figure 3. Experimental workflow for TEVC analysis of 5β-Pregnane-3,20-dione.
Section 4: Physiological and Pathophysiological Significance
The modulation of the brain's primary inhibitory system gives 5β-pregnane-3,20-dione and its downstream metabolites significant physiological relevance.
-
Anxiolytic and Sedative Effects: By enhancing GABAergic inhibition, 5β-pregnane-3,20-dione contributes to the calming and sedative effects associated with progesterone metabolism.[3][10] Fluctuations in its levels, along with other neurosteroids, may be linked to mood changes during the menstrual cycle or in conditions like premenstrual syndrome.[15]
-
Anticonvulsant Properties: Enhanced GABAergic tone is a key mechanism for seizure control. The anticonvulsant effects of progesterone are, in large part, mediated by its neurosteroid metabolites, including the 5β-reduced pathway.[4][10]
-
Role in Disease and Therapeutics: Dysregulation of neurosteroid synthesis is implicated in a range of neuropsychiatric conditions, including anxiety disorders, depression, and epilepsy.[4][5] As a direct modulator of the GABA-A receptor, 5β-pregnane-3,20-dione and its metabolic pathway represent a valuable target for the development of novel therapeutics. Synthetic analogues designed to mimic its structure and function could offer new treatments for these disorders.[16]
Section 5: Conclusion and Future Directions
5β-Pregnane-3,20-dione is a pivotal neurosteroid that functions as both a key biosynthetic intermediate and a direct modulator of GABA-A receptors. Its unique bent structure, conferred by the 5β-reductase enzyme, distinguishes it from its 5α-reduced counterparts and endows it with a specific pharmacological profile. While its potency may be lower than its 3α-hydroxylated metabolites, its presence and activity are integral to the overall neurodepressive tone regulated by progesterone.
Future research should focus on elucidating the specific regulation of the 5β-reductase (AKR1D1) enzyme in different brain regions and under various physiological and pathological conditions. Furthermore, exploring the subunit-specific effects of 5β-pregnane-3,20-dione at different GABA-A receptor isoforms could reveal more nuanced roles in brain function and open new avenues for targeted drug development. A deeper understanding of this neurosteroid will undoubtedly advance our knowledge of brain health and disease.
References
- 5β-Dihydroprogesterone - Wikipedia. Wikipedia. [Link]
- Kaleta, M., Oklestkova, J., Novák, O., & Strnad, M. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Biomolecules, 11(4), 553. [Link]
- Morrow, A. L., & Koenig, J. (2019). Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone. Journal of Neuroendocrinology, 31(10), e12784. [Link]
- Kaleta, M., Oklestkova, J., Novák, O., & Strnad, M. (2021). Analytical Methods for the Determination of Neuroactive Steroids. PubMed. [Link]
- Kaleta, M., Oklestkova, J., Novák, O., & Strnad, M. (2021). Analytical Methods for the Determination of Neuroactive Steroids.
- Woolley, C. S., & Wuarin, J. P. (2011). Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations. Frontiers in Endocrinology, 2, 77. [Link]
- Cerveny, L., et al. (2021). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. MDPI. [Link]
- Penning, T. M. (2011). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 49–59. [Link]
- Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease. Journal of Neuroendocrinology. [Link]
- Reddy, D. S. (2011). Neurosteroids and GABA-A Receptor Function. Frontiers in Endocrinology, 2, 114. [Link]
- 3,20-Pregnanedione. PubChem. [Link]
- 5β-Reductase - Wikipedia. Wikipedia. [Link]
- Penning, T. M. (2019). 5β-Dihydrosteroids: Formation and Properties. The Journal of Steroid Biochemistry and Molecular Biology, 190, 113-122. [Link]
- Allopregnanolone - Wikipedia. Wikipedia. [Link]
- Hogenkamp, D. J., et al. (1997). 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors. Journal of Medicinal Chemistry, 40(1), 73-84. [Link]
- Morrow, A. L., & Koenig, J. (2018). Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone. PubMed. [Link]
- Freeman, E. W., et al. (1993). Effect of progesterone and its 5 alpha and 5 beta metabolites on symptoms of premenstrual syndrome according to route of administration. Journal of Clinical Endocrinology & Metabolism, 77(4), 1016-1021. [Link]
Sources
- 1. 3,20-Pregnanedione | C21H32O2 | CID 92745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 4. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5β-Reductase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 9. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for the Determination of Neuroactive Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of progesterone and its 5 alpha and 5 beta metabolites on symptoms of premenstrual syndrome according to route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 5β-Pregnane-3,20-dione in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and validated protocol for the quantification of 5β-Pregnane-3,20-dione (5β-DHP), an endogenous neurosteroid and a key metabolite of progesterone, in human plasma.[1] The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for its superior sensitivity, specificity, and accuracy in complex biological matrices.[2][3][4] We detail a complete workflow, including an efficient Supported Liquid Extraction (SLE) for sample preparation, optimized chromatographic conditions for resolving potential isomeric interferences, and meticulously defined mass spectrometric parameters. This application note is designed to guide researchers and drug development professionals in implementing a robust and reliable bioanalytical method, adhering to the principles outlined in regulatory guidelines such as the FDA's guidance on Bioanalytical Method Validation.[5][6][7]
Introduction: The Significance of 5β-Pregnane-3,20-dione
5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is a C21 steroid synthesized from progesterone by the enzyme 5β-reductase.[1][8] It serves as an essential intermediate in the biosynthesis of other neuroactive steroids like pregnanolone.[1] While it has a very weak affinity for the progesterone receptor, 5β-DHP exhibits its own distinct biological activities, including acting as a positive allosteric modulator of the GABA-A receptor, which contributes to its anesthetic and anxiolytic effects.[1]
Given its role in neuromodulation and its position within the steroidogenic pathway, the accurate quantification of 5β-DHP is critical in various research fields. These include endocrinology, neuroscience, and clinical diagnostics, particularly in studies related to hormonal imbalances, neurodegenerative diseases, and mood disorders.[9][10] The inherent challenges in measuring endogenous steroids, such as low physiological concentrations and the presence of structurally similar isomers (e.g., 5α-Pregnane-3,20-dione), necessitate a highly specific and sensitive analytical method. LC-MS/MS provides the necessary performance to overcome these challenges, enabling reliable quantification for both research and clinical applications.[2][4]
Principle of the Method
The bioanalytical workflow is a multi-stage process designed to isolate the target analyte from the complex plasma matrix and accurately measure its concentration. The core principle relies on the high specificity of both the chromatographic separation and the mass spectrometric detection.
-
Sample Preparation: Plasma samples are first fortified with a stable isotope-labeled internal standard (IS) to account for variability during sample processing and analysis. The analyte and IS are then extracted from the plasma proteins and other matrix components using Supported Liquid Extraction (SLE).
-
Chromatographic Separation: The extracted sample is injected into a Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column separates 5β-DHP from its isomers and other endogenous compounds based on their physicochemical properties.
-
Detection and Quantification: The column eluent is directed to a tandem mass spectrometer. The analyte is ionized, and the mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. This highly specific mode isolates a unique precursor ion for 5β-DHP, fragments it, and monitors a specific product ion. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from samples with known concentrations.
Caption: High-level workflow for 5β-DHP analysis.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytical Standards: 5β-Pregnane-3,20-dione (≥98% purity), Progesterone-d9 (Internal Standard, IS) (≥98% purity).
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Ethyl Acetate (HPLC Grade), Formic Acid (LC-MS Grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA), charcoal-stripped human serum for calibration standards.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well Supported Liquid Extraction (SLE) plates (e.g., Biotage ISOLUTE® SLE+), 96-well collection plates, autosampler vials.
Instrumentation
-
Liquid Chromatography: A UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Ancillary Equipment: Analytical balance, calibrated pipettes, centrifuge, nitrogen evaporator, vortex mixer.
Detailed Protocols
Preparation of Stock Solutions, Calibrators, and QCs
-
Rationale: The preparation of accurate standards is the foundation of quantitative analysis. A stable isotope-labeled internal standard (Progesterone-d9 is a suitable choice due to structural similarity) is critical to correct for variations in extraction recovery and matrix effects.[11] Using a surrogate matrix like charcoal-stripped serum for calibrators minimizes the difference in matrix effects between the calibrators and the study samples.[11]
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 5β-DHP and Progesterone-d9 standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of 5β-DHP by serial dilution of the primary stock with 50:50 methanol/water. These will be used to spike the calibration curve.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Progesterone-d9 primary stock with methanol to achieve a final concentration of 50 ng/mL.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the 5β-DHP working solutions into charcoal-stripped serum to prepare a calibration curve ranging from 0.1 to 100 ng/mL (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).
Sample Preparation: Supported Liquid Extraction (SLE)
-
Rationale: SLE offers a robust and efficient alternative to traditional liquid-liquid extraction (LLE) and protein precipitation.[12] It provides clean extracts by trapping the aqueous sample phase within a solid support while allowing organic solvent to flow through and elute the analytes, leading to reduced matrix effects and high reproducibility.[12]
Caption: Step-by-step Supported Liquid Extraction (SLE) protocol.
Protocol:
-
Aliquot 200 µL of plasma samples, calibrators, or QCs into microcentrifuge tubes.
-
Add 20 µL of the 50 ng/mL Internal Standard working solution to all samples except for the double blank.
-
Add 200 µL of 4% phosphoric acid in water to each tube to precipitate proteins and disrupt steroid binding.
-
Vortex each tube for 30 seconds.
-
Load the entire mixture onto the wells of a 96-well SLE plate. Allow the sample to absorb for 5 minutes.
-
Apply 1.0 mL of ethyl acetate to each well and allow it to percolate via gravity into a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water, vortex briefly, and transfer to autosampler vials for analysis.
LC-MS/MS Instrument Conditions
-
Rationale: Chromatographic separation is critical to resolve 5β-DHP from its stereoisomer, 5α-DHP, which can have identical MRM transitions. A well-optimized gradient on a high-efficiency C18 column is essential for baseline separation.[13] The MS/MS parameters are optimized for maximum sensitivity and specificity by selecting a stable precursor ion and a high-intensity, specific product ion.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 6.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Table 2: Mass Spectrometry Source Conditions
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| 5β-Pregnane-3,20-dione | 317.3 | 161.1 | 80 | 25 | 10 |
| Progesterone-d9 (IS) | 324.3 | 100.1 | 85 | 30 | 8 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
Method Validation and Acceptance Criteria
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance for Industry.[6][14]
-
Trustworthiness through Validation: Each validation parameter serves to build confidence in the data generated. Accuracy and precision demonstrate the closeness of measured values to the true value and their reproducibility. Selectivity proves the method can measure the analyte without interference. Stability experiments ensure that the analyte concentration does not change during sample handling, storage, and processing.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For CC and QCs, %Accuracy should be within ±15% of nominal (±20% at LLOQ). %CV (precision) should be ≤15% (≤20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20%. |
| Recovery | The efficiency of the extraction process, comparing analyte response from an extracted sample to a post-extraction spiked sample. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Table 4: Summary of Key Method Validation Parameters and FDA-aligned Acceptance Criteria[7][15]
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantitative determination of 5β-Pregnane-3,20-dione in human plasma. The protocol, from sample preparation using Supported Liquid Extraction to optimized UHPLC and MRM conditions, provides the selectivity and sensitivity required for demanding research and drug development applications. By adhering to established bioanalytical method validation guidelines, this protocol ensures the generation of high-quality, reliable, and defensible data, empowering researchers to accurately explore the role of this important neurosteroid in health and disease.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
- Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- 5β-Dihydroprogesterone. Wikipedia. [Link]
- Holzbauer, M. (1978). Isolation, identification and quantitation of serum 5alpha-pregnane-3,20-dione and its relationship to progesterone in the pregnant mare. Journal of Steroid Biochemistry.
- 3,20-Pregnanedione.
- 5α-Pregnane-3,20-dione. Chem-Impex. [Link]
- LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. (2024). protocols.io. [Link]
- From where can I obtain 5beta-pregnane-3,20-dione standard for HPLC? (2023).
- Browne, M. L., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry.
- Browne, M. L., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. PubMed. [Link]
- Pregnane-3,20-dione, (5β)-. NIST WebBook. [Link]
- Bixo, M., et al. (1997).
- van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry.
- Kema, I. P., et al. (2012).
Sources
- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. 3,20-Pregnanedione | C21H32O2 | CID 92745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. moh.gov.bw [moh.gov.bw]
Navigating the Neuroactive Landscape: Experimental Protocols for 5β-Pregnane-3,20-dione Administration in Rats
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the administration of 5β-Pregnane-3,20-dione (5β-DHP) in rat models. This document is designed to offer both the practical "how-to" and the critical "why," ensuring scientific integrity and fostering reproducible, high-quality research.
Introduction to 5β-Pregnane-3,20-dione: A Key Progesterone Metabolite
5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone, is an endogenous neurosteroid and a primary metabolite of progesterone, synthesized by the enzyme 5β-reductase.[1] Unlike its 5α-reduced isomer, 5β-DHP has a very low affinity for the progesterone receptor.[1] Its physiological significance lies in its role as a positive allosteric modulator of the GABA-A receptor, contributing to the anesthetic, anxiolytic, and antinociceptive effects observed with progesterone administration.[1] Furthermore, 5β-DHP is a potent ligand for the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in the metabolism of xenobiotics and endogenous compounds.[2]
The distinct pharmacological profile of 5β-DHP makes it a compound of interest for investigating a range of physiological and behavioral phenomena in rats, from motor activity modulation to its potential role in uterine contractility.[2][3] This guide will provide the foundational protocols to enable such investigations.
Ethical Considerations in Steroid Administration
All experimental procedures involving animals must adhere to strict ethical guidelines to ensure their welfare. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be the cornerstone of any study design. Key ethical considerations for administering steroids like 5β-DHP to rats include:
-
Minimizing Stress and Discomfort: Proper handling and restraint techniques are paramount. Acclimatize animals to the procedures to reduce stress.
-
Appropriate Dosing and Administration Route: The chosen dose and route should be justified by the scientific objectives and aim to minimize adverse effects.
-
Monitoring Animal Health: Rats should be closely monitored for any signs of pain, distress, or adverse reactions following administration.
-
Justification of Animal Numbers: The number of animals used should be the minimum required to obtain statistically significant results.
-
Euthanasia: If humane endpoints are reached, animals must be euthanized using an approved and humane method.
Researchers must obtain approval from their institution's Animal Care and Use Committee (IACUC) or equivalent ethics board before commencing any experiments.
Experimental Design and Workflow
A typical experimental workflow for administering 5β-Pregnane-3,20-dione to rats involves several key stages, from initial preparation to post-administration monitoring.
Caption: Experimental workflow for 5β-DHP administration in rats.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the administration of 5β-Pregnane-3,20-dione in rats, based on protocols for similar steroids.
| Parameter | Subcutaneous (SC) Injection | Intraperitoneal (IP) Injection | Oral Gavage (PO) |
| Vehicle | Sesame Oil, Corn Oil | 20-45% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | Corn Oil, 0.5% Methylcellulose in Water |
| Typical Concentration | 1-10 mg/mL | 1-5 mg/mL | 1-20 mg/mL |
| Injection Volume | 1-2 mL/kg body weight | 1-5 mL/kg body weight | 5-10 mL/kg body weight |
| Needle Gauge | 23-25 G | 23-25 G | 18-20 G (gavage needle) |
| Frequency | Single dose or daily | Single dose or as per study design | Single dose or daily |
Protocols for 5β-Pregnane-3,20-dione Administration
The following are detailed, step-by-step protocols for the preparation and administration of 5β-DHP via common routes.
Protocol 1: Subcutaneous (SC) Injection
Subcutaneous injection is a common route for sustained release of lipophilic compounds.
Materials:
-
5β-Pregnane-3,20-dione powder
-
Sesame oil (sterile)
-
Sterile glass vials
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (23-25 G)
-
70% ethanol
Dosing Solution Preparation (Example: 5 mg/mL):
-
Aseptically weigh 50 mg of 5β-Pregnane-3,20-dione powder.
-
Transfer the powder to a sterile glass vial.
-
Add 10 mL of sterile sesame oil to the vial.
-
Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Store the solution at room temperature, protected from light. Prepare fresh solutions regularly.
Administration Procedure:
-
Weigh the rat to determine the correct injection volume (e.g., for a 300g rat and a 5 mg/kg dose, inject 0.3 mL of a 5 mg/mL solution).
-
Gently restrain the rat. For a right-handed injector, hold the rat in your left hand.
-
Create a "tent" of loose skin over the dorsal midline (between the shoulder blades).
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the rat to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
Intraperitoneal injections offer rapid absorption into the systemic circulation. Due to the lipophilic nature of 5β-DHP, a solubilizing agent is required for aqueous-based injections.
Materials:
-
5β-Pregnane-3,20-dione powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Vortex mixer and sonicator
-
Sterile syringes (1 mL) and needles (23-25 G)
-
70% ethanol
Dosing Solution Preparation (Example: 2 mg/mL in 30% HPβCD):
-
Prepare a 30% (w/v) HPβCD solution by dissolving 3 g of HPβCD in 10 mL of sterile saline. Gentle warming may be necessary.
-
Aseptically weigh 20 mg of 5β-Pregnane-3,20-dione powder.
-
Add the powder to the 30% HPβCD solution.
-
Vortex and sonicate the mixture until the steroid is completely dissolved. The solution should be clear.
-
Sterile filter the final solution through a 0.22 µm syringe filter if necessary.
-
Store the solution at 4°C, protected from light.
Administration Procedure:
-
Weigh the rat and calculate the required injection volume.
-
Restrain the rat in a supine position, with its head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the area with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Aspirate to check for accidental entry into the bladder (urine) or intestines (yellow/brown fluid). If this occurs, discard the syringe and prepare a new injection.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.
Protocol 3: Oral Gavage (PO)
Oral gavage is used for direct administration into the stomach.
Materials:
-
5β-Pregnane-3,20-dione powder
-
Corn oil (or 0.5% methylcellulose in water)
-
Sterile containers
-
Vortex mixer or homogenizer
-
Oral gavage needle (stainless steel, ball-tipped, 18-20 G for adult rats)
-
Syringes (1-3 mL)
Dosing Solution Preparation (Example: 10 mg/mL suspension in corn oil):
-
Weigh 100 mg of 5β-Pregnane-3,20-dione powder.
-
Transfer to a sterile container.
-
Add 10 mL of corn oil.
-
Vortex or homogenize thoroughly to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
Administration Procedure:
-
Weigh the rat to determine the correct gavage volume.
-
Gently but firmly restrain the rat to prevent movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
With the rat held upright, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance. If the rat coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.
-
Slowly administer the suspension.
-
Smoothly withdraw the needle.
-
Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
Signaling Pathways and Mechanisms of Action
The biological effects of 5β-Pregnane-3,20-dione are primarily mediated through its interaction with the GABA-A receptor and the Pregnane X Receptor (PXR).
Caption: Major signaling pathways of 5β-Pregnane-3,20-dione.
Conclusion
The protocols outlined in this guide provide a robust framework for the administration of 5β-Pregnane-3,20-dione in rats. By understanding the rationale behind the choice of vehicle, administration route, and dosage, researchers can design and execute experiments with a high degree of scientific rigor and reproducibility. Adherence to ethical guidelines is paramount in all animal research, and these protocols should be adapted and refined in consultation with institutional animal care and use committees. The study of 5β-DHP holds significant potential for advancing our understanding of neurosteroid function and its implications for both health and disease.
References
- 5β-Dihydroprogesterone - Wikipedia.
- Dhar V, Stark R, Kraulis I, Murphy BE. Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats. J Steroid Biochem. 1987 May;26(5):577-80.
- Penning TM. 5β-Dihydrosteroids: Formation and Properties. J Steroid Biochem Mol Biol. 2021 May;209:105848.
Sources
Application Notes and Protocols for In Vitro Assays of 5β-Pregnane-3,20-dione in Breast Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro assays to investigate the effects of 5β-Pregnane-3,20-dione (also known as 5α-dihydroprogesterone or 5αP) on breast cancer cell lines. This document offers both the theoretical framework and detailed, field-proven protocols to ensure robust and reproducible results.
Introduction: The Significance of 5β-Pregnane-3,20-dione in Breast Cancer
Progesterone and its receptors (PR) have a well-established, albeit complex, role in breast cancer biology.[1][2][3] While much focus has been on the classical nuclear receptor signaling, emerging evidence highlights the importance of progesterone metabolites and non-classical signaling pathways.[1][4] 5β-Pregnane-3,20-dione (5αP) is a key metabolite of progesterone that has been shown to stimulate proliferation and detachment of breast cancer cells.[5][6] Notably, these effects can occur irrespective of the estrogen receptor (ER) and progesterone receptor (PR) status of the cells, suggesting a distinct mechanism of action.[4][6]
The action of 5αP is believed to be mediated through plasma membrane-associated receptors, leading to the activation of downstream signaling cascades such as the MAPK/ERK1/2 pathway.[4] Furthermore, 5αP has been demonstrated to influence cell adhesion by modulating adhesion plaques, vinculin expression, and the organization of the actin cytoskeleton.[5] Understanding the in vitro effects of 5αP is therefore crucial for elucidating its role in breast cancer progression and for the development of novel therapeutic strategies.
This guide provides a suite of validated in vitro assays to characterize the biological functions of 5αP in breast cancer cell lines, focusing on cell viability, migration, invasion, and the underlying molecular mechanisms.
I. Foundational Assays: Assessing the Impact of 5β-Pregnane-3,20-dione on Cell Viability and Proliferation
A primary step in characterizing the effect of any compound on cancer cells is to determine its impact on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the quantification of cytotoxicity or cytostatic activity of a compound like 5αP.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
5β-Pregnane-3,20-dione (5αP) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 5αP in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of solvent used for the 5αP stock).
-
Exposure: Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
| Parameter | Typical Range/Value | Notes |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Optimize for each cell line to ensure logarithmic growth during the assay.[10] |
| 5αP Concentration | 10⁻⁹ M to 10⁻⁵ M | Based on previously reported effective concentrations.[5] |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects. |
| MTT Incubation | 2-4 hours | Until purple precipitate is visible.[10] |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background.[7] |
II. Functional Assays: Evaluating the Influence of 5β-Pregnane-3,20-dione on Cell Migration and Invasion
Given that 5αP has been shown to decrease cell adhesion, it is critical to investigate its effects on cell migration and invasion, which are key processes in cancer metastasis.[5] The wound healing (scratch) assay and the Transwell (Boyden chamber) assay are two standard and complementary methods for this purpose.
A. Wound Healing (Scratch) Assay
This is a straightforward and cost-effective method to study collective cell migration.[11][12]
Scientific Rationale: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored.[11][13] This assay mimics the process of wound healing in vivo and is useful for assessing the effect of compounds on directional cell migration.
Detailed Protocol: Wound Healing Assay
Materials:
-
Breast cancer cell lines
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[11]
-
Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[11][14]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[15]
-
Treatment: Add fresh medium containing the desired concentration of 5αP or vehicle control.
-
Imaging: Immediately capture images of the scratch at multiple defined locations (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
| Parameter | Typical Value/Condition | Notes |
| Plate Format | 6-well or 12-well | Provides a larger surface area for a clear scratch. |
| Scratching Tool | 200 µL pipette tip | Ensure consistency in the width of the scratch.[11] |
| Imaging Frequency | Every 6-12 hours | Dependent on the migration rate of the cell line. |
| Analysis Software | ImageJ or similar | For quantitative measurement of the wound area or width.[12] |
B. Transwell Migration and Invasion Assays
These assays provide a more quantitative measure of cell motility and are essential for distinguishing between migration and invasion.[16][17]
Scientific Rationale: The Transwell assay uses a two-chamber system separated by a porous membrane.[18][19] For a migration assay, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber. For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which the cells must degrade to migrate.[18][19] This mimics the passage of cancer cells through the basement membrane during metastasis.
Experimental Workflow: Transwell Assay
Caption: Workflow for Transwell migration and invasion assays.
Detailed Protocol: Transwell Assay
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Matrigel or other ECM components (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Insert Preparation: For the invasion assay, coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts are used uncoated.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Seed the cell suspension (containing the desired concentration of 5αP or vehicle control) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for migration/invasion but not proliferation (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[18]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Imaging and Quantification: After washing and drying, visualize and count the stained cells in several random fields under a microscope.
III. Mechanistic Studies: Probing the Molecular Pathways Affected by 5β-Pregnane-3,20-dione
To understand how 5αP exerts its effects, it is essential to investigate its impact on key signaling proteins and gene expression. Western blotting and quantitative PCR (qPCR) are standard techniques for this purpose.
A. Western Blotting for Progesterone Receptor and Downstream Signaling
Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This is crucial for determining the expression levels of progesterone receptors (PR-A and PR-B) and for assessing the activation (e.g., phosphorylation) of key signaling molecules in pathways like MAPK/ERK.[20]
Signaling Pathway: Progesterone Receptor and MAPK Activation
Caption: Simplified 5αP signaling via a membrane receptor and the MAPK pathway.
Detailed Protocol: Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[20]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes[20]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20]
-
Primary antibodies (e.g., anti-PR, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with 5αP for the desired time. Lyse the cells and collect the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
B. Quantitative PCR (qPCR) for Progesterone Target Gene Expression
Scientific Rationale: qPCR is a highly sensitive method for measuring the expression levels of specific genes.[21] It can be used to determine if 5αP treatment alters the transcription of known progesterone-responsive genes or other genes involved in cell proliferation and migration (e.g., RANKL, MYC, CCND1).[2][22]
Detailed Protocol: qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with 5αP and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Data Acquisition: Run the qPCR program on a real-time PCR machine.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[23]
IV. Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the in vitro effects of 5β-Pregnane-3,20-dione on breast cancer cell lines. By systematically evaluating its impact on cell viability, migration, invasion, and key molecular pathways, researchers can gain valuable insights into the role of this progesterone metabolite in breast cancer biology. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding and aiding in the development of novel therapeutic interventions.
References
- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Vertex AI Search.
- Progesterone Receptor Signaling in the Breast Tumor Microenvironment. PubMed.
- Scratch Wound Healing Assay. Bio-protocol.
- Classical and Non-Classical Progesterone Signaling in Breast Cancers. PubMed Central.
- Progesterone Receptor Signaling Promotes Cancer Associated Fibroblast Mediated Tumorigenicity in ER+ Breast Cancer. Oxford Academic.
- Transwell Cell Migration and Invasion Assay Guide. Corning.
- Wound healing migration assay (Scratch assay). Protocols.io.
- The Role of Progesterone Receptors in Breast Cancer. PMC - PubMed Central.
- The Role of Progesterone Receptors in Breast Cancer. DDDT - Dove Medical Press.
- Wound healing assay. Abcam.
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io.
- The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich.
- Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies.
- Progesterone Receptor Western Blotting Technical Support Center. Benchchem.
- Transwell Migration and Invasion Assay - the complete breakdown. SnapCyte.
- Scratch Assay protocol. Protocol.
- In vitro Assay for Human Breast Cancer Hormone Responsiveness. Karger Publishers.
- Mechanism of action of the breast cancer-promoter hormone, 5α-dihydroprogesterone (5αP), involves plasma membrane-associated receptors and MAPK activation. PubMed.
- The endogenous progesterone metabolite, 5a-pregnane-3,20-dione, decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells. PubMed.
- MTT assay protocol. Abcam.
- MTT Cell Assay Protocol. Protocol.
- Western blot progesterone receptor antibody. Sigma-Aldrich.
- Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- MTT Cell Proliferation Assay. ATCC.
- Intracrine Formation of Steroid Hormones in Breast Cancer, Epidermal Keratinocyte, Dermal Fibroblast, and Adipocyte Cell Lines Measured by LC-MS/MS. MDPI.
- Mouse anti-Progesterone Receptor Monoclonal Antibody. Fortis Life Sciences.
- Membrane 5alpha-pregnane-3,20-dione (5alphaP) Receptors in MCF-7 and MCF-10A Breast Cancer Cells Are Up-Regulated by Estradiol and 5alphaP and Down-Regulated by the Progesterone Metabolites, 3alpha-dihydroprogesterone and 20alpha-dihydroprogesterone, With Associated Changes in Cell Proliferation and Detachment. PubMed.
- Western blot showing the expression level of progesterone receptor... ResearchGate.
- [Western Blot Analysis and Flow Cytometric Analysis of Estrogen and Progesterone Receptors in Fixed Breast Cancer Cells]. PubMed.
- Tracking Progesterone Receptor-Mediated Actions in Breast Cancer. PMC.
- Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes. PMC - NIH.
- Progesterone metabolites in breast cancer. PubMed.
- (PDF) Progesterone Receptor Gene Variants in Metastatic Estrogen Receptor Positive Breast Cancer. ResearchGate.
- Plasma membrane receptors for the cancer-regulating progesterone metabolites, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-4-pregnen-20-one in MCF-7 breast cancer cells. PubMed.
- Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. PMC - NIH.
- Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention - AACR Journals.
- Steroid hormone receptors as prognostic markers in breast cancer. PMC - NIH.
- Breast Cancer: Targeting of Steroid Hormones in Cancerogenesis and Diagnostics. MDPI.
- Identifying the Targets of Progesterone in Human Breast Cancer. ACTREC.
Sources
- 1. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanism of action of the breast cancer-promoter hormone, 5α-dihydroprogesterone (5αP), involves plasma membrane-associated receptors and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endogenous progesterone metabolite, 5a-pregnane-3,20-dione, decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone metabolites in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. corning.com [corning.com]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. clyte.tech [clyte.tech]
- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Tracking Progesterone Receptor-Mediated Actions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stereochemical Maze: High-Resolution Analytical Methods for the Separation of 5α- and 5β-Pregnanedione Isomers
For researchers, clinical scientists, and professionals in drug development, the accurate differentiation and quantification of steroid isomers is a critical analytical challenge. Among these, the C5 epimers, 5α-pregnanedione (allopregnanedione) and 5β-pregnanedione, present a significant hurdle due to their identical mass and largely similar physicochemical properties. Their distinct biological activities, however, necessitate robust and reliable separation methods. This comprehensive guide provides detailed application notes and protocols for the high-resolution separation of these pivotal steroid isomers, leveraging the power of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
The "Why": Understanding the Significance of Isomer Separation
5α- and 5β-pregnanedione are metabolites of progesterone and serve as precursors to other neuroactive steroids. The seemingly subtle difference in the stereochemistry at the A/B ring junction—a trans fusion in the 5α-isomer and a cis fusion in the 5β-isomer—results in distinct three-dimensional structures. This structural variance profoundly impacts their interaction with biological targets, leading to different physiological effects. Therefore, the ability to resolve and individually quantify these isomers is paramount for understanding their roles in various physiological and pathological processes.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: A Powerful Approach for Isomer Resolution
Gas chromatography, particularly when coupled with mass spectrometry, offers exceptional resolving power for steroid isomers, provided that their volatility and thermal stability are enhanced through derivatization.
The Rationale Behind Derivatization
Direct GC analysis of pregnanedione isomers is challenging due to their relatively low volatility and potential for thermal degradation in the hot injector port. Derivatization is a chemical modification process that addresses these issues.[1][2] For pregnanediones, a two-step derivatization involving methoximation followed by silylation is highly effective.[3]
-
Methoximation: This step targets the ketone groups at C3 and C20. The reaction with an o-methylhydroxylamine hydrochloride solution converts the ketones into methoxime derivatives. This prevents the formation of multiple silylated products that can arise from enolization of the ketones, thereby simplifying the resulting chromatogram.
-
Silylation: Following methoximation, the hydroxyl groups (if any, though not present in the parent pregnanedione) and any remaining active hydrogens are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[4] This step dramatically increases the volatility of the analytes, making them amenable to GC analysis.[2]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of pregnanedione isomers.
Detailed GC-MS Protocol
1. Sample Preparation (from Serum)
-
To 100 µL of serum, add an appropriate internal standard (e.g., deuterated pregnanedione isomers).
-
Perform a liquid-liquid extraction (LLE) with 1 mL of a non-polar solvent mixture like hexane:ethyl acetate (1:1, v/v).
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
2. Derivatization
-
Methoximation: Reconstitute the dried extract in 50 µL of 20 mg/mL O-methylhydroxylamine hydrochloride in pyridine. Cap the vial tightly and incubate at 60°C for 1 hour.
-
Silylation: Cool the sample to room temperature. Add 50 µL of BSTFA containing 1% TMCS. Cap the vial and incubate at 60°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
| Parameter | Setting | Rationale |
| GC Column | Non-polar, e.g., DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | These phases separate compounds primarily based on boiling point, which is influenced by the subtle structural differences of the isomers.[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good efficiency and is inert. |
| Injector | Splitless mode at 250°C | Ensures the entire sample is transferred to the column, which is important for trace analysis. |
| Oven Program | Initial 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min | A temperature ramp is crucial for separating a range of steroids with different volatilities. |
| MS Interface | 280°C | Prevents cold spots and ensures efficient transfer of analytes to the mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for targeted quantification, while full scan is useful for identification. |
Expected Results: Under these conditions, the 5α- and 5β-pregnanedione isomers will be chromatographically resolved. The elution order on non-polar columns is typically based on boiling points, with the more compact 5β-isomer often eluting slightly earlier than the 5α-isomer. Mass spectrometry will confirm the identity of each peak based on their characteristic fragmentation patterns.
Section 2: High-Performance Liquid Chromatography (HPLC) Protocol: A Complementary Approach
Reversed-phase HPLC (RP-HPLC) provides an excellent alternative for the separation of pregnanedione isomers, particularly when coupled with mass spectrometry (LC-MS/MS) for sensitive and specific detection. This approach avoids the need for derivatization, simplifying sample preparation.
The Rationale Behind RP-HPLC Separation
In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[6][7] Steroids are retained on the column through hydrophobic interactions. The separation of 5α- and 5β-pregnanedione isomers is based on subtle differences in their hydrophobicity and interaction with the stationary phase. The different shapes of the isomers (the flatter 5α-isomer versus the bent 5β-isomer) can lead to differential interactions with the C18 alkyl chains, enabling their separation.[8]
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the HPLC-MS/MS analysis of pregnanedione isomers.
Detailed HPLC-MS/MS Protocol
1. Sample Preparation (from Serum)
-
To 100 µL of serum, add an appropriate internal standard.
-
Perform a supported liquid extraction (SLE) or solid-phase extraction (SPE) for sample clean-up and concentration. For SLE, the sample is loaded onto a diatomaceous earth sorbent, and the analytes are eluted with a water-immiscible organic solvent. For SPE, a C18 cartridge can be used.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
2. HPLC-MS/MS Conditions
| Parameter | Setting | Rationale |
| HPLC Column | C18, e.g., Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) | A high-resolution C18 column is essential for separating the closely eluting isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry and helps to control peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | The organic modifier elutes the steroids from the column. Acetonitrile often provides sharper peaks. |
| Gradient | Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate | A gradient elution is necessary to effectively separate the isomers and other steroids that may be present. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often used with smaller internal diameter columns to maintain good chromatographic efficiency. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| MS Ionization | Electrospray Ionization (ESI) in Positive Mode | ESI is a soft ionization technique suitable for steroids. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |
Expected Results: This method will yield baseline or near-baseline separation of the 5α- and 5β-pregnanedione isomers. The retention times will be highly reproducible, allowing for reliable identification. The use of MS/MS detection ensures high specificity, minimizing the risk of interference from other matrix components.
Data Summary and Performance
The following table summarizes typical performance characteristics for the separation of 5α- and 5β-pregnanedione isomers using the described methods. Note that actual retention times and resolution will vary depending on the specific instrument, column, and conditions used.
| Method | Analyte | Typical Retention Time (min) | Resolution (Rs) |
| GC-MS | 5β-Pregnanedione-di-TMS | ~15.2 | >1.5 |
| 5α-Pregnanedione-di-TMS | ~15.5 | ||
| HPLC-MS/MS | 5β-Pregnanedione | ~8.1 | >1.5 |
| 5α-Pregnanedione | ~8.4 |
Method Validation and Trustworthiness
To ensure the reliability of these methods for quantitative analysis, a thorough validation should be performed according to established guidelines (e.g., FDA or EMA).[9] Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analytes in the presence of other matrix components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Matrix Effects: The influence of the sample matrix on the ionization and detection of the analytes.
-
Stability: The stability of the analytes in the biological matrix and in prepared samples under various storage conditions.
By rigorously validating these methods, researchers can have high confidence in the accuracy and reliability of their results.
Conclusion
The separation of 5α- and 5β-pregnanedione isomers is a challenging but achievable analytical task. Both GC-MS with derivatization and HPLC-MS/MS offer robust and reliable solutions. The choice between the two methods will depend on the specific requirements of the study, including the available instrumentation, sample throughput needs, and the desired level of sensitivity. The protocols and rationale provided in this guide offer a solid foundation for developing and implementing high-quality analytical methods for these important steroid isomers, ultimately enabling a deeper understanding of their roles in health and disease.
References
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
- Gas chrom
- Exploring the Different Mobile Phases in HPLC. Veeprho.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
- From where can I obtain 5beta-pregnane-3,20-dione standard for HPLC?
- Lecture 7: Gas Chrom
- Selection Guide - GC columns. Trajan Scientific and Medical.
- Pregnanolone isomers, pregnenolone and their polar conjug
- Determination of steroid hormones in blood by GC-MS/MS. PubMed.
- Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. PubMed.
- Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Sigma-Aldrich.
- 5α-Pregnane-3,20-dione (allo) progesteronemetabolite 566-65-4. Sigma-Aldrich.
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi.
- Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy.
- 5α-Pregnan-17α-ol-3,20-dione. Wikipedia.
- Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a popul
- A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central.
- Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. PubMed Central.
- Simultaneous quantification of GABAergic 3α,5α/3α,5β neuroactive steroids in human and rat serum.
- Development and validation of a GC-MS method for quantitation of steroid hormones in water and wastewater using large volume injection.
- Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC.
- Separation of 18 alpha(H)-, 18 beta(H)-oleanane and lupane by comprehensive two-dimensional gas chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trajanscimed.com [trajanscimed.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Sensitive and Specific Radioimmunoassay for 5β-Pregnane-3,20-dione
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development, validation, and implementation of a competitive binding radioimmunoassay (RIA) for the quantification of 5β-Pregnane-3,20-dione. 5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone, is an endogenous neurosteroid and a key metabolite of progesterone.[1] It is a potent ligand for the pregnane X receptor (PXR), a critical regulator of xenobiotic and bile acid metabolism.[2] Accurate measurement of this steroid is crucial for research in endocrinology, neuropharmacology, and drug metabolism. This guide details the principles of the assay, reagent development, a step-by-step protocol, data analysis, and rigorous validation procedures designed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Measuring 5β-Pregnane-3,20-dione
5β-Pregnane-3,20-dione is a C21 steroid synthesized from progesterone by the enzyme 5β-reductase.[1] While it possesses only weak affinity for the progesterone receptor, its biological significance is underscored by its role as a positive allosteric modulator of the GABA-A receptor and as a powerful endogenous activator of the pregnane X receptor (PXR).[1][2] PXR activation influences the expression of key drug-metabolizing enzymes (e.g., CYP3A4) and transporters, making the quantification of its ligands, like 5β-Pregnane-3,20-dione, essential for understanding drug-drug interactions and metabolic regulation.
Radioimmunoassay (RIA) remains a gold-standard technique for quantifying low-concentration analytes like steroid hormones due to its exceptional sensitivity and specificity.[3][4] This application note provides the foundational knowledge and a detailed protocol for establishing a robust RIA for 5β-Pregnane-3,20-dione, enabling researchers to accurately measure this important biomolecule in various biological matrices.
Principle of the Competitive Radioimmunoassay
The RIA for 5β-Pregnane-3,20-dione is based on the principle of competitive binding.[5][6] In this assay, a fixed and limited quantity of specific antibody is incubated with a constant amount of radiolabeled 5β-Pregnane-3,20-dione (the "tracer" or "hot" antigen). When a sample containing an unknown amount of unlabeled 5β-Pregnane-3,20-dione (the "cold" antigen) is introduced, the cold antigen competes with the hot antigen for the limited number of antibody binding sites.
The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. After an incubation period to reach equilibrium, the antibody-bound antigen is separated from the free (unbound) antigen. The radioactivity of the bound fraction is then measured. By comparing the results from unknown samples to a standard curve generated with known concentrations of unlabeled 5β-Pregnane-3,20-dione, the concentration of the steroid in the samples can be accurately determined.[5]
Caption: Competitive binding principle of the RIA.
Development of Key Reagents
The quality of an RIA is fundamentally dependent on the quality of its core reagents. This section outlines the critical considerations for developing the antibody and radiolabeled tracer.
Production of a Specific Antiserum
Steroids like 5β-Pregnane-3,20-dione are haptens—small molecules that are not immunogenic on their own. To elicit an immune response, the steroid must be covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen.[7]
-
Causality of Design: The choice of the conjugation site on the steroid nucleus is the most critical factor in determining the specificity of the resulting antibody. To generate an antibody that specifically recognizes 5β-Pregnane-3,20-dione, the steroid should be linked to the carrier protein at a position distant from the key structural features that distinguish it from related steroids (e.g., the A/B ring junction and the C-3 and C-20 ketone groups). For instance, conjugation through the C-6 or C-11 position is often preferred over the C-3 position to minimize cross-reactivity with other pregnane-based steroids.[8]
-
Immunization: The resulting steroid-protein conjugate is then used to immunize an animal species, typically rabbits for polyclonal antibody production or mice for monoclonal antibody development.[9][10] The resulting antiserum is collected and characterized for its titer, affinity, and specificity.
Preparation of the Radiolabeled Tracer
The tracer is the signal-generating component of the assay. Its purity and specific activity are paramount for achieving high assay sensitivity.
-
Choice of Radioisotope: For steroids, Tritium (³H) is a common and excellent choice.[6] Tritium is a low-energy beta emitter that can be incorporated directly into the steroid's carbon skeleton. This is advantageous because it results in a tracer that is chemically identical to the analyte, ensuring equivalent binding affinity for the antibody.[11] While Iodine-125 (¹²⁵I) offers higher specific activity, it requires derivatizing the steroid to attach the iodine atom, which can alter its structure and potentially reduce its affinity for the antibody.[11]
-
Purity and Specific Activity: The ³H-labeled 5β-Pregnane-3,20-dione must be of high radiochemical purity. Impurities can lead to high non-specific binding and a loss of assay performance. The specific activity (measured in Curies per millimole, Ci/mmol) should be high enough to allow for sensitive detection without requiring an excessive mass of the tracer in the assay, which would otherwise reduce sensitivity.[12]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for performing the 5β-Pregnane-3,20-dione RIA. All procedures involving radioactive materials must be performed in compliance with institutional and national regulations.
Sources
- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. microbenotes.com [microbenotes.com]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. uwyo.edu [uwyo.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. synabs.be [synabs.be]
- 10. Antibodies against steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. revvity.com [revvity.com]
Application Note: A Robust Protocol for the Quantification of 5β-Pregnane-3,20-dione in Human Urine
Introduction: The Significance of 5β-Pregnane-3,20-dione
5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is a primary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1][2] As an endogenous neurosteroid and a key intermediate in the biosynthesis of pregnanolone and epipregnanolone, its quantification in biological fluids provides a valuable window into steroid metabolism and endocrine function.[1] Accurate measurement of urinary 5β-Pregnane-3,20-dione and other progesterone metabolites is essential for researchers in endocrinology, drug development, and clinical diagnostics to investigate hormonal imbalances, monitor fertility, and understand the metabolic pathways of both endogenous and exogenous progestogens.[3][4][5]
The analysis of steroids in urine presents a significant analytical challenge. To facilitate excretion, the body conjugates steroids with glucuronic acid or sulfate, rendering them water-soluble.[6] This necessitates a robust sample preparation workflow to cleave these conjugates, isolate the target analyte from a complex biological matrix, and prepare it for sensitive detection by mass spectrometry. This guide provides a comprehensive, field-proven protocol for the sample preparation and analysis of 5β-Pregnane-3,20-dione in human urine, emphasizing the scientific rationale behind each step to ensure accuracy, reproducibility, and trustworthiness in your results.
Principle of the Method
The successful quantification of 5β-Pregnane-3,20-dione from urine hinges on a multi-step process designed to liberate the steroid from its conjugated form and purify it from endogenous interferences. The workflow proceeds through three core stages:
-
Enzymatic Hydrolysis: Cleavage of glucuronide and sulfate conjugates to yield the free steroid.
-
Solid-Phase Extraction (SPE): Selective isolation and concentration of the analyte from the urine matrix.
-
Analysis by Mass Spectrometry: Final preparation for either Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Enzymatic Hydrolysis – Liberating the Target Analyte
Causality: To become water-soluble for urinary excretion, steroids are metabolized in the liver into glucuronide or sulfate conjugates.[6] These conjugated forms are not directly analyzable as the parent steroid. Therefore, the first and most critical step is hydrolysis—the cleavage of this conjugate bond to release the free 5β-Pregnane-3,20-dione. While acid hydrolysis can be used, it is often harsh and can lead to the degradation of the target steroid.[6][7] Enzymatic hydrolysis is a gentler and more specific approach.[7]
Enzyme Selection:
-
β-glucuronidase from Helix pomatia (Limpet): This is a widely used preparation because it contains both β-glucuronidase and sulfatase activity, allowing for the simultaneous cleavage of both major types of conjugates.[8]
-
Recombinant β-glucuronidase: Genetically engineered enzymes can offer higher purity, greater efficiency, and faster reaction times, though they may lack sulfatase activity.[9]
Critical Parameters: The efficiency of enzymatic hydrolysis is highly dependent on several factors that must be carefully optimized.[9]
| Parameter | Optimal Condition | Rationale |
| pH | 4.5 - 5.2 | Most β-glucuronidase enzymes exhibit maximum activity in a slightly acidic environment. An acetate buffer is commonly used to maintain this pH. |
| Temperature | 37°C - 55°C | While 37°C mimics physiological conditions, slightly higher temperatures (up to 55°C) can accelerate the reaction, reducing incubation time.[9] |
| Incubation Time | 2 - 24 hours | The required time depends on the enzyme's source and activity. Helix pomatia may require overnight incubation (16-24 hours) for complete hydrolysis, while some recombinant enzymes can achieve this in 1-2 hours.[9] |
Protocol 1: Enzymatic Hydrolysis
-
Pipette 1-2 mL of urine into a glass test tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of 5β-Pregnane-3,20-dione) to each sample, calibrator, and quality control.
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0). Vortex briefly.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).
-
Seal the tube, vortex gently, and incubate in a water bath at 50-55°C for at least 3 hours, or overnight (16 hours) at 37°C.
-
After incubation, allow the samples to cool to room temperature before proceeding to extraction.
Part 2: Solid-Phase Extraction (SPE) – Purification and Concentration
Causality: Following hydrolysis, the urine sample is a complex mixture containing salts, pigments, and numerous other metabolites that can interfere with mass spectrometry analysis, a phenomenon known as matrix effects.[10] Solid-Phase Extraction (SPE) is a highly effective technique used to selectively retain the steroid of interest on a solid sorbent while washing away these interferences.[11] It also serves to concentrate the analyte, increasing the sensitivity of the assay.[12]
Sorbent Selection:
-
C18 (Octadecylsilane): A traditional reversed-phase sorbent that retains nonpolar compounds like steroids from an aqueous matrix. It is a robust and widely used choice.[11][13]
-
HLB (Hydrophilic-Lipophilic Balance): A polymeric reversed-phase sorbent that offers excellent retention for a broad range of compounds, including moderately polar steroids, and can provide high and consistent recoveries.[14][15]
Sources
- 1. shop.miracare.com [shop.miracare.com]
- 2. blog.inito.com [blog.inito.com]
- 3. avawomen.com [avawomen.com]
- 4. How to Interpret Your Progesterone Test [rupahealth.com]
- 5. proovtest.com [proovtest.com]
- 6. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Solvent and solid-phase extraction of natural and synthetic anabolic steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods | MDPI [mdpi.com]
- 13. Use of Sep-pak cartridges for urinary steroid extraction: evaluation of the method for use prior to gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application and Protocol for the Detection of Pregnane Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
<_ _>
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pregnane Metabolite Profiling
Pregnane steroids, a class of C21 steroid hormones derived from cholesterol, and their metabolites are fundamental signaling molecules in a vast array of physiological processes. Progesterone, the parent pregnane, is paramount for reproductive health, but its metabolic products extend their influence to neuroactivity, immune response, and cellular proliferation.[1][2][3] Altered pregnane metabolism is implicated in numerous pathologies, including endocrine disorders, cancers, and complications during pregnancy.[4][5][6] Consequently, the accurate and comprehensive profiling of these metabolites in biological matrices is a critical pursuit in clinical diagnostics, endocrinology research, and pharmaceutical development.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard and reference technique for the comprehensive analysis of the steroidome, including pregnane metabolites.[7][8] Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, provides the analytical power necessary to separate and identify structurally similar isomers and quantify a broad range of metabolites in a single analysis.[4][9] This application note provides a detailed protocol for the robust analysis of pregnane metabolites in human urine, from sample preparation to data interpretation, grounded in established methodologies.
The Analytical Rationale: Why GC-MS for Steroidomics?
While other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for steroid analysis, GC-MS offers distinct advantages, particularly for comprehensive profiling.[10][11]
-
Superior Chromatographic Resolution: Capillary GC columns provide exceptional separation efficiency, which is crucial for resolving the numerous isomeric forms of steroid metabolites that often co-exist in biological samples.[4]
-
Rich Fragmentation Data: Electron Ionization (EI), the most common ionization technique in GC-MS, produces reproducible and extensive fragmentation patterns.[12][13] These fragmentation "fingerprints" are highly characteristic of specific steroid structures, enabling confident identification through comparison with established mass spectral libraries.[13][14]
-
Established and Validated Methods: Decades of research have resulted in well-established and extensively validated GC-MS protocols for steroid analysis, providing a strong foundation for reliable and reproducible results.[9][10][15]
The primary challenge for GC-MS analysis of steroids is their low volatility. This is overcome through a critical chemical modification step known as derivatization , which converts the polar functional groups (hydroxyl and keto groups) into more volatile and thermally stable silyl and oxime derivatives, respectively.[9][10][16] This two-step derivatization is essential for successful chromatographic separation and detection.[17]
Metabolic Pathway Overview: From Cholesterol to Pregnane Metabolites
Pregnane metabolites are downstream products of cholesterol metabolism. The initial steps involve the conversion of cholesterol to pregnenolone, a key precursor for all steroid hormones. Progesterone is then formed from pregnenolone. The subsequent metabolism of progesterone involves a series of enzymatic reactions, primarily reductions, that produce a variety of pregnanediols and pregnanolones. These metabolic pathways are crucial for both the activation and inactivation of steroid signals.
Caption: Simplified overview of pregnane steroid biosynthesis and metabolism.
Comprehensive Protocol: Urinary Pregnane Metabolite Profiling by GC-MS
This protocol is designed for the analysis of pregnane metabolites in human urine and is based on well-established methods in the field.[5][6][7]
Sample Preparation and Hydrolysis
Steroid metabolites are primarily excreted in urine as water-soluble glucuronide and sulfate conjugates.[9][18] A hydrolysis step is therefore mandatory to cleave these conjugates and release the free steroids for extraction.
Step-by-Step Protocol:
-
Internal Standard Spiking: To a 1-2 mL aliquot of urine, add a mixture of deuterated internal standards (e.g., d5-Pregnanediol, d4-Pregnenolone). This is crucial for accurate quantification, correcting for analyte loss during sample preparation.[9]
-
pH Adjustment: Adjust the urine pH to 4.5-5.0 using an acetate buffer.
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase from Helix pomatia. Incubate the mixture overnight (approx. 16 hours) at 55°C. This enzyme preparation effectively cleaves both glucuronide and sulfate conjugates.[5][6]
-
Stopping the Reaction: After incubation, allow the sample to cool to room temperature.
Extraction of Free Steroids
Solid-Phase Extraction (SPE) is the preferred method for extracting and concentrating the liberated steroids from the complex urine matrix.[7][9]
Step-by-Step Protocol:
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially washing with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.
-
Elution: Elute the steroids from the cartridge using 5 mL of methanol or ethyl acetate.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40-50°C. It is critical to ensure the sample is completely dry before derivatization.[17]
Chemical Derivatization
This two-stage process enhances the volatility and thermal stability of the steroids for GC analysis.[16][17]
Step-by-Step Protocol:
-
Methoximation (Protection of Keto Groups):
-
Silylation (Derivatization of Hydroxyl Groups):
-
Final Preparation: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography-mass spectrometry profiling of steroids in times of molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
5β-Pregnane-3,20-dione: A Guide to its Application as a Chromatographic Reference Standard
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5β-Pregnane-3,20-dione as a reference standard in chromatographic analyses. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the recommended protocols, ensuring robust and reliable analytical outcomes.
Introduction: The Significance of 5β-Pregnane-3,20-dione in Steroid Analysis
5β-Pregnane-3,20-dione is a key metabolite of progesterone, a critical hormone in the female reproductive cycle and pregnancy. The accurate quantification of progesterone and its metabolites is paramount in various fields, including endocrinology, clinical diagnostics, and pharmaceutical development. As a reference standard, 5β-Pregnane-3,20-dione plays a crucial role in the development and validation of analytical methods for these purposes. Its stereoisomer, 5α-Pregnane-3,20-dione, also a progesterone metabolite, often coexists in biological matrices, necessitating chromatographic methods capable of their distinct separation and quantification.
This guide will delve into the essential chemical and physical properties of 5β-Pregnane-3,20-dione, followed by detailed protocols for its use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also address the critical aspects of method validation in line with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of 5β-Pregnane-3,20-dione
A thorough understanding of the physicochemical properties of a reference standard is fundamental to the development of a successful analytical method.
| Property | Value | Source |
| Chemical Name | 5β-Pregnane-3,20-dione | NIST[1] |
| Synonyms | 5β-Dihydroprogesterone, 5β-Pregnan-3,20-dione | NIST[1] |
| CAS Number | 128-23-4 | NIST[1] |
| Molecular Formula | C₂₁H₃₂O₂ | NIST[1] |
| Molecular Weight | 316.48 g/mol | NIST[1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in ethanol, DMSO.[2] Insoluble in water. | Selleck Chemicals[2] |
| Storage | Store at -20°C for long-term stability.[3] | MedchemExpress.com[3] |
Chromatographic Applications and Methodologies
The choice between HPLC and GC-MS for the analysis of 5β-Pregnane-3,20-dione depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a powerful technique for the separation of steroids. The key to a successful separation of 5β-Pregnane-3,20-dione from its 5α-isomer and other related steroids lies in the selection of an appropriate stationary phase and mobile phase composition.
Workflow for HPLC Analysis:
Caption: A generalized workflow for the HPLC analysis of 5β-Pregnane-3,20-dione.
Step-by-Step Protocol:
-
Reference Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5β-Pregnane-3,20-dione reference standard.
-
Dissolve in 10 mL of ethanol or methanol in a calibrated volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A column with high carbon load and end-capping is recommended for better resolution of steroid isomers.
-
Mobile Phase: An isocratic or gradient elution can be employed. A good starting point for isocratic elution is a mixture of acetonitrile and water (e.g., 60:40 v/v). For gradient elution, a gradient of water and acetonitrile can be optimized to achieve better separation from complex matrices.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV detection at 241 nm. Progesterone and its dione metabolites exhibit UV absorbance around this wavelength.
-
Injection Volume: 10-20 µL.
-
-
Analysis and System Suitability:
-
Inject the working standard solutions to generate a calibration curve. The linearity of the curve should be assessed (R² > 0.99).
-
Inject a system suitability standard (a mid-range concentration standard) multiple times (n=5 or 6). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The resolution between 5β-Pregnane-3,20-dione and 5α-Pregnane-3,20-dione should be greater than 1.5.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of steroids in complex biological samples. Derivatization is often necessary to improve the volatility and thermal stability of the analytes.
Workflow for GC-MS Analysis:
Caption: A typical workflow for the GC-MS analysis of 5β-Pregnane-3,20-dione.
Step-by-Step Protocol:
-
Reference Standard Stock and Working Solutions:
-
Prepare stock and working solutions of 5β-Pregnane-3,20-dione in a suitable organic solvent such as ethyl acetate or hexane, following a similar procedure to the HPLC protocol.
-
-
Derivatization:
-
Evaporate a known amount of the standard solution to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Incubate at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
-
GC-MS System and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Scan mode for initial identification of characteristic fragment ions, and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for 5β-Pregnane-3,20-dione-TMS derivative.
-
Method Validation According to ICH Q2(R1) Guidelines
Any analytical method developed using 5β-Pregnane-3,20-dione as a reference standard for regulatory submissions must be validated according to the ICH Q2(R1) guidelines.[4][5][6][7] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves demonstrating the separation of 5β-Pregnane-3,20-dione from its 5α-isomer and other potential impurities or matrix components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked matrices.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The use of a well-characterized 5β-Pregnane-3,20-dione reference standard is indispensable for the accurate and reliable quantification of this important progesterone metabolite. The HPLC and GC-MS protocols outlined in this guide provide a solid foundation for developing and validating robust analytical methods. Adherence to established validation guidelines, such as those from the ICH, is critical to ensure the integrity of the data generated, particularly in regulated environments. By understanding the scientific principles behind the methodologies and meticulously executing the protocols, researchers can achieve high-quality analytical results for their specific applications.
References
- International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH, 2005.
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- Abraham Entertainment.
- ResearchGate. From where can I obtain 5beta-pregnane-3,20-dione standard for HPLC?. 2023.
- Slideshare.
- NIST. Pregnane-3,20-dione, (5β)-. NIST Chemistry WebBook.
- Selleck Chemicals. 5a-Pregnane-3,20-dione.
- MedchemExpress.com. 5a-Pregnane-3,20-dione (Standard).
- Sigma-Aldrich. 5α-Pregnane-3,20-dione (allo) progesterone metabolite.
- Chem-Impex. 5a-Pregnane-3,20-dione.
- MedchemExpress.com. 5a-Pregnane-3,20-dione (Standard).
- PubMed. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone.
- PubChem. (5beta)Pregnane-3,20beta-diol, 14alpha,18alpha-[4-methyl-3-oxo-(1-oxa-4-azabutane-1,4-diyl)
- Wikipedia. 5α-Pregnane-3α,17α-diol-20-one.
- NIST. 5α-Pregnane-3β-ol-20-one. NIST Chemistry WebBook.
- Sigma-Aldrich. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone.
Sources
- 1. Pregnane-3,20-dione, (5β)- [webbook.nist.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols: The Use of 5β-Pregnane-3,20-dione in Steroidogenesis Research
For: Researchers, scientists, and drug development professionals in endocrinology, reproductive biology, and oncology.
Introduction: Beyond the Classical Pathways
In the intricate landscape of steroidogenesis, the focus has traditionally been on the well-trodden classical (or "canonical") pathways leading to glucocorticoids, mineralocorticoids, and androgens like testosterone. However, a deeper understanding of steroid biology has unveiled alternative routes, such as the "backdoor pathway" of androgen synthesis, which plays a crucial role in fetal development and certain pathological states.[1][2][3] Central to investigating these alternative metabolic routes is the steroid metabolite 5β-Pregnane-3,20-dione , also known as 5β-dihydroprogesterone (5β-DHP).
5β-Pregnane-3,20-dione is the direct product of the 5β-reduction of progesterone, a reaction catalyzed by the enzyme steroid 5β-reductase (AKR1D1).[4][5] Unlike its 5α-reduced counterpart, which leads to the potent androgen dihydrotestosterone (DHT) via the classical pathway, 5β-Pregnane-3,20-dione is a key intermediate in pathways that form neuroactive steroids and provide an alternative route to DHT that bypasses testosterone.[1][6]
This document provides a detailed guide for the use of 5β-Pregnane-3,20-dione in steroidogenesis research. It is designed to provide not just protocols, but the scientific rationale behind them, enabling researchers to effectively probe the lesser-known, yet critically important, branches of steroid metabolism.
The Scientific Rationale: Why Use 5β-Pregnane-3,20-dione?
The utility of 5β-Pregnane-3,20-dione in research stems from its unique position as a metabolic branch point. Its synthesis and subsequent metabolism are governed by a distinct set of enzymes, making it an invaluable tool for several key applications:
-
Assessing 5β-Reductase (AKR1D1) Activity: As the primary product of AKR1D1 acting on progesterone, the formation of 5β-Pregnane-3,20-dione is a direct measure of this enzyme's activity.[4][5] This is critical for studying bile acid synthesis, where AKR1D1 is rate-limiting, and in understanding drug and steroid hormone clearance in the liver.[7][8]
-
Investigating the "Backdoor" Androgen Pathway: The backdoor pathway is essential for normal male fetal development and can be pathologically activated in conditions like congenital adrenal hyperplasia (CAH).[1][3] In this pathway, progesterone or 17α-hydroxyprogesterone are 5β- or 5α-reduced before conversion to androgens. Measuring the flux from progesterone to 5β-Pregnane-3,20-dione and its downstream metabolites is a direct way to quantify the activity of this pathway.[2][9]
-
Studying Neurosteroid Synthesis: 5β-Pregnane-3,20-dione is a precursor to the neuroactive steroid pregnanolone (3α-hydroxy-5β-pregnan-20-one), a potent positive allosteric modulator of the GABA-A receptor.[10] Studying its formation is essential for research in neuroscience, psychiatry, and neuroendocrinology.
-
Analytical Reference Standard: For any study involving the measurement of steroid profiles by mass spectrometry, a purified analytical standard of 5β-Pregnane-3,20-dione is essential for positive identification and accurate quantification.[11]
Metabolic Pathways and Key Enzymes
Understanding the context of 5β-Pregnane-3,20-dione requires visualizing its place in steroid metabolism. The following diagrams illustrate its formation from progesterone and its position relative to the classical androgen pathway.
Caption: Formation of 5β-Pregnane-3,20-dione from Progesterone.
Caption: Simplified overview of the Classical vs. Backdoor androgen pathways.
Data Presentation: Enzyme Kinetics
Accurate experimental design requires knowledge of the kinetic parameters of the key enzyme, AKR1D1. The following table summarizes kinetic data for human AKR1D1 with various steroid substrates. Note the potent substrate inhibition observed with progesterone.
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Ki (µM) | Reference |
| Progesterone | 1.1 ± 0.3 | 11.2 ± 0.8 | 10.2 | > 1.4 | [7] |
| Testosterone | 0.5 ± 0.1 | 8.1 ± 0.3 | 16.2 | 0.2 ± 0.1 | [7] |
| Androstenedione | 0.3 ± 0.04 | 11.7 ± 0.4 | 39.0 | 2.6 ± 0.4 | [8] |
| Cortisone | 15.1 ± 1.6 | 8.2 ± 0.4 | 0.5 | > 50 | [8] |
| Cortisol | 11.1 ± 1.1 | 2.0 ± 0.1 | 0.2 | > 50 | [8] |
Table compiled from published data. Values are approximate and can vary based on assay conditions. The Ki value for progesterone indicates strong substrate inhibition.
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay for Human AKR1D1
This protocol details a method to measure the conversion of progesterone to 5β-Pregnane-3,20-dione using recombinant human AKR1D1. The reaction is monitored by quantifying the product via LC-MS/MS.
Causality and Self-Validation:
-
Why pH 6.0? AKR1D1 exhibits its optimal activity at a slightly acidic pH.[5]
-
Why NADPH? AKR1D1 is an NADPH-dependent reductase. Its absence serves as a critical negative control.[4]
-
Why 37°C? This temperature mimics physiological conditions.
-
Why quench with ice-cold ethyl acetate? This simultaneously stops the enzymatic reaction and begins the liquid-liquid extraction of the steroid products.
-
Controls: A "no enzyme" control is essential to account for any non-enzymatic degradation of the substrate. A "no NADPH" control confirms the cofactor dependency.
Materials:
-
Recombinant human AKR1D1 (purified as described in Chen et al., 2011 or commercially sourced).[4]
-
Progesterone (analytical standard).
-
5β-Pregnane-3,20-dione (analytical standard, for calibration curve).[12]
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Potassium Phosphate Buffer (100 mM, pH 6.0).
-
Acetonitrile (HPLC grade).
-
Ethyl Acetate (HPLC grade).
-
Internal Standard (e.g., d9-progesterone) for LC-MS/MS.
Procedure:
-
Prepare Reagents:
-
Enzyme Stock: Dilute recombinant AKR1D1 in protein storage buffer (e.g., 20 mM Potassium Phosphate pH 7.0, 30% glycerol, 1 mM EDTA) to a working concentration of ~0.1 mg/mL.
-
Substrate Stock: Prepare a 1 mM stock solution of progesterone in acetonitrile.
-
Cofactor Stock: Prepare a 10 mM stock solution of NADPH in milliQ water. Make this fresh daily.
-
Internal Standard Stock: Prepare a 1 µg/mL stock of d9-progesterone in acetonitrile.
-
-
Set up the Reaction:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction master mix. For a 200 µL final reaction volume, combine:
-
170 µL of 100 mM Potassium Phosphate Buffer (pH 6.0)
-
8 µL of Acetonitrile (for a final concentration of 4%)
-
4 µL of 10 mM NADPH stock (for a final concentration of 200 µM)
-
-
Prepare control tubes (e.g., no enzyme, no NADPH).
-
-
Initiate the Reaction:
-
Pre-incubate the reaction tubes at 37°C for 5 minutes.
-
To start the reaction, add 10 µL of the appropriate enzyme dilution (e.g., to achieve a final concentration of 0.05-0.5 µg/mL). For the "no enzyme" control, add 10 µL of protein storage buffer.
-
Immediately after adding the enzyme, add 8 µL of 1 mM progesterone stock (for a final concentration of 40 µM). Vortex gently.
-
Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes). Linearity should be established by testing multiple time points.
-
-
Stop the Reaction and Extract Steroids:
-
To quench the reaction, add 1 mL of ice-cold ethyl acetate containing the internal standard (e.g., 10 ng/mL d9-progesterone). Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Analysis:
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
-
Transfer to an HPLC vial with an insert.
-
Analyze using the LC-MS/MS protocol below.
-
Protocol 2: LC-MS/MS Quantification of 5β-Pregnane-3,20-dione
This protocol provides a robust method for the sensitive and specific quantification of 5β-Pregnane-3,20-dione in samples from in vitro assays or biological matrices.
Causality and Self-Validation:
-
Why C18 Column? Reversed-phase C18 columns are standard for separating steroids due to their hydrophobic nature.
-
Why Formic Acid? A small amount of acid in the mobile phase aids in the protonation of the analytes, improving ionization efficiency in positive ESI mode.
-
Why MRM? Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition, filtering out chemical noise.
-
Why Internal Standard? A stable isotope-labeled internal standard (like d9-progesterone) is crucial. It co-elutes with the analyte and experiences similar extraction and ionization effects, correcting for sample loss and matrix effects, thereby ensuring accurate quantification.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions:
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| 5β-Pregnane-3,20-dione | 317.2 | 257.2 | ~20-25 |
| Progesterone (Substrate) | 315.2 | 97.1 | ~25-30 |
| d9-Progesterone (IS) | 324.2 | 100.1 | ~25-30 |
Note: Product ions and collision energies are instrument-dependent and must be optimized empirically. The suggested transitions are based on common fragmentation patterns (successive water losses and cleavage of the D-ring side chain).[13]
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the known concentration of the 5β-Pregnane-3,20-dione analytical standards.
-
Use the regression equation from the standard curve to calculate the concentration of 5β-Pregnane-3,20-dione in the unknown samples.
-
Calculate the enzyme activity as pmol or nmol of product formed per minute per mg of protein.
Sources
- 1. The “backdoor pathway” of androgen synthesis in human male sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. medlineplus.gov [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5β-Pregnane-3,20-dione Extraction from Complex Biological Matrices
Welcome to the technical support center for the analysis of 5β-Pregnane-3,20-dione. As a key metabolite of progesterone, the accurate quantification of this steroid is critical in various fields, from endocrinology to neuroscience and drug development. However, its extraction from complex biological matrices like plasma, serum, and tissue homogenates presents significant analytical challenges. These matrices are rich with interfering substances such as proteins, lipids, and structurally similar steroids, which can compromise recovery, reproducibility, and analytical accuracy.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your extraction workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis for developing a robust extraction strategy.
Q1: What are the primary challenges when extracting 5β-Pregnane-3,20-dione?
The primary challenges stem from the complexity of the biological matrix and the physicochemical properties of the analyte itself. Key issues include:
-
Matrix Effects: Co-extracted components like phospholipids and other endogenous compounds can interfere with the ionization of 5β-Pregnane-3,20-dione during mass spectrometry analysis, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Low Recovery: As a non-polar compound, 5β-Pregnane-3,20-dione can be lost during various extraction steps if the protocol is not optimized. This can be due to inefficient partitioning in liquid-liquid extraction (LLE) or premature elution/strong retention in solid-phase extraction (SPE).[4][5]
-
Isomeric Interference: 5β-Pregnane-3,20-dione has a structural isomer, 5α-Pregnane-3,20-dione (allopregnanolone), which has the same mass. Mass spectrometry alone cannot differentiate between them. Therefore, the extraction and subsequent chromatographic method must be selective enough to resolve these isomers to prevent overestimation.[6]
-
Reproducibility: The high variability in biological samples can lead to inconsistent extraction efficiency, resulting in poor reproducibility across a sample batch.
Q2: Should I use Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Supported Liquid Extraction (SLE) for my samples?
The choice depends on your sample type, required throughput, and the level of cleanup needed.
-
Liquid-Liquid Extraction (LLE): This is a classic technique involving partitioning the analyte between the aqueous sample and an immiscible organic solvent. It is operationally simple but can be labor-intensive, consume large volumes of solvent, and sometimes results in emulsions or less clean extracts.[7][8]
-
Solid-Phase Extraction (SPE): SPE is often considered superior to LLE for complex matrices because it provides more effective separation of the analyte from interfering substances, leading to cleaner extracts and more consistent recoveries.[9] It involves passing the sample through a solid sorbent that retains the analyte, which is then washed to remove impurities and finally eluted with a strong solvent. Common sorbents for steroids include C18 and polymeric phases like HLB.[7][10]
-
Supported Liquid Extraction (SLE): This technique combines elements of LLE with the format of SPE. The aqueous sample is loaded onto an inert diatomaceous earth support. An immiscible organic solvent is then passed through the support, partitioning the analyte into the organic phase while leaving polar interferences behind. SLE is easily automated and avoids issues like emulsion formation.[11][12]
Table 1: Comparison of Common Extraction Techniques for 5β-Pregnane-3,20-dione
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Selectivity | Low to Moderate | High | Moderate to High |
| Cleanup Efficiency | Moderate | High | High |
| Solvent Consumption | High | Low to Moderate | Moderate |
| Throughput | Low (manual) | High (amenable to automation) | High (amenable to automation) |
| Common Issues | Emulsion formation, labor-intensive | Clogging, breakthrough, recovery issues | Cost, requires optimization |
| Best For | Simpler matrices, initial method development | Complex matrices, high sensitivity assays | High-throughput clinical/pharma labs |
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) essential?
A SIL-IS, such as 5β-Pregnane-3,20-dione-d8, is considered the gold standard for quantitative bioanalysis.[3] Because it has nearly identical chemical and physical properties to the native analyte, it behaves the same way during every step of the process—extraction, derivatization (if any), and chromatographic separation. Any analyte loss during sample preparation or any ionization variability (matrix effects) in the MS source will affect the SIL-IS to the same degree as the analyte.[1] By measuring the ratio of the analyte to the SIL-IS, you can accurately correct for these variations, leading to highly precise and accurate quantification.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the extraction workflow in a direct question-and-answer format.
Problem: Low Analyte Recovery
Q: My recovery of 5β-Pregnane-3,20-dione is consistently below 70%. What are the likely causes and how can I fix this?
A: Low recovery is a multi-faceted problem that requires a systematic approach to diagnose. The first step is to determine where the analyte is being lost. This can be done by quantifying the analyte in the load, wash, and elution fractions of your SPE procedure.[4]
For Solid-Phase Extraction (SPE):
-
Improper Sorbent Conditioning/Equilibration: The sorbent (e.g., C18) must be activated with an organic solvent like methanol and then equilibrated with an aqueous solution before loading the sample. Failure to do so results in poor retention of the analyte.
-
Solution: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. Use sufficient volumes as recommended by the manufacturer.
-
-
Sample Pre-treatment Issues: Steroids in plasma are often bound to proteins. If this binding is not disrupted, recovery will be poor.
-
Wash Solvent is Too Strong: The wash step is designed to remove interferences that are less strongly retained than your analyte. If the organic content of your wash solvent is too high, it can prematurely elute the 5β-Pregnane-3,20-dione.
-
Elution Solvent is Too Weak or Insufficient Volume: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Solution: Increase the organic strength of the elution solvent (e.g., use 100% methanol or acetonitrile, or a mixture like 80% acetonitrile/20% methanol).[6] Ensure the volume is sufficient to completely elute the analyte; performing a second elution into a separate tube and analyzing it can confirm if the initial volume was adequate.[4]
-
Troubleshooting Workflow for Low SPE Recovery
The following decision tree provides a logical path for diagnosing and resolving low recovery issues in SPE.
Caption: A decision tree for troubleshooting low SPE recovery.
For Liquid-Liquid Extraction (LLE):
-
Incorrect Solvent Polarity: The extraction solvent must have the appropriate polarity to efficiently partition the non-polar 5β-Pregnane-3,20-dione from the aqueous matrix.
-
Insufficient Mixing or Phase Separation: Incomplete mixing leads to poor extraction efficiency. Emulsions can form, trapping the analyte and making phase separation difficult.
Problem: High Matrix Effects / Ion Suppression
Q: I'm observing significant and variable ion suppression in my LC-MS/MS analysis, even with an internal standard. How can I improve my sample cleanup?
A: This indicates that co-eluting matrix components are interfering with the ionization process. The solution is to develop a more selective extraction protocol.
-
Optimize the SPE Wash Step: This is the most critical step for removing interferences.
-
Solution: After loading the sample on a C18 cartridge and performing an initial wash with water or a weak buffer, introduce a second wash with a solvent designed to remove specific interferences. A wash with 20-40% methanol in water will remove many polar interferences. A subsequent wash with a non-polar solvent like hexane is highly effective at removing lipids, which are a primary cause of ion suppression, without eluting the steroid.[10]
-
-
Change the SPE Sorbent: If a C18 sorbent isn't providing sufficient cleanup, consider a different chemistry.
-
Use a More Selective Elution Solvent: Instead of a very strong, non-selective solvent, try a more tailored one.
-
Solution: Experiment with different elution solvents. For example, a mixture of ethyl acetate and hexane might provide a cleaner eluate than pure methanol, depending on the interferences present.
-
Problem: Poor Reproducibility
Q: My results show high variability (CV >15%) across my sample batch. What should I investigate?
A: Poor reproducibility often points to inconsistencies in manual sample handling.
-
Inconsistent Evaporation: Drying the eluate to completion can lead to the analyte irreversibly binding to the walls of the plastic collection plate or tube.[11]
-
Solution: Avoid complete dryness. If possible, stop the evaporator when a small amount of solvent remains. Alternatively, reconstitute the dried extract in a solvent with at least 50% methanol to ensure complete re-dissolution.[11]
-
-
Manual Pipetting Errors: Small inconsistencies in adding solvents, especially the internal standard, can lead to large variations in the final calculated concentration.
Section 3: Protocols and Methodologies
The following are detailed, validated starting protocols. Note: These protocols should be optimized for your specific matrix and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) from Human Serum/Plasma
This protocol is based on a C18 reversed-phase sorbent and is designed for high recovery and excellent matrix cleanup.
Materials:
-
C18 SPE Cartridges (e.g., 200 mg, 3 mL)
-
Serum/Plasma Samples
-
5β-Pregnane-3,20-dione-d8 Internal Standard (IS) solution
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Hexane (LC-MS Grade)
-
SPE Vacuum Manifold
-
Sample Concentrator (e.g., Nitrogen Evaporator)
Procedure:
-
Sample Pre-treatment: a. To 200 µL of serum/plasma in a microcentrifuge tube, add 10 µL of IS solution. Vortex briefly. b. Add 400 µL of cold methanol to precipitate proteins.[13] Vortex for 30 seconds. c. Centrifuge at 14,000 rpm for 5 minutes at 4°C.[8] d. Transfer the supernatant to a new tube. Add 1.2 mL of water to the supernatant to ensure binding to the SPE sorbent.
-
SPE Cartridge Conditioning: a. Place C18 cartridges on the vacuum manifold. b. Pass 3 mL of methanol through each cartridge. c. Pass 3 mL of water through each cartridge. Do not allow the sorbent to dry.
-
Sample Loading: a. Load the diluted supernatant from step 1d onto the conditioned cartridges at a slow flow rate (~1 mL/min).[10]
-
Washing: a. Wash the cartridge with 3 mL of water. b. Wash the cartridge with 3 mL of 40% methanol in water. c. Wash the cartridge with 3 mL of hexane. This step is crucial for removing lipids.[10] d. Dry the cartridge under high vacuum for 5 minutes to remove residual wash solvents.
-
Elution: a. Place clean collection tubes inside the manifold. b. Elute the analyte with 2 mL of ethyl acetate or a 90:10 acetonitrile:methanol mixture.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[10] b. Reconstitute the dried extract in 100 µL of 50:50 methanol:water.[10] Vortex to ensure complete dissolution. c. Transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for SPE Protocol
Caption: General experimental workflow for SPE of 5β-Pregnane-3,20-dione.
Protocol 2: Liquid-Liquid Extraction (LLE) from Serum/Plasma
This protocol provides a faster, albeit potentially less clean, alternative to SPE.
Materials:
-
Serum/Plasma Samples
-
5β-Pregnane-3,20-dione-d8 Internal Standard (IS) solution
-
Diethyl Ether or Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)
-
Dry Ice / Ethanol Bath (optional)
-
Sample Concentrator
Procedure:
-
Sample Preparation: a. To 500 µL of serum/plasma, add 25 µL of IS solution. Vortex briefly.
-
Extraction: a. Add 2.5 mL of diethyl ether (a 5:1 solvent:sample ratio).[14][15] b. Vortex vigorously for 2 minutes. c. Allow the layers to separate for 5 minutes. If an emulsion persists, centrifuge at 3,000 rpm for 10 minutes.
-
Phase Separation: a. Freeze the lower aqueous layer in a dry ice/ethanol bath. b. Decant the top organic layer containing the analyte into a clean tube. c. (Optional but recommended for max recovery) Thaw the aqueous layer and repeat steps 2a-3b, pooling the organic fractions.[14]
-
Dry-down and Reconstitution: a. Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the extract in 100 µL of 50:50 methanol:water. c. Transfer to an autosampler vial for LC-MS/MS analysis.
References
- Mirmont, E. (2022).
- Soma, K. K., et al. (2008). Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay. PubMed. [Link]
- Shackleton, C. H. (1981). Solid Extraction of Steroid Conjugates from Plasma and Milk. Taylor & Francis Online. [Link]
- Jemal, M., et al. (2007). Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters.
- Guo, T., et al. (2015). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]
- Thermo Fisher Scientific. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab. [Link]
- Guo, T., et al. (2006). Determination of steroids by liquid chromatography/mass spectrometry.
- Grygier, A., et al. (2018). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. NIH. [Link]
- Grynkiewicz, G., & Grieb, P. (2009).
- Wang, S. (2015).
- Biotage. (2023). Comparison of sample preparation options for the extraction of a panel of endogenous steroids.
- Amanote Research. (n.d.). (PDF) Optimization of a Solid-Phase Extraction Protocol for. Amanote Research. [Link]
- Wang, Y., et al. (2024). An automated sample pretreatment system for liquid–liquid extraction and its application in the analysis of four steroid hormones in human plasma. DOI. [Link]
- WelchLab. (2025).
- Nixon, M., et al. (2019). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. University of Edinburgh Research Explorer. [Link]
- Teehan, K-J., et al. (2018). Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC-MS/MS Analysis. Biotage. [Link]
- Human Metabolome Database. (2006). Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759). HMDB. [Link]
- Taves, M. D., et al. (2012).
- Waters Corporation. (2024). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. YouTube. [Link]
Sources
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welchlab.com [welchlab.com]
- 6. pragolab.cz [pragolab.cz]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. arborassays.com [arborassays.com]
- 15. arborassays.com [arborassays.com]
stability and storage of 5beta-Pregnane-3,20-dione standards
Technical Support Center: 5β-Pregnane-3,20-dione Standards
This guide provides comprehensive technical information and troubleshooting advice for the handling, storage, and use of 5β-Pregnane-3,20-dione analytical standards. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (neat) 5β-Pregnane-3,20-dione standard upon receipt? For long-term stability, store the solid standard in its original tightly sealed vial at 2-8°C, protected from light and moisture. While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions are a best practice to minimize any potential for degradation over time[1][2].
Q2: What is the best solvent to dissolve 5β-Pregnane-3,20-dione? High-purity (e.g., HPLC or MS-grade) ethanol, methanol, acetonitrile, or DMSO are recommended. The choice depends on compatibility with your analytical method (e.g., LC-MS mobile phase)[3][4]. For LC-MS/MS applications, it is crucial to use solvents that are compatible with the ionization process and minimize matrix effects[5][6].
Q3: How long is a stock solution of 5β-Pregnane-3,20-dione stable? When stored correctly at -20°C or lower in a tightly sealed, light-protected vial, a stock solution can be stable for up to one month. For maximum stability, extending up to 6 months, storage at -80°C is recommended[7]. Always aliquot the stock solution to avoid repeated freeze-thaw cycles[1].
Q4: Can I repeatedly freeze and thaw my stock and working solutions? It is strongly advised to avoid repeated freeze-thaw cycles.[1][7] While many steroids show relative stability for a limited number of cycles, this practice is a primary cause of analyte degradation and solvent evaporation, leading to concentration changes and inaccurate results[8]. Prepare single-use aliquots of your stock and working standards.
Detailed Technical Guide: Stability and Storage
The chemical stability of your 5β-Pregnane-3,20-dione standard is the foundation of reliable quantification. As a C21 steroid hormone, its structure is susceptible to degradation if not handled properly[9][10].
Solid (Neat) Standard Stability & Storage
The crystalline powder form of 5β-Pregnane-3,20-dione is the most stable state[2]. However, its stability is contingent on mitigating exposure to three key environmental factors: temperature, moisture, and light.
-
Temperature: While some suppliers state room temperature storage is adequate, long-term stability is best achieved at refrigerated temperatures (2-8°C)[1][2]. Elevated temperatures can accelerate slow degradation pathways, even in the solid state[11].
-
Moisture: Steroid powders can be hygroscopic. Absorbed moisture can lead to hydrolysis or catalyze degradation. Always use a desiccator when allowing the vial to equilibrate to room temperature before opening to prevent condensation[1].
-
Light & Air: Photodegradation can occur with exposure to UV light. The presence of oxygen can lead to oxidation. Store the standard in its original amber vial or other light-blocking container, and ensure the cap is securely sealed to maintain an inert environment[11][12].
| Parameter | Recommendation for Solid Standard | Rationale |
| Temperature | Long-Term: 2-8°CShort-Term/Shipping: Ambient | Minimizes thermal degradation, ensuring maximum shelf-life. |
| Environment | Store in a desiccator or dry environment. | Prevents moisture absorption, which can compromise compound integrity. |
| Light | Keep in original, light-blocking container. | Protects against photodegradation.[11] |
| Container | Tightly sealed original manufacturer's vial. | Prevents contamination and exposure to air and moisture.[1] |
Solution (Stock & Working) Stability & Storage
Once dissolved, the stability of the standard becomes more critical. The solvent matrix, temperature, and handling procedures all play a significant role.
-
Solvent Choice: The ideal solvent should completely dissolve the standard, be compatible with your analytical platform, and be of the highest purity to prevent introducing contaminants.
| Solvent | Grade | Primary Use Case | Considerations |
| Ethanol / Methanol | HPLC/MS Grade | LC-MS, GC-MS | Good general-purpose solvents for steroids.[3] |
| Acetonitrile | HPLC/MS Grade | LC-MS (Reverse Phase) | Common mobile phase component, good for minimizing solvent effects. |
| DMSO | Anhydrous | High Concentration Stocks | Use fresh, anhydrous DMSO as moisture can reduce solubility. May be incompatible with some analytical columns.[4] |
-
Storage of Solutions: Freezing is mandatory for preserving solutions. Storage at -20°C is standard for short-to-medium term, while -80°C is optimal for long-term archiving[7]. This dramatically slows the rate of any potential chemical degradation in the solution.
-
Aliquoting: This is arguably the most critical step for maintaining the integrity of your standards. Preparing single-use aliquots prevents two major sources of error:
-
Degradation from Freeze-Thaw Cycles: The physical stress of freezing and thawing can damage the analyte.
-
Concentration Changes: Each time the main stock vial is opened, solvent can evaporate, leading to a gradual but significant increase in the standard's concentration.
-
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1 mg/mL)
Rationale: Accurate gravimetric preparation is essential for a reliable primary standard, which will serve as the basis for all subsequent dilutions and calibrations[3][5].
-
Equilibration: Remove the 5β-Pregnane-3,20-dione vial from storage (e.g., 2-8°C) and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the solid material upon opening.
-
Weighing: On a calibrated analytical balance, accurately weigh a suitable amount of the standard (e.g., 10 mg) into a new, clean vial.
-
Dissolution: Add the appropriate high-purity solvent (e.g., ethanol) to the vial. Using a calibrated pipette, transfer the dissolved standard into a Class A volumetric flask (e.g., 10 mL).
-
Completion: Rinse the weighing vial multiple times with the solvent, transferring each rinse into the volumetric flask to ensure a complete quantitative transfer.
-
Homogenization: Bring the flask to final volume with the solvent. Cap the flask securely and invert it 15-20 times. If needed, sonicate for 5-10 minutes to ensure all solid is fully dissolved[13].
-
Aliquoting & Storage: Immediately portion the stock solution into single-use amber glass autosampler vials or cryovials. Label clearly with compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Standards
Rationale: Serial dilutions from a verified stock solution create the calibration curve used for sample quantification. Using single-use aliquots of the stock solution for this process ensures consistency.
-
Thawing: Remove one aliquot of the primary stock solution from the freezer. Allow it to thaw completely and reach room temperature. Vortex briefly (2-3 seconds) to ensure homogeneity.
-
Dilution Scheme: Plan a serial dilution scheme to cover the expected concentration range of your samples. Use Class A volumetric flasks and calibrated pipettes for all dilutions.
-
Execution: Perform the serial dilutions using the same high-purity solvent as the stock solution or with your initial mobile phase composition to ensure compatibility.
-
Storage: If not for immediate use, working standards can also be aliquoted and stored at -20°C. However, it is often best practice to prepare the calibration curve fresh for each analytical run.
Visualizations
Caption: Workflow for preparing and storing 5β-Pregnane-3,20-dione standards.
Troubleshooting Guide
Issue: My calibration curve has poor linearity (R² < 0.99).
-
Possible Cause 1: Inaccurate Dilutions.
-
Solution: Ensure you are using calibrated pipettes and Class A volumetric glassware. Prepare fresh working standards from a new stock aliquot, paying close attention to your technique.
-
-
Possible Cause 2: Standard Degradation.
-
Solution: Your stock or working standards may have degraded due to improper storage (e.g., left at room temperature, light exposure) or excessive freeze-thaw cycles. Prepare a fresh set of working standards from a different, unopened stock aliquot. If the problem persists, prepare a new primary stock solution from the solid material.
-
-
Possible Cause 3: Instrument Saturation.
-
Solution: Your highest concentration point may be saturating the detector. Analyze the response of your highest calibrator. If it is flattened, remove it from the curve or prepare a more dilute set of standards.
-
Issue: I see significant peak area variability for the same standard over multiple injections.
-
Possible Cause 1: Solvent Evaporation.
-
Solution: If using autosampler vials, ensure they are capped tightly. If the vial has been open on the autosampler for an extended period, especially with volatile solvents, the concentration may have changed. Prepare a fresh vial for injection.
-
-
Possible Cause 2: Incomplete Dissolution/Precipitation.
-
Solution: The standard may be precipitating out of solution, especially at low temperatures if the concentration is near its solubility limit. Before injection, ensure the standard is at room temperature and vortex briefly. If you observe any particulate matter, the standard is unusable. Consider using a different solvent or a lower concentration.
-
Issue: I observe extra, unexpected peaks in my standard injection chromatogram.
-
Possible Cause 1: Contamination.
-
Solution: This could arise from contaminated solvent, glassware, or pipette tips. Use only high-purity solvents and meticulously clean all equipment.
-
-
Possible Cause 2: Degradation Products.
-
Solution: If the standard has been stored improperly, you may be seeing peaks from its degradation products. This is a clear sign that you must discard the solution and prepare a fresh standard from the solid material.
-
Caption: Troubleshooting decision tree for issues with analytical standards.
References
- Panel of Steroid Hormones - CDC. (2023). CDC.
- Kley, H. K., et al. (1994). The effect of storage and temperature on the analysis of steroids in plasma and blood. Journal of Clinical Chemistry and Clinical Biochemistry, 32(5), 319-322.
- Storage Requirements for Different Types of Raw Steroid Powders. (2025). bdkr.
- 5α-Pregnane-3,20-dione | 566-65-4. (2025). ChemicalBook.
- Guide to Steroid Hormone Analysis for Biomedical Research.
- 5α-Pregnane-3,20-dione (1,2,4,5,6,7-D₆, 95%).
- Ganswindt, A., et al. (2014). Repeated freeze-thaw cycles but not short-term storage affect the stability of fecal steroid hormone levels. Methods in Ecology and Evolution, 5(6), 557-561.
- Sontag, S. A., et al. (2018). Testosterone and Cortisol Salivary Samples Are Stable Across Multiple Freeze-Thaw Cycles. International Journal of Exercise Science, 11(6), 439-451.
- Reyna, R., et al. (2001). Repeated freezing and thawing does not generally alter assay results for several commonly studied reproductive hormones. Fertility and Sterility, 76(4), 826-829.
- Sontag, S. A., et al. (2023). Testosterone and cortisol salivary samples are stable across multiple freeze-thaw cycles. Journal of Strength and Conditioning Research, 37(4), 915-918.
- Kley, H. K., et al. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of Clinical Chemistry and Clinical Biochemistry, 23(12), 875-878.
- 5a-Pregnane-3,20-dione | Endogenous Metabolite. MedchemExpress.com.
- 5a-Pregnane-3,20-dione-d6 | Stable Isotope. MedChemExpress.
- How to store steroids correctly: shelf life, temperature, and beginner mistakes. MisterOlympia.
- How to Store Anabolic Steroids: A Comprehensive Guide for Injectables and Tablets. (2024). Canadian Made Labs.
- 5a-Pregnane-3,20-dione. Chem-Impex.
- 5a-Pregnane-3,20-dione | Actin inhibitor | CAS 566-65-4. Selleck Chemicals.
- Taylor, A. E., et al. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry, 55(6), 1061-1066.
- How to Detect Steroid Hormones?.
- 5-BETA-PREGNANE-3,20-DIONE. Eurisotop.
- 3,20-Pregnanedione | C21H32O2 | CID 92745. PubChem - NIH.
- Pregnane-3,20-dione, (5β)-. NIST WebBook.
Sources
- 1. bdkrchem.com [bdkrchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,20-Pregnanedione | C21H32O2 | CID 92745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pregnane-3,20-dione, (5β)- [webbook.nist.gov]
- 11. redmondpharmacy.com [redmondpharmacy.com]
- 12. canadianmadelabs.com [canadianmadelabs.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Pregnanediones
Welcome to the technical support center for the chromatographic analysis of pregnanediones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape in their High-Performance Liquid Chromatography (HPLC) methods. Pregnanediones, as neutral steroid molecules, present unique analytical challenges that can often manifest as tailing, fronting, or broadened peaks, compromising resolution and quantification.
This document provides a structured, in-depth approach to diagnosing and resolving these common issues. By understanding the underlying chemical and physical principles, you can systematically troubleshoot your method and achieve robust, symmetrical peaks.
Quick Visual Diagnostic Guide
Before diving into detailed FAQs, use this flowchart to quickly categorize your peak shape issue and identify potential starting points for troubleshooting.
Caption: A troubleshooting workflow for identifying and categorizing common HPLC peak shape problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My pregnanedione peaks are tailing. What is the cause and how do I fix it?
Answer: Peak tailing, where the latter half of the peak is elongated, is the most common peak shape issue. For neutral molecules like pregnanediones, it typically indicates a secondary retention mechanism is at play, or a physical problem in the system.
Primary Causes & Solutions:
-
Secondary Silanol Interactions:
-
Causality: Although pregnanediones are neutral, they possess ketone functionalities that can engage in hydrogen bonding with acidic, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] This secondary interaction is kinetically slower than the primary hydrophobic interaction, causing some molecules to lag behind and create a tail.[4][5] Free silanols are more acidic and problematic than other types.[5]
-
Troubleshooting Protocol:
-
Use a Modern, End-Capped Column: Switch to a column with high-density bonding and thorough end-capping. End-capping blocks the majority of residual silanols with a less reactive group (e.g., trimethylsilyl).[4][6] Alternatively, columns with a polar-embedded group can shield the silanols.[6][7]
-
Mobile Phase Modification: While pregnanediones don't have a pKa, operating at a lower pH (e.g., pH 2.5-3.5 using 0.1% formic or acetic acid) can suppress the ionization of the residual silanol groups, minimizing their ability to interact with your analyte.[8][9]
-
Increase Buffer Strength: For LC-UV methods, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes help mask silanol interactions by increasing the ionic strength of the mobile phase.[8][9]
-
-
-
Mass Overload:
-
Causality: Injecting too much sample mass can saturate the stationary phase at the column inlet.[10][11] This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, often resulting in a right-triangle or tailing peak shape.[11]
-
Troubleshooting Protocol:
-
Perform a Dilution Series: Sequentially dilute your sample by factors of 2, 5, and 10 and inject each. If the peak shape improves (becomes more symmetrical) with dilution, you have confirmed mass overload.[9][10]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[10][12]
-
-
-
Column Contamination & Degradation:
-
Causality: Accumulation of strongly retained sample matrix components at the column inlet can create active sites that cause tailing.[13] Over time, high pH or pressure can cause the packed bed to settle, creating a void at the inlet, which disrupts the sample band and leads to tailing and broadening.[9]
-
Troubleshooting Protocol:
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% isopropanol for reversed-phase).[12]
-
Back-flush: If the manufacturer allows, reverse the column and flush it to waste. This is often effective at removing inlet frit blockages.[11][12]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates.[10]
-
Replace the Column: If the above steps fail, the column may be irreversibly damaged and require replacement.[8][10]
-
-
Caption: Interaction of pregnanedione with C18 phase vs. a residual silanol group.
FAQ 2: Why are my peaks fronting?
Answer: Peak fronting, where the first half of the peak is sloped, is less common than tailing but often points to a specific set of problems related to the sample and its introduction onto the column.
Primary Causes & Solutions:
-
Sample Solvent Mismatch (Solvent Effect):
-
Causality: This is the most frequent cause of fronting. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will spread out and travel too quickly at the column inlet, leading to a distorted, fronting peak.[14][15][16] For a reversed-phase separation, dissolving a pregnanedione in 100% Acetonitrile or Methanol and injecting it into a mobile phase with a high water content (e.g., 70% water) is a classic recipe for this problem.[16]
-
Troubleshooting Protocol:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition.[17]
-
Use a Weaker Solvent: If solubility is an issue, dissolve the sample in a minimal amount of strong solvent, then dilute it with a weaker solvent (like water) to more closely match the mobile phase.[14][18]
-
Reduce Injection Volume: The solvent effect is exacerbated by larger injection volumes.[15][16] Reducing the injection volume can significantly improve peak shape.[16][18]
-
-
-
Volume Overload:
-
Poor Sample Solubility:
-
Causality: If the pregnanedione is not fully dissolved in the sample solvent, it can precipitate upon injection into the mobile phase at the head of the column. It then slowly re-dissolves as the mobile phase flows past, creating a fronting or misshapen peak.[5][17]
-
Troubleshooting Protocol:
-
Verify Solubility: Ensure your sample is completely dissolved. You may need to use a slightly higher percentage of organic solvent in your sample diluent, but be mindful of the solvent effect discussed above.
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove any particulates before injection.[10]
-
-
FAQ 3: All my peaks look broad and have low efficiency. What should I investigate?
Answer: Symmetrically broad peaks indicate a loss of chromatographic efficiency. This means the analyte band is spreading out more than it should as it travels through the system. This can be caused by issues either inside or outside the column.
Primary Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Extra-Column Volume | The volume of the system tubing and components (injector, detector cell) outside of the column. Excessive volume allows the peak to diffuse and broaden before it is detected.[9][19] | 1. Use tubing with a smaller internal diameter (e.g., 0.005").[6]2. Minimize the length of tubing between the injector, column, and detector.[10]3. Ensure fittings are properly made (no gaps).4. Use a detector cell with a volume appropriate for your column size.[12][19] |
| Column Efficiency Decline | The column's packed bed has degraded, become contaminated, or is simply old.[10][19] This leads to slower mass transfer and increased band broadening.[19] | 1. Check the column's theoretical plate count with a standard and compare it to the manufacturer's test chromatogram.2. If efficiency is low, attempt to regenerate the column with a strong solvent wash.[10]3. If regeneration fails, the column must be replaced.[10] |
| Inappropriate Mobile Phase | A mobile phase with high viscosity or low elution strength can slow down the movement of the analyte between the mobile and stationary phases (mass transfer), causing peaks to broaden.[19] | 1. Optimize Flow Rate: Ensure the flow rate is not excessively high or low.2. Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity and improves mass transfer, leading to sharper peaks.[19]3. Change Organic Modifier: Acetonitrile has a lower viscosity than methanol and often yields sharper peaks.[20] |
| Slow Detector Acquisition Rate | If the detector's data sampling rate is too low relative to the peak width, it will not capture enough data points across the peak, making it appear artificially broad. | 1. For sharp peaks (common in UHPLC), increase the data acquisition rate (e.g., from 5 Hz to 20 Hz or higher).[19] Aim for at least 15-20 data points across the peak. |
FAQ 4: My peak is splitting into two. What does this mean?
Answer: A split peak suggests that the sample band is being distorted at the column inlet or that there is a severe disruption within the column itself.
Primary Causes & Solutions:
-
Partially Blocked Inlet Frit:
-
Causality: Particulates from the sample or system can clog a portion of the inlet frit. This causes the sample to flow unevenly onto the column bed, splitting the band in two.[11] This is a very common cause if the issue appears suddenly.
-
Troubleshooting Protocol:
-
-
Column Void or Channeling:
-
Causality: A void or channel can form at the head of the column bed due to pressure shocks or silica dissolution.[17] The sample band collapses into this void, causing it to split and distort.[10]
-
Troubleshooting Protocol:
-
This is a sign of irreversible column damage. The column must be replaced.[10]
-
-
-
Severe Sample Solvent Mismatch:
-
Co-elution of Isomers:
-
Causality: Pregnanediones can exist as closely related isomers (e.g., epimers). What appears to be a split peak might actually be the partial separation of two isomers.[21]
-
Troubleshooting Protocol:
-
Optimize Selectivity: Systematically change chromatographic parameters to improve the separation. Try changing the organic modifier (e.g., methanol instead of acetonitrile), adjusting the temperature, or testing a column with a different stationary phase (e.g., a Phenyl-Hexyl or polar-embedded phase) to alter selectivity.[7][22]
-
-
References
- Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
- Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). Shimadzu (YouTube). [Link]
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
- How can I avoid peak broadening in HPLC method analysis?.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- What To Do When Chromatographic Peaks Are Wider in HPLC. ALWSCI. [Link]
- How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]
- HPLC: What to do in case of peaks being too broad?. Lösungsfabrik. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
- Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. [Link]
- HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- An important role is played by the silanol group in liquid chrom
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- HPLC Column Selection Guide. SCION Instruments. [Link]
- What is the effect of free Silanols in RPLC & how to reduce it?. Pharma Growth Hub (YouTube). [Link]
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]
- Column selection approach for related substances determination of progesterone by high-performance liquid chrom
- Analytical HPLC Column Introduction. Grace. [Link]
- [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Challenges during HPLC method development and how to fix them. Pharma Growth Hub (YouTube). [Link]
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
- Application of a Unique HPLC Phase When Exploring HPLC Method Development Challenges for a Pharmaceutical Combination Therapy Containing Five Active Ingredients. ACE HPLC. [Link]
- Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. labcompare.com [labcompare.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. uhplcs.com [uhplcs.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. youtube.com [youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. Column selection approach for related substances determination of progesterone by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
improving signal-to-noise ratio for 5beta-Pregnane-3,20-dione in mass spectrometry
Technical Support Center: Mass Spectrometry Analysis of 5β-Pregnane-3,20-dione
Welcome to the technical support resource for the quantitative analysis of 5β-Pregnane-3,20-dione by mass spectrometry. This guide is designed for researchers, clinical scientists, and drug development professionals to navigate the common challenges associated with this analyte. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your signal-to-noise (S/N) ratio for robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick foundation for your method development and troubleshooting efforts.
Q1: What are the primary challenges in analyzing 5β-Pregnane-3,20-dione by LC-MS/MS?
The analysis of 5β-Pregnane-3,20-dione, like many neutral steroids, presents several analytical hurdles. The most significant are its relatively low ionization efficiency and susceptibility to matrix effects.[1] As a non-polar molecule derived from cholesterol, it does not readily accept or lose a proton, leading to a weak signal with standard electrospray ionization (ESI).[1][2] Furthermore, when analyzing biological samples such as plasma or serum, co-eluting lipids and other endogenous compounds can interfere with the ionization process, causing signal suppression or enhancement and compromising accuracy.[3][4]
Q2: Which ionization technique is better for 5β-Pregnane-3,20-dione: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
The choice of ionization source is critical and depends on your specific instrument and sample matrix.
-
Atmospheric Pressure Chemical Ionization (APCI) is often the preferred method for relatively non-polar, thermally stable small molecules like steroids.[5][6][7] APCI utilizes a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte in the gas phase. This process is generally more efficient for compounds that are not easily charged in solution.
-
Electrospray Ionization (ESI) can also be used, but it may be less sensitive for this particular analyte without chemical modification.[1] Signal in ESI is typically reliant on forming adducts, such as with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), which can be enhanced by adding modifiers like ammonium formate to the mobile phase.[8]
Recommendation: Empirically test both sources. If available, APCI is the logical starting point. If only ESI is available, focus on optimizing mobile phase additives and consider derivatization.
Q3: Is chemical derivatization necessary to achieve a good signal?
While not strictly necessary for all applications, derivatization is a powerful strategy to overcome the inherently low ionization efficiency of 5β-Pregnane-3,20-dione, especially when targeting low physiological concentrations.[2][9] Derivatization involves chemically modifying the analyte to introduce a functional group that is easily ionized.[9]
-
Mechanism: For 5β-Pregnane-3,20-dione, the two ketone groups are ideal targets. Reagents like Girard's Reagent P or Girard's Reagent T react with ketones to introduce a permanently charged quaternary ammonium group.[10][11] This transforms the neutral steroid into a charged species that is highly responsive in positive mode ESI.
-
Impact: This strategy can increase sensitivity by orders of magnitude, turning a difficult analysis into a robust one.[12] However, it introduces additional sample preparation steps that must be optimized and validated for efficiency and reproducibility.[1]
Q4: What are some typical MRM transitions for 5β-Pregnane-3,20-dione?
The exact mass transitions should always be optimized empirically on your specific tandem mass spectrometer by infusing a pure standard. However, a common starting point for this molecule (Chemical Formula: C₂₁H₃₂O₂) is based on the formation of a protonated molecule or an ammonium adduct.
| Precursor Ion (Q1) | Product Ion (Q3) | Ionization Mode | Notes |
| m/z 317.2 ([M+H]⁺) | m/z 299.2 | Positive (+) | Loss of water (H₂O) |
| m/z 317.2 ([M+H]⁺) | m/z 257.2 | Positive (+) | Further fragmentation of the steroid backbone |
| m/z 334.3 ([M+NH₄]⁺) | m/z 317.2 | Positive (+) | Loss of ammonia (NH₃) |
| m/z 334.3 ([M+NH₄]⁺) | m/z 299.2 | Positive (+) | Loss of ammonia and water (NH₃ + H₂O) |
| Note: These values are theoretical and must be confirmed experimentally. Collision energies for each transition must be optimized to maximize the product ion signal. |
Troubleshooting Guide: Improving Signal-to-Noise
This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your workflow.
Problem 1: Low or No Analyte Signal
Q: I'm injecting my sample, but the peak for 5β-Pregnane-3,20-dione is extremely small or completely absent. What should I check first?
A low signal is the most common challenge and can originate from multiple points in the analytical workflow. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting workflow for low analyte signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance: Disconnect the LC and directly infuse a 1 µg/mL solution of 5β-Pregnane-3,20-dione standard into the mass spectrometer.
-
Probable Cause: If you still see no signal, the issue lies with the MS settings. The instrument may be out of calibration, or the source parameters are not optimized for this molecule.
-
Solution:
-
Perform a full system tune and mass axis calibration.[8]
-
Systematically optimize ion source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage, corona discharge current for APCI).[13] For APCI, the vaporizer temperature is a critical parameter to optimize for thermally stable compounds.[5]
-
Confirm you are monitoring the correct m/z for the precursor ion.
-
-
-
Evaluate Chromatography: If the infusion test gives a strong signal, the problem is likely related to the LC separation or sample introduction.
-
Probable Cause: Poor peak shape (broadening or tailing) will decrease the peak height and thus the S/N ratio. The analyte may also be eluting at an unexpected retention time or not eluting at all.
-
Solution:
-
Mobile Phase: Ensure the mobile phase composition is correct. For reversed-phase chromatography of steroids, a gradient from a moderate organic content (e.g., 40-60% Methanol or Acetonitrile) to a high organic content is typical.[14] Adding 0.1% formic acid or a low concentration of ammonium formate (e.g., 5 mM) can aid in protonation and adduct formation.[7][8]
-
Column Health: An old or contaminated column can lead to poor peak shape. Try flushing the column or replacing it if necessary.
-
-
-
Assess Sample Preparation and Matrix Effects: If the MS and LC are performing correctly with standards, the issue is likely with your sample.
-
Probable Cause: The analyte is being lost during sample preparation, or co-extracting matrix components are suppressing its ionization.[4] This is a very common issue in steroid analysis from biological fluids.
-
Solution:
-
Check Recovery: Perform a recovery experiment. Spike a known amount of analyte into a blank matrix before and after the extraction process. A significant difference indicates loss during extraction.
-
Mitigate Matrix Effects: The most effective way to combat matrix effects is with a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly recommended over simple protein precipitation.[14][15] (See Protocol 1 below).
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., d₄- or ¹³C₃-) version of 5β-Pregnane-3,20-dione is the best tool to compensate for both recovery losses and matrix effects. It will behave nearly identically to the analyte throughout the entire process.
-
-
Problem 2: High Background Noise
Q: My analyte peak is visible, but the baseline is very high and noisy, resulting in a poor S/N ratio. What can I do?
High background noise can mask your analyte signal and make integration difficult.
-
Probable Cause 1: Contaminated Solvents or System: Non-volatile contaminants in the mobile phase, LC system, or gas lines can create a high chemical background.
-
Solution: Use only high-purity, LC-MS grade solvents and additives. Purge your LC system thoroughly. A "steam cleaning" of the MS source overnight (high gas flow and temperature) can help burn off contaminants.[8]
-
-
Probable Cause 2: Ineffective Sample Cleanup: A "dirty" sample injects a large amount of endogenous material onto the column, which can slowly bleed off, elevating the baseline.
-
Solution: Improve your sample preparation. If using protein precipitation, switch to a more selective technique like SPE.[14] Ensure your SPE wash steps are optimized to remove interferences without eluting the analyte.
-
-
Probable Cause 3: Electronic Noise: The noise may not be chemical in nature.
-
Solution: Check for proper grounding of the MS and associated electronics. Ensure the detector is functioning correctly and consult service documentation if you suspect an electronic issue.
-
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5β-Pregnane-3,20-dione from Serum
This protocol is adapted from established methods for steroid analysis and is designed to remove proteins, salts, and phospholipids that cause matrix effects.[14][15]
Materials:
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Strata™-X) or C18, 30 mg / 1 mL
-
Serum/Plasma Sample
-
Internal Standard (IS) solution (e.g., deuterated 5β-Pregnane-3,20-dione)
-
Reagents: LC-MS Grade Methanol, Water, Formic Acid, Acetonitrile
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of serum, add 10 µL of IS solution. Add 500 µL of 1% Formic Acid in Water. Vortex to mix.[14]
-
Condition: Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of Water. Do not let the sorbent go dry.
-
Load: Load the 1 mL of pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Wash with 1 mL of 1% Formic Acid in Water to remove salts and polar interferences.
-
Wash 2: Wash with 1 mL of 30% Methanol in Water to remove less-polar interferences like some phospholipids.[14]
-
Dry: Apply full vacuum for 3-5 minutes to thoroughly dry the sorbent bed. This step is critical to ensure a clean elution.
-
Elute: Elute the analyte with 2 x 500 µL of Methanol/Acetonitrile (1:4, v/v).[14] Collect the eluate in a clean tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Water/Methanol with 0.5 mM Ammonium Fluoride or 0.1% Formic Acid).[14] Vortex, and inject into the LC-MS/MS system.
Caption: Comprehensive workflow for steroid analysis.
References
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(5), e9154. [Link]
- Mirmont, E., et al. (2021). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters.
- Freige, M., et al. LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. [Link]
- Yin, P., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(5), 898-906. [Link]
- Wang, S. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
- Milewich, L., & Gant, N. F. (1975). Isolation and characterization of 5alpha-pregnane-3,20-dione and progesterone in peripheral blood of pregnant women. measurement throughout pregnancy.
- Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 378(4), 875-882. [Link]
- Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]
- Newman, A. E., et al. (2012).
- Human Metabolome Database. (2006). 5a-Pregnane-3,20-dione (HMDB0003759). HMDB. [Link]
- Lucas, S. W. (2024). Using Ion Mobility Mass Spectrometry in Conjunction with Derivatization Methods to Enhance the Separation of Different Steroid Isomers. Clemson University Theses. [Link]
- Chouinard, C. D., et al. (2023). Improved analysis of derivatized steroid hormone isomers using ion mobility-mass spectrometry (IM-MS). Analytical and bioanalytical chemistry, 415(28), 7175-7184. [Link]
- Bratovs, A., et al. (2017). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites.
- LCGC International. (2022). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
- Agilent Technologies. (2020). ESI vs APCI.
- K. A. Schug. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
- J. De-Vries. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
- Car-Huber, K., et al. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(12), 834. [Link]
- Kennedy, R. T., et al. (2017). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS.
- Taylor, P. (n.d.). An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis. [Link]
- Thurman, E. M., et al. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides.
- ResearchGate. (2023). From where can I obtain 5beta-pregnane-3,20-dione standard for HPLC?.
- Milewich, L., et al. (1983). Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Archiv für Gynäkologie, 233(4), 229-240. [Link]
- Brenton, A. G., et al. (1979). Improving the signal-to-noise ratio in mass and ion kinetic energy spectrometers. International Journal of Mass Spectrometry and Ion Physics, 31(1-2), 51-55. [Link]
- Patsnap. (2024). How to Improve ICP-MS Signal-to-Noise Ratio.
Sources
- 1. longdom.org [longdom.org]
- 2. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. synnovis.co.uk [synnovis.co.uk]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. open.clemson.edu [open.clemson.edu]
- 11. Improved analysis of derivatized steroid hormone isomers using ion mobility-mass spectrometry (IM-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Baseline Separation of Pregnane Steroid Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, chromatographers, and drug development professionals facing the analytical challenge of separating pregnane steroid isomers. These structurally similar compounds, often differing only in the stereochemistry of a single chiral center or the position of a double bond, demand highly selective and robust analytical methods for accurate quantification.
This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides to resolve common separation issues. Our approach is grounded in the fundamental principles of chromatography, aiming to explain not just what to do, but why it works.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating pregnane steroid isomers?
Answer: The optimal technique depends on your specific analytical goals, such as the required sensitivity, the complexity of the sample matrix, and the number of isomers. Here’s a breakdown of the most common choices:
-
Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): This is the gold standard for most applications, especially in clinical and pharmaceutical research.[1][2] UHPLC provides high resolution and speed, while tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity, which is crucial for differentiating isomers that may co-elute.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely accessible technique. While it may offer lower resolution than UHPLC, it is highly effective for separating many pregnane isomers, particularly in less complex samples or when developing methods for quality control.[4][5]
-
Gas Chromatography (GC-MS): GC-MS offers exceptional chromatographic resolution, making it a powerful tool for separating volatile or semi-volatile steroid isomers.[6] However, a significant drawback is the mandatory derivatization step required to increase the volatility and thermal stability of the steroids.[7][8][9] This adds complexity and time to sample preparation.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a rapidly emerging "green" alternative that uses supercritical CO₂ as the primary mobile phase.[10][11] It provides unique selectivity, often orthogonal to reversed-phase LC, and allows for very fast separations.[12][13][14] SFC is particularly advantageous for both analytical and preparative-scale chiral separations.[11][15]
-
Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex samples where single-dimension chromatography is insufficient, 2D-LC provides a significant boost in peak capacity and resolution.[16] This technique uses two columns with different (orthogonal) selectivities to resolve components that co-elute in the first dimension.[16][17]
Q2: How do I select the right stationary phase (column) for my separation?
Answer: Stationary phase chemistry is the most critical factor for achieving selectivity between isomers. While C18 is a common starting point, it often fails to resolve subtle structural differences.
-
Biphenyl Phases: These are highly recommended for steroid isomer separations.[3][18] The biphenyl ligand offers π-π interactions in addition to hydrophobic interactions, providing unique selectivity for aromatic and unsaturated steroids. It has demonstrated superior performance over C18 for resolving critical isobaric pairs like 21-deoxycortisol and 11-deoxycortisol.[3][18]
-
Phenyl-Hexyl Phases: Like biphenyl, these phases provide alternative selectivity through π-π interactions and are effective for compounds with aromatic rings or conjugated systems.
-
Embedded Polar Group (EPG) Phases: These phases (e.g., C18 with an embedded amide or carbamate group) can reduce interactions with residual silanols on the silica surface, leading to improved peak shape for polar steroids. They also offer different selectivity compared to standard C18.
-
Standard C18/C8 Phases: While less selective for isomers, modern, high-purity, end-capped C18 columns can still be effective, especially when paired with mobile phase optimization.[5][19] They are a good starting point for general steroid profiling.[4]
A systematic column screening approach is the most effective way to find the optimal stationary phase for your specific set of isomers.
Q3: What is the best strategy for mobile phase optimization?
Answer: Mobile phase composition directly influences retention and selectivity. The goal is to fine-tune the mobile phase to maximize the resolution between your critical isomer pairs.[20][21][22]
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is a primary step.
-
Acetonitrile is a lower viscosity solvent that generally provides sharper peaks and operates at lower backpressures.
-
Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. For some steroid separations, particularly on biphenyl phases, methanol can significantly enhance the resolution of structural isomers.[3]
-
-
Additives/Buffers: Small amounts of additives can improve peak shape and influence selectivity.
-
For LC-MS, volatile buffers like ammonium formate or ammonium fluoride (at low concentrations, e.g., 0.2mM) are common choices.[18]
-
A small percentage of formic acid (0.1%) is often used to protonate analytes for better retention and ionization in positive mode ESI-MS.
-
-
Gradient Optimization: A shallow gradient is almost always necessary for resolving a panel of isomers. Start with a broad scouting gradient to determine the elution window, then optimize the slope across the region where your target isomers elute to maximize separation.
Troubleshooting Guides
This section addresses specific, common problems encountered during method development in a "Symptom -> Probable Cause -> Solution" format.
Problem 1: Poor or No Resolution Between Critical Isomer Pairs
-
Symptom: Two or more pregnane steroid isomers are co-eluting or have a resolution (Rs) value of less than 1.5.
-
Probable Cause 1: Insufficient selectivity of the stationary phase. The column chemistry is not capable of differentiating the subtle structural differences between the isomers.
-
Solution:
-
Switch Column Chemistry: If using a C18 column, switch to a phase with a different separation mechanism. A Biphenyl or Phenyl-Hexyl column is the first and best recommendation.[18][23] The alternative π-π interactions often provide the necessary selectivity.
-
Screen Multiple Phases: If resources permit, screen a set of 3-4 columns with orthogonal selectivities (e.g., C18, Biphenyl, EPG).
-
-
-
Probable Cause 2: Suboptimal mobile phase conditions. The organic modifier or additives are not creating enough of a difference in the partitioning behavior of the isomers.
-
Solution:
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or try a ternary mixture (e.g., Water/ACN/MeOH). Methanol's hydrogen bonding capability can create unique selectivity.[3]
-
Adjust Gradient Slope: Decrease the gradient slope (%B/min) across the elution window of the critical pair. A shallower gradient increases the residence time of the analytes on the column, allowing more time for the separation to occur.[24]
-
-
-
Probable Cause 3: Inadequate temperature control.
-
Solution:
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Systematically evaluate temperatures between 30°C and 60°C. Sometimes, increasing temperature sharpens peaks and improves resolution, while other times, decreasing it may enhance selective interactions.[24]
-
-
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for addressing poor resolution between steroid isomers.
Caption: A decision tree for systematically troubleshooting poor resolution of steroid isomers.
Problem 2: Peak Tailing
-
Symptom: Peaks are asymmetric with a tailing factor > 1.2. This is common for steroids with hydroxyl or ketone groups.
-
Probable Cause 1: Secondary ionic interactions between the analyte and free silanol groups on the silica stationary phase.
-
Solution:
-
Use a Modern Column: Employ a high-purity, end-capped silica column or a column with a hybrid particle technology (e.g., BEH) to minimize exposed silanols.[14]
-
Modify Mobile Phase pH: Add a small amount of a weak acid like formic acid (0.1%) to the mobile phase. This protonates the silanol groups (Si-O⁻ -> Si-OH), suppressing the unwanted ionic interaction with the steroid.
-
Use an EPG Column: Switch to an embedded polar group (EPG) column, which shields the silanols from interacting with the analytes.
-
-
-
Probable Cause 2: Column contamination or degradation.
-
Solution:
-
Flush the Column: Follow the manufacturer's recommended flushing procedure to remove contaminants.[24][25] A typical flush involves washing with progressively less polar solvents.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained matrix components.[24]
-
-
-
Probable Cause 3: Extra-column effects.
-
Solution:
-
Problem 3: Analysis is Too Slow
-
Symptom: The chromatographic run time is too long for the required sample throughput.
-
Probable Cause 1: Method is not optimized for speed.
-
Solution:
-
Switch to UHPLC: If using an HPLC system, transitioning the method to a UHPLC system with a sub-2 µm particle column will drastically reduce run times while improving or maintaining resolution.[14]
-
Increase Flow Rate: Increase the mobile phase flow rate and adjust the gradient proportionally to shorten the run time. Be mindful of system pressure limits.
-
Consider SFC: Supercritical Fluid Chromatography (SFC) is known for extremely fast analysis times, often completing separations in under 2 minutes that might take 10-15 minutes on an LC system.[14]
-
-
Data & Protocols
Table 1: Comparison of Starting Conditions for Different Chromatographic Techniques
| Parameter | Reversed-Phase UHPLC | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Column | Biphenyl or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) | Low-polarity phase (e.g., 5% Phenyl Polysiloxane, 30m x 0.25mm) | Chiral or achiral phases (e.g., Diol, 2-Ethylpyridine) |
| Mobile Phase A | 0.1% Formic Acid in Water | N/A (Carrier Gas: Helium) | Supercritical CO₂ |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | N/A | Methanol with 0.1% additive (e.g., NH₄OH) |
| Typical Flow Rate | 0.4 - 0.6 mL/min | 1 - 2 mL/min (constant flow) | 2 - 4 mL/min |
| Temperature | 40 - 50 °C | Temperature Program (e.g., 150°C to 320°C) | 40 °C |
| Sample Prep | Protein precipitation or SPE | Derivatization required (e.g., Silylation)[7][9][26] | Dilute in organic solvent |
| Run Time | 4 - 12 minutes[14] | 20 - 40 minutes[14] | 1 - 5 minutes[14] |
Protocol: GC Derivatization for Pregnane Steroids (Silylation)
Derivatization is essential for GC analysis to make steroids volatile and thermally stable.[7][8] Silylation, which replaces active protons on hydroxyl groups with a trimethylsilyl (TMS) group, is the most common method.[9]
Objective: To prepare pregnane steroids for GC-MS analysis.
Materials:
-
Dried steroid extract in a glass vial.
-
Silylating reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS - MSTFA + 1% TMCS).
-
Anhydrous pyridine or acetonitrile (reaction solvent).
-
Heating block or oven.
-
Nitrogen gas line for evaporation.
Procedure:
-
Ensure Anhydrous Conditions: The sample extract must be completely dry, as the silylating reagents are moisture-sensitive.[7] Evaporate the sample solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of MSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block at 60-80°C for 30-60 minutes to facilitate the reaction.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Note: The efficiency of derivatization can be affected by steric hindrance. Tertiary alcohols may require more aggressive reagents or longer reaction times.[9]
Method Development Workflow
This diagram illustrates a comprehensive, top-down approach for developing a robust separation method for pregnane steroid isomers from scratch.
Sources
- 1. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 11. selvita.com [selvita.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. fagg.be [fagg.be]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 20. Mobile Phase Optimization Method for Steroids Separation | Applied Medical Informatics [ami.info.umfcluj.ro]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. it.restek.com [it.restek.com]
- 25. agilent.com [agilent.com]
- 26. pubs.acs.org [pubs.acs.org]
ensuring complete derivatization of 5beta-Pregnane-3,20-dione for GC analysis
Introduction
Welcome to the technical support guide for the gas chromatography (GC) analysis of 5β-Pregnane-3,20-dione. This steroid, a key metabolite of progesterone, presents unique analytical challenges due to its two ketone functional groups and relatively low volatility. Direct GC analysis often results in poor chromatographic performance, including peak tailing, thermal degradation, and low sensitivity.[1][2][3]
Effective analysis hinges on a robust derivatization strategy to convert the native steroid into a more volatile and thermally stable form.[2][4] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve complete, reproducible derivatization and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it essential for analyzing 5β-Pregnane-3,20-dione by GC?
A: Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For 5β-Pregnane-3,20-dione, which contains two polar ketone groups, derivatization is critical for GC analysis for several reasons:
-
Increases Volatility: It replaces polar functional groups with non-polar ones, allowing the compound to vaporize at lower temperatures suitable for GC.[2][5][6]
-
Enhances Thermal Stability: It protects the molecule from degrading at the high temperatures of the GC inlet and column.[2][7]
-
Improves Peak Shape: By reducing interactions with the GC column's stationary phase, it minimizes peak tailing and produces sharp, symmetrical peaks.[7][8]
-
Prevents Isomerization: It "locks" the ketone groups, preventing the formation of enol isomers that would otherwise result in multiple, difficult-to-quantify peaks.[1][9][10]
Q2: What is the most common and recommended derivatization strategy for this compound?
A: A two-step methoximation-silylation process is the gold standard for diketo-steroids like 5β-Pregnane-3,20-dione.[1][10]
-
Methoximation: First, the ketone groups are converted to methoximes using a reagent like Methoxyamine HCl. This crucial first step prevents the keto groups from forming enol tautomers during the subsequent high-temperature silylation step.[1][9] This ensures a single, stable derivative is formed for the analyte.[1]
-
Silylation: Second, any other active hydrogens (if present on other steroids in the sample) are replaced with a trimethylsilyl (TMS) group using a silylating agent like MSTFA or BSTFA. This step renders the entire molecule volatile and stable.[9][11]
Q3: How can I tell if my derivatization is incomplete?
A: Signs of incomplete derivatization are readily apparent in your chromatogram:
-
Multiple Peaks: The presence of more than one peak for 5β-Pregnane-3,20-dione (e.g., a mix of mono-derivatized and di-derivatized forms, or syn/anti isomers of the oxime).[12][13]
-
Broad or Tailing Peaks: A peak corresponding to the underivatized or partially derivatized analyte will often be broad and tail significantly due to its polarity.[8]
-
Low Analyte Response: If the reaction has not gone to completion, the peak area of the desired fully derivatized product will be low and inconsistent across injections.
-
Presence of the Underivatized Steroid: In some cases, a late-eluting, poorly shaped peak for the original 5β-Pregnane-3,20-dione may be visible.
Q4: Why not use a single-step silylation method?
A: While silylating agents can react with ketones, the reaction often leads to the formation of enol-TMS ethers.[10] For a diketone like 5β-Pregnane-3,20-dione, this can result in a mixture of multiple enol isomers, producing several peaks for a single compound and making accurate quantification nearly impossible.[1][10] Protecting the ketone groups first via methoximation is a critical step to prevent this and ensure a single, reproducible derivative is formed.[1][9]
Troubleshooting Guide: Incomplete Derivatization
This section addresses specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no peak for the derivatized analyte. | 1. Presence of moisture: Silylating agents are extremely sensitive to water and will be consumed by it.[11][14] 2. Insufficient reagent: Not enough derivatizing agent for the amount of analyte present. 3. Degraded reagents: Reagents may have degraded due to improper storage or age. | 1. Ensure anhydrous conditions. Use high-purity, dry solvents. Dry sample extracts completely under nitrogen before adding reagents. Store reagents under inert gas.[11] 2. Increase reagent volume or molar excess. A 50-100 fold molar excess is a good starting point. 3. Use fresh reagents. Purchase reagents in small quantities with septa-sealed caps. |
| Multiple peaks observed for the analyte. | 1. Incomplete methoximation: One ketone group reacted, but not the other, leading to partially derivatized products. 2. Formation of syn and anti isomers: Oximation can produce two geometric isomers, which may separate on some high-resolution GC columns. 3. Formation of enol-TMS ethers: Silylation occurred without prior, complete oximation.[10] | 1. Optimize methoximation reaction. Increase reaction time (e.g., from 60 to 90 minutes) and/or temperature (e.g., 60°C to 75°C). Ensure the sample is fully dissolved in the pyridine.[1] 2. This is often unavoidable but manageable. Ensure your chromatography method provides baseline resolution or that both isomer peaks are integrated together for quantification. 3. Always perform the methoximation step first. Ensure it goes to completion before adding the silylating agent. |
| Peak tailing and poor peak shape. | 1. Incomplete derivatization: The polar ketone groups of the underivatized analyte are interacting with active sites in the GC system.[8] 2. Active sites in the GC system: The liner, column, or injection port may have active silanol groups. 3. Hydrolysis of the derivative: The TMS derivative is sensitive to moisture and can revert to its original form in the inlet.[11][15] | 1. Re-optimize the derivatization protocol. Verify anhydrous conditions, reagent freshness, reaction time, and temperature. 2. Use a deactivated inlet liner. Consider silylating the liner. Perform column conditioning as recommended by the manufacturer. 3. Ensure the entire system is dry. Use high-purity carrier gas with moisture traps. Check for leaks. |
| Extraneous peaks from reagents. | 1. Silylating agent by-products: Reagents like BSTFA and MSTFA produce by-products. 2. Formation of siloxanes: Silylating agents can react with themselves in the presence of trace moisture, forming siloxane peaks.[14] | 1. MSTFA is often preferred as its by-products are more volatile and typically elute earlier than those from BSTFA, reducing interference.[5] 2. Maintain strict anhydrous conditions. Run a reagent blank (all reagents, no sample) to identify these contaminant peaks. |
Visualizing the Troubleshooting Workflow
Caption: A logical troubleshooting flowchart for diagnosing incomplete derivatization.
Recommended Protocol: Two-Step Methoximation-Silylation
This protocol is a robust starting point for the derivatization of 5β-Pregnane-3,20-dione. Optimization may be required based on your specific sample matrix and instrument sensitivity.
Materials and Reagents
-
Dried sample extract containing 5β-Pregnane-3,20-dione
-
Methoxyamine hydrochloride (MeOx·HCl)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA + 1% TMCS (Trimethylchlorosilane)
-
Reaction vials (2 mL, amber, with PTFE-lined screw caps)
-
Heating block or oven
-
Nitrogen gas line for evaporation
-
Vortex mixer
Experimental Workflow
Caption: Standard two-step derivatization workflow for keto-steroids.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Ensure your sample extract is in a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is absolutely critical that no residual water or solvent remains.[9][11][14]
Step 2: Methoximation
-
Prepare a fresh solution of Methoxyamine HCl in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx/pyridine solution to the dried sample extract.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes in a heating block.[1] This step converts the two ketone groups to methoxime derivatives, preventing enolization.[1][9]
Step 3: Silylation
-
After incubation, allow the vial to cool completely to room temperature.
-
Add 100 µL of MSTFA (or MSTFA + 1% TMCS for more difficult-to-silylate compounds) to the reaction mixture. The TMCS catalyst can increase the reactivity of the silylating agent.[5][16]
-
Cap the vial tightly and vortex briefly.
-
Incubate the vial at 60°C for 30 minutes.[1] This step ensures any other active hydrogens are derivatized.
Step 4: Analysis
-
After cooling to room temperature, the sample is ready for injection.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Data Interpretation & Quality Control
-
Reagent Blank: Always prepare and run a reagent blank (a vial containing all reagents but no sample) with each batch. This helps identify any contaminant peaks originating from the solvents or derivatizing agents.
-
Internal Standard: Use of a non-endogenous steroid internal standard (e.g., a deuterated analog) added before extraction is highly recommended for accurate quantification.
-
Expected Result: A successful derivatization of 5β-Pregnane-3,20-dione will yield a single, sharp, symmetrical peak (or a closely eluting, well-resolved pair of syn/anti isomers) corresponding to the di-methoxime derivative. The mass spectrum should show a clear molecular ion and characteristic fragmentation pattern.
Comparison of Common Silylating Agents
| Reagent | Acronym | By-products | Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Monotrimethylsilyltrifluoroacetamide | Strong silyl donor. By-products are less volatile and may interfere with later-eluting peaks.[5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | The most volatile silylating agent. Its by-products are highly volatile and elute early in the chromatogram, making it ideal for complex samples.[5][9] |
| MSTFA + 1% Trimethylchlorosilane | MSTFA + 1% TMCS | N-methyltrifluoroacetamide, HCl | The TMCS acts as a catalyst, increasing the silylating power for hindered functional groups.[5][16] |
References
- Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed.
- Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. ResearchGate.
- Alkylsilyl derivatives for gas chromatography. ResearchGate.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Bite Size Bio.
- Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. Discovery - the University of Dundee Research Portal.
- Derivatization study of selected steroid compounds. Theses.cz.
- MSU_MSMC_006 Methoximation and TBDMS silylation. Michigan State University.
- Hydroxyl Protecting Groups. University of Bristol.
- Metabolite Profiling by Automated Methoximation and Silylation. hansconsult.com.
- Silyl ether. Wikipedia.
- Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI.
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
- Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. PubMed Central.
- Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed.
- A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
- GC-MS of steroids without derivatization? ResearchGate.
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central.
- Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. ResearchGate.
- Analytical Methods for the Determination of Neuroactive Steroids. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for the Determination of Neuroactive Steroids | MDPI [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
A Tale of Two Stereoisomers: A Comparative Guide to the Biological Activities of 5β-Pregnane-3,20-dione and 5α-Pregnane-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of steroid biochemistry, stereochemistry is paramount, dictating the three-dimensional architecture of a molecule and, consequently, its biological function. This guide provides an in-depth comparison of two progesterone metabolites that exemplify this principle: 5β-Pregnane-3,20-dione (5β-DHP) and 5α-Pregnane-3,20-dione (5α-DHP). While sharing the same chemical formula, the spatial orientation of a single hydrogen atom at the C5 position dramatically alters their interaction with physiological targets, leading to distinct biological activities.
Structural and Biosynthetic Divergence: The Role of 5α- and 5β-Reductases
Both 5α-DHP and 5β-DHP are endogenous metabolites of progesterone, a critical hormone in the reproductive cycle and pregnancy.[1] Their synthesis is governed by the action of stereospecific enzymes known as 5α-reductase and 5β-reductase.[2] These enzymes catalyze the reduction of the double bond between carbons 4 and 5 of the steroid A-ring, with 5α-reductase adding a hydrogen atom to the α-face (below the plane of the ring) and 5β-reductase adding it to the β-face (above the plane of the ring). This seemingly subtle difference results in a planar structure for 5α-DHP and a bent, A/B ring junction for 5β-DHP, profoundly influencing their biological profiles.
Caption: Biosynthesis of 5α- and 5β-Pregnane-3,20-dione from Progesterone.
Comparative Biological Activities
The structural disparity between 5α-DHP and 5β-DHP translates into significant differences in their interactions with key biological targets, most notably the progesterone receptor and the GABA-A receptor.
Progesterone Receptor Affinity and Progestogenic Activity
A primary distinction between these two isomers lies in their ability to act as progestogens. 5α-DHP exhibits a considerable affinity for the progesterone receptor, reported to be as high as 75-100% of progesterone's affinity in some species.[3] It is considered a biologically active progestogen.[1] In contrast, 5β-DHP displays a very weak affinity for the progesterone receptor, approximately 1.2% of that of progesterone, and is therefore not considered a significant progestogen.[2]
| Compound | Relative Binding Affinity for Progesterone Receptor (Progesterone = 100%) |
| 5α-Pregnane-3,20-dione | ~75-100%[3] |
| 5β-Pregnane-3,20-dione | ~1.2%[2] |
Neurosteroid Activity and GABA-A Receptor Modulation
Both 5α-DHP and 5β-DHP are classified as neurosteroids, capable of modulating neuronal excitability. Their primary mechanism of neuroactivity involves the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.
While both isomers can act as positive allosteric modulators of the GABA-A receptor, their potencies and the activities of their downstream metabolites differ.[2] It is important to note that the more extensively studied neuroactive steroids are the 3α-hydroxy metabolites of these compounds: allopregnanolone (from 5α-DHP) and pregnanolone (from 5β-DHP).[4] However, the parent diones also contribute to the overall neuroactive steroid landscape.
5β-DHP has been shown to directly activate the GABA-A receptor and potentiate GABA-induced currents.[5][6] Functionally, this is associated with anesthetic, anxiolytic, and antinociceptive effects.[2] In animal studies, 5β-DHP has been observed to decrease motor activity.[7]
Conversely, 5α-DHP also modulates the GABA-A receptor, though its direct effects are less potent than its metabolite, allopregnanolone.[8] In contrast to its 5β-isomer, 5α-DHP has been shown to increase motor activity in rats.[7]
The downstream metabolites of these two isomers also exhibit distinct neuroactive profiles. For instance, while both allopregnanolone (from the 5α pathway) and pregnanolone (from the 5β pathway) are potent positive modulators of the GABA-A receptor, studies have shown that pregnanolone (5β-derived) possesses more potent and efficacious anxiolytic properties than allopregnanolone (5α-derived).[9]
Pregnane X Receptor (PXR) Activation
Both 5α-DHP and 5β-DHP have been identified as agonists of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating the metabolism of xenobiotics and endogenous compounds.[2][8] Interestingly, while both are considered weak agonists, 5α-DHP is reported to have approximately six-fold lower potency than 5β-DHP at the PXR.[8]
| Compound | Pregnane X Receptor (PXR) Activity |
| 5α-Pregnane-3,20-dione | Weak agonist (EC50 >10,000 µM)[8] |
| 5β-Pregnane-3,20-dione | Weak agonist (EC50 >10,000 µM); ~6-fold more potent than 5α-DHP[2][8] |
Experimental Protocols for Characterization
The following section outlines the fundamental experimental workflows for characterizing and comparing the biological activities of 5α-DHP and 5β-DHP.
Progesterone Receptor Binding Assay (Competitive ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the relative binding affinity of 5α-DHP and 5β-DHP to the progesterone receptor.
Principle: This assay measures the ability of a test compound (5α-DHP or 5β-DHP) to compete with a known, labeled progesterone ligand for binding to the progesterone receptor.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with an antibody that captures the progesterone receptor.
-
Receptor Binding: Add a standardized amount of progesterone receptor to each well.
-
Competitive Binding: Add a constant amount of a progesterone-enzyme conjugate (e.g., progesterone-peroxidase) and varying concentrations of the test compounds (5α-DHP, 5β-DHP, and unlabeled progesterone as a standard) to the wells.
-
Incubation: Incubate the plate to allow for competitive binding to occur.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme conjugate.
-
Signal Detection: Measure the absorbance of the resulting color change using a microplate reader. The intensity of the signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Construct a standard curve using the unlabeled progesterone data and determine the IC50 values (the concentration of the test compound that inhibits 50% of the labeled ligand binding) for 5α-DHP and 5β-DHP.
Caption: Workflow for a Progesterone Receptor Competitive Binding Assay.
GABAA Receptor Modulation (Whole-Cell Patch-Clamp Electrophysiology)
This protocol details the use of whole-cell patch-clamp recordings to assess the modulatory effects of 5α-DHP and 5β-DHP on GABA-A receptor function in cultured neurons or brain slices.
Principle: This technique allows for the direct measurement of ion currents flowing across the cell membrane in response to the application of GABA and the test compounds, providing a functional readout of receptor modulation.
Step-by-Step Methodology:
-
Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices expressing GABA-A receptors.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill them with an internal solution that mimics the intracellular ionic composition.
-
Giga-Ohm Seal Formation: Under a microscope, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) to measure GABA-A receptor-mediated chloride currents.
-
GABA Application: Apply a known concentration of GABA to the cell to elicit a baseline current response.
-
Co-application of Test Compound: Co-apply GABA with varying concentrations of 5α-DHP or 5β-DHP to determine their effect on the GABA-evoked current (potentiation or inhibition).
-
Data Acquisition and Analysis: Record the changes in current amplitude, kinetics, and duration. Construct dose-response curves to determine the EC50 (concentration for 50% of maximal effect) for each compound.
Pregnane X Receptor (PXR) Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter gene assay to quantify the activation of PXR by 5α-DHP and 5β-DHP.
Principle: This assay utilizes a host cell line (e.g., HepG2) that is transiently or stably transfected with an expression vector for PXR and a reporter plasmid containing a PXR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line and transfect with the PXR expression vector and the reporter plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of 5α-DHP, 5β-DHP, and a known PXR agonist (e.g., rifampicin) as a positive control.
-
Incubation: Incubate the cells to allow for PXR activation and subsequent reporter gene expression.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Signal Detection: Measure the reporter signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a control (e.g., cell viability) and construct dose-response curves to determine the EC50 for PXR activation by each compound.
Behavioral Assays in Rodents
To assess the in vivo neuroactive effects of 5α-DHP and 5β-DHP, standardized behavioral tests in rodents, such as the elevated plus maze and the forced swim test, are employed.
Elevated Plus Maze (Anxiety-like Behavior):
-
Apparatus: A plus-shaped maze elevated off the ground with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Parameters Measured: Time spent in the open arms versus the closed arms, and the number of entries into each arm. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Forced Swim Test (Depressive-like Behavior):
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: A rodent is placed in the water for a set period (e.g., 6 minutes).
-
Parameters Measured: The duration of immobility (floating passively). Antidepressant compounds typically decrease the duration of immobility.
Conclusion
The comparison of 5β-Pregnane-3,20-dione and 5α-Pregnane-3,20-dione provides a compelling illustration of how stereoisomerism dictates biological function. While 5α-DHP acts as a significant progestogen and a neurosteroid that increases motor activity, 5β-DHP is essentially devoid of progestogenic activity but functions as a neurosteroid with sedative and anxiolytic properties. These differences are rooted in their distinct three-dimensional shapes, which govern their interactions with the progesterone receptor and the GABA-A receptor. A thorough understanding of these structure-activity relationships, supported by the robust experimental methodologies outlined in this guide, is crucial for researchers in the fields of endocrinology, neuroscience, and drug development.
References
- 5α-Dihydroprogesterone. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- 5β-Dihydroprogesterone. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- Pawlak KJ, Zhang G, Wiebe JP. Membrane 5alpha-pregnane-3,20-dione (5alphaP) receptors in MCF-7 and MCF-10A breast cancer cells are up-regulated by estradiol and 5alphaP and down-regulated by the progesterone metabolites, 3alpha-dihydroprogesterone and 20alpha-dihydroprogesterone, with associated changes in cell proliferation and detachment. J Steroid Biochem Mol Biol. 2005;97(3):278-288.
- Elger W, Beier S, Pletsch B, et al. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. Contraception. 1986;34(5):543-556.
- Pinna G, Costa E, Guidotti A. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation. Proc Natl Acad Sci U S A. 2000;97(4):1559-1563.
- Holzbauer M, Windle RJ, Fink G. Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats. J Steroid Biochem. 1987;26(5):577-580.
- Penning TM. 5β-Dihydrosteroids: Formation and Properties. J Steroid Biochem Mol Biol. 2022;221:106109.
- 5alpha-Dihydroprogesterone | C21H32O2 | CID 92810. PubChem. Accessed January 7, 2026. [Link]
- Lee H-J, Lee J-W, Schedin P, Lee J-Y. Inhibitory Effect of 5-alpha-dihydroprogesterone on Nuclear Estrogen Receptor Binding of the Anterior Pituitary and Uterus in the Rat. Neuroendocrinology. 1990;52(3):213-220.
- Thomas P, Pang Y, Dong J, Groenen P, Kelder J, de Vlieg J, Zhu Y, Tubbs C. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. J Pharmacol Exp Ther. 2007;320(1):329-338.
- 5α-Pregnan-17α-ol-3,20-dione. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- Do Rego JL, Seong CS, Bini V, et al. Characterization of Binding Components for Progesterone and 5α-Pregnane-3,20-dione in the Hamster Uterus. Endocrinology. 1984;115(5):1845-1853.
- Callachan H, Cottrell GA, Hather NY, Lambert JJ, Nooney JM, Peters JA. Modulation of the GABAA receptor by progesterone metabolites. Proc R Soc Lond B Biol Sci. 1987;231(1264):359-369.
- BenchChem Technical Support Team. Characterization of 5β-Pregn-11-ene-3,20-dione in the Context of Neurosteroid Action. BenchChem. Published online 2025.
- Karavolas HJ, Hodges DR, O'Brien DJ, Nuti KM. A high affinity inhibitor of pituitary progesterone 5 alpha-reductase. Endocrinology. 1982;110(5):1691-1697.
- Coirini H, De Nicola AF. 3 beta-OH-5 beta-pregnan-20-one enhances [3H]GABA binding in developing chick optic lobe. J Recept Signal Transduct Res. 1997;17(4):585-597.
- Belelli D, Lan NC, Gee KW. Comparative behavioral characterization of the neuroactive steroids 3 alpha-OH,5 alpha-pregnan-20-one and 3 alpha-OH,5 beta-pregnan-20-one in rodents. Psychopharmacology (Berl). 1995;118(1):65-71.
- Bäckström T, Haage D, Löfgren M, et al. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate. J Neuroendocrinol. 2009;21(4):350-357.
- Hogenkamp DJ, Tian J, De Vry J, et al. 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors. J Med Chem. 1997;40(1):73-84.
- Bäckström T, Bixo M, Johansson M, et al.
- Zwirner M, Fawzy MM, Bopp FC, et al. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Arch Gynecol. 1983;233(4):229-240.
- Majewska MD, Demirgören S, Spivak CE, London ED. Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is a physiologically relevant modulator of GABA-ergic neurotransmission. Brain Res. 1990;526(1):143-146.
- 5β-pregnane-3,20-dione. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 7, 2026. [Link]
- He G, Li J, He J, et al. Evolution of steroid 5-α-reductases and comparison of their function with 5-β-reductase. Steroids. 2014;85:1-10.
- de Lignieres B, Vincens M. Effect of progesterone and its 5 alpha and 5 beta metabolites on symptoms of premenstrual syndrome according to route of administration. J Psychosom Obstet Gynaecol. 1982;1(3):153-160.
Sources
- 1. 5alpha-Dihydroprogesterone | C21H32O2 | CID 92810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 3. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 9. Comparative behavioral characterization of the neuroactive steroids 3 alpha-OH,5 alpha-pregnan-20-one and 3 alpha-OH,5 beta-pregnan-20-one in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cross-Reactivity of Commercial Progesterone Immunoassays with 5β-Pregnane-3,20-dione: A Comparative Technical Guide
For researchers, scientists, and drug development professionals, the accurate quantification of progesterone is paramount in a multitude of physiological and pathological studies. Commercial immunoassays are a cornerstone of this quantification, offering high-throughput and sensitive detection. However, a critical and often overlooked aspect of these assays is their specificity, particularly their potential for cross-reactivity with structurally similar endogenous metabolites. This guide provides an in-depth technical comparison of the cross-reactivity of several commercial progesterone immunoassays with a key metabolite, 5β-Pregnane-3,20-dione.
The Basis of Cross-Reactivity: A Structural Comparison
The potential for cross-reactivity between progesterone and 5β-Pregnane-3,20-dione stems from their remarkably similar molecular structures. Both are C21 steroids, sharing the same fundamental four-ring steroid nucleus. The primary difference lies in the orientation of the hydrogen atom at the 5th carbon position, leading to a change in the stereochemistry of the A-ring of the steroid. This subtle alteration can be sufficient for an antibody to bind to both molecules, albeit with differing affinities.
Caption: A streamlined workflow for assessing immunoassay cross-reactivity.
Step-by-Step Methodology
-
Preparation of a Progesterone-Free Matrix:
-
Rationale: To accurately measure the signal generated by the cross-reactant alone, it is imperative to start with a biological matrix (e.g., serum or plasma) that is devoid of endogenous progesterone.
-
Protocol:
-
Obtain a pool of human serum or plasma.
-
Strip the matrix of endogenous steroids by treating it with charcoal. This is achieved by incubating the serum/plasma with activated charcoal (e.g., 10% w/v) for a specified period (e.g., 2-4 hours) at 4°C with gentle mixing.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the charcoal.
-
Carefully collect the supernatant (the steroid-stripped matrix).
-
Confirm the absence of progesterone in the stripped matrix by running it on the immunoassay being tested. The result should be below the assay's limit of detection.
-
-
-
Preparation of Stock and Working Solutions of 5β-Pregnane-3,20-dione:
-
Rationale: Accurate and precise preparation of the interfering substance is crucial for obtaining reliable cross-reactivity data.
-
Protocol:
-
Prepare a high-concentration stock solution of 5β-Pregnane-3,20-dione in a suitable solvent (e.g., ethanol or DMSO).
-
Perform serial dilutions of the stock solution in the progesterone-free matrix to create a range of working solutions with known concentrations of 5β-Pregnane-3,20-dione. The concentration range should be clinically and physiologically relevant.
-
-
-
Immunoassay Procedure:
-
Rationale: The immunoassay should be performed according to the manufacturer's instructions to ensure that the test conditions are representative of routine use.
-
Protocol:
-
Analyze the prepared working solutions of 5β-Pregnane-3,20-dione using the commercial progesterone immunoassay kit being evaluated.
-
Include a zero-progesterone control (the progesterone-free matrix) and a set of progesterone calibrators provided with the kit.
-
Perform all measurements in replicate (e.g., triplicate) to ensure precision.
-
-
-
Calculation of Percent Cross-Reactivity:
-
Rationale: The percent cross-reactivity provides a quantitative measure of the degree of interference from the metabolite.
-
Protocol:
-
For each concentration of 5β-Pregnane-3,20-dione tested, determine the apparent progesterone concentration from the immunoassay readout.
-
Calculate the percent cross-reactivity using the following formula:[1] % Cross-Reactivity = (Apparent Progesterone Concentration / Concentration of 5β-Pregnane-3,20-dione) x 100
-
-
Comparative Analysis of Commercial Progesterone Immunoassays
The following table summarizes the cross-reactivity of several commercially available progesterone immunoassays with 5β-Pregnane-3,20-dione. It is important to note that the data for Siemens, Abbott, and Beckman Coulter are hypothetical and are presented for illustrative purposes, as this information is not readily available in their product inserts. The data for the Roche Elecsys assay is based on published findings. [2][3]
| Manufacturer | Immunoassay Platform | % Cross-Reactivity with 5β-Pregnane-3,20-dione |
|---|---|---|
| Roche Diagnostics | Elecsys Progesterone II | 18.2% [2][3] |
| Siemens Healthineers | ADVIA Centaur Progesterone | Hypothetical: 5.5% |
| Abbott Laboratories | ARCHITECT Progesterone | Hypothetical: 8.2% |
| Beckman Coulter | Access Progesterone | Hypothetical: 12.7% |
*Note: Data for Siemens, Abbott, and Beckman Coulter are hypothetical and intended for illustrative purposes only. Researchers should perform their own validation studies.
Interpretation and Implications
The degree of cross-reactivity with 5β-Pregnane-3,20-dione can vary significantly among different commercial progesterone immunoassays. A higher percentage of cross-reactivity indicates a lower specificity of the assay, which can lead to falsely elevated progesterone results, particularly in samples where 5β-Pregnane-3,20-dione is present in significant concentrations.
For researchers and clinicians, understanding the cross-reactivity profile of their chosen progesterone immunoassay is critical for:
-
Accurate Data Interpretation: Awareness of potential interferences allows for a more critical evaluation of progesterone measurements.
-
Informed Assay Selection: When high specificity is required, an assay with low cross-reactivity to key metabolites should be prioritized.
-
Method Validation: Regulatory bodies and good laboratory practice (GLP) standards often require the characterization of assay specificity, including cross-reactivity with relevant compounds.
Conclusion
The assessment of cross-reactivity with endogenous metabolites like 5β-Pregnane-3,20-dione is a critical component of validating the performance of any commercial progesterone immunoassay. By employing a rigorous and standardized experimental protocol, researchers can gain a comprehensive understanding of their assay's specificity and ensure the reliability and accuracy of their results. This guide provides the necessary framework to conduct such an evaluation, empowering scientists and drug development professionals to make informed decisions and generate high-quality, defensible data.
References
- CLSI. Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition. CLSI document EP07-A2.
- CLSI. Interference Testing in Clinical Chemistry, 3rd ed. CLSI guideline EP07.
- ANSI Webstore. CLSI EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition.
- Sun Diagnostics. Interference Testing: Tips for a Successful Screening Experiment.
- CLSI. Interference Testing in Clinical Chemistry.
- CLSI. EP07 | Interference Testing in Clinical Chemistry.
- PubChem. Progesterone.
- National Institute of Standards and Technology. Progesterone.
- PubChem. 5beta-Pregnane-11beta,21-diol-3,20-dione.
- Scribd. Sample: Interference Testing in Clinical Chemistry Approved Guideline-Second Edition.
- PubChem. 3,20-Pregnanedione.
- Wikipedia. 5β-Dihydroprogesterone.
- Wikidata. 5β-pregnane-3,20-dione.
- Salimetrics. Salivary Progesterone.
- Quansys Biosciences. Cross reactivity testing at Quansys Biosciences.
- Linear Chemicals. 6107620 Enzyme Immunoassay for the Quantitative Determination of Progesterone Concentration in Human Serum or Plasma.
- Krasowski MD, Drees D, Morris CS, et al. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- ResearchGate. Progesterone immunoassay cross-reactivity.
- Monobind Inc. Progesterone Test System Product Code.
- Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding.
- MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- National Center for Biotechnology Information. Specificity and Cross-Reactivity. In: Immunology and Evolution of Infectious Disease. Sunderland (MA): Sinauer Associates; 2002. Chapter 3.
Sources
Validating 5β-Pregnane-3,20-dione as a Biomarker for 5β-Reductase Activity: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for assessing the activity of steroid 5β-reductase (AKR1D1), with a specific focus on validating 5β-Pregnane-3,20-dione as a direct and reliable biomarker. We will delve into the biochemical rationale, compare alternative approaches, and provide a detailed experimental protocol for robust quantification.
The Critical Role of 5β-Reductase (AKR1D1) in Metabolism and Disease
Steroid 5β-reductase, encoded by the AKR1D1 gene, is a pivotal enzyme predominantly expressed in the liver.[1][2] It belongs to the aldo-keto reductase (AKR) superfamily and plays a unique role in steroid biochemistry by catalyzing the reduction of a double bond in Δ4-3-ketosteroids.[3][4] This reaction introduces a sharp bend in the steroid's A-ring, a structural feature essential for the synthesis of primary bile acids, which are crucial for fat absorption.[3][4]
Beyond bile acid synthesis, AKR1D1 is integral to the inactivation and clearance of a wide range of steroid hormones, including glucocorticoids and androgens.[1][2][5] Given its central role, dysregulation of AKR1D1 activity has significant clinical implications. Reduced activity is linked to neonatal liver failure and cholestasis due to bile acid deficiency.[3][4][6] Furthermore, altered AKR1D1 expression is associated with the progression of non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and hepatocellular carcinoma.[1][7][8][9] Therefore, the ability to accurately measure its in vivo activity is paramount for both basic research and clinical diagnostics.
The Candidate Biomarker: 5β-Pregnane-3,20-dione
5β-Pregnane-3,20-dione is a direct metabolite of progesterone, formed exclusively through the action of 5β-reductase. This direct product-precursor relationship makes it a highly specific candidate biomarker for AKR1D1 activity. Measuring its circulating or excreted levels can, in theory, provide a real-time snapshot of the enzyme's functional capacity.
Caption: Biochemical pathway of 5β-Pregnane-3,20-dione formation.
A Comparative Analysis of Methods to Assess 5β-Reductase Activity
While promising, the validation of 5β-Pregnane-3,20-dione requires a thorough comparison against existing methods for evaluating AKR1D1 activity. Each alternative has its own strengths and limitations.
| Method | Principle | Sample Matrix | Advantages | Disadvantages |
| 5β-Pregnane-3,20-dione Quantification | Direct measurement of a specific product of AKR1D1 activity. | Serum, Plasma, Urine | High specificity; reflects in vivo enzyme function; amenable to high-throughput LC-MS/MS. | Requires sensitive and specific analytical methods; less established clinically than metabolite ratios. |
| Urinary Steroid Metabolite Profiling | Calculation of ratios between 5β-reduced and 5α-reduced metabolites of corticosteroids (e.g., 5β-THF/5α-THF).[10] | Urine | Non-invasive; provides a systemic view of steroid metabolism; well-established for diagnosing certain disorders.[11][12][13][14] | Indirect measure of activity; can be influenced by the activity of 5α-reductases and other enzymes; ratios can overlap in certain populations.[14] |
| Direct Enzyme Activity Assays | In vitro measurement of substrate conversion (e.g., radiolabeled testosterone) by tissue homogenates or purified enzyme.[3][4] | Liver Biopsy | "Gold standard" for direct measurement of enzyme kinetics. | Highly invasive; not suitable for routine clinical use; reflects activity under artificial lab conditions. |
| AKR1D1 Gene Expression (mRNA/Protein) | Quantification of AKR1D1 mRNA (qPCR) or protein (Western blot) levels.[1] | Liver Biopsy, Cell Lines | Provides information on the regulation of gene expression. | Does not necessarily correlate with in vivo enzyme activity due to post-translational modifications and substrate availability. |
| AKR1D1 Genetic Testing | Sequencing the AKR1D1 gene to identify mutations known to cause enzyme deficiency.[6] | Blood (DNA) | Definitive diagnosis for congenital deficiencies.[6] | Does not provide information on functional enzyme activity in individuals without known pathogenic mutations. |
Expert Insight: The choice of method depends on the research question. For diagnosing congenital defects, genetic testing is definitive.[6][13] For a systemic, non-invasive view, urinary steroid profiling is valuable.[11][15] However, for a specific, quantitative measure of hepatic AKR1D1 activity that reflects real-time metabolism, direct quantification of a specific product like 5β-Pregnane-3,20-dione in serum offers a superior and more direct approach. It avoids the confounding variable of 5α-reductase activity inherent in urinary ratios.
Experimental Validation: Protocol for Serum 5β-Pregnane-3,20-dione Quantification by LC-MS/MS
This protocol outlines a robust method for the sensitive and specific quantification of 5β-Pregnane-3,20-dione in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique well-suited for steroid analysis.[16][17][18]
Caption: Workflow for LC-MS/MS quantification of 5β-Pregnane-3,20-dione.
A. Materials and Reagents
-
Analytes: 5β-Pregnane-3,20-dione certified reference standard.
-
Internal Standard (IS): Deuterated 5β-Pregnane-3,20-dione (e.g., 5β-Pregnane-3,20-dione-d4).
-
Rationale: A stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the highest accuracy in quantification.
-
-
Solvents: LC-MS grade methanol, acetonitrile, water, and ethyl acetate.
-
Reagents: Formic acid.
-
Equipment: C18 Solid-Phase Extraction (SPE) cartridges, sample concentrator (nitrogen evaporator), autosampler vials.
-
Instrumentation: High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[17]
B. Step-by-Step Methodology
-
Standard and QC Preparation:
-
Prepare a stock solution of 5β-Pregnane-3,20-dione and the internal standard in methanol.
-
Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) by spiking charcoal-stripped (steroid-free) serum with the stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw serum samples, calibrators, and QCs on ice.
-
To 200 µL of serum, add 20 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of ethyl acetate.[17]
-
Rationale: SPE is a critical cleanup step that removes phospholipids and other matrix components that can interfere with ionization and compromise assay sensitivity and column longevity.
-
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
C. LC-MS/MS Conditions (Example)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Source: APCI, positive ion mode.
-
Rationale: APCI is often preferred for less polar steroids as it can provide better sensitivity and reduced matrix effects compared to ESI.
-
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and confirm identity.
-
D. Data Analysis and Validation
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibrators using a linear regression with 1/x weighting.
-
Validation: The assay must be validated according to regulatory guidelines, assessing:
-
Linearity: Correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantification).
-
Selectivity: No interfering peaks should be present at the retention time of the analyte in blank matrix samples.
-
Matrix Effect: Assessed by post-column infusion or comparing responses in neat solution versus post-extraction spiked matrix.
-
Recovery: Extraction efficiency should be consistent across the concentration range.
-
Conclusion and Future Directions
The quantification of 5β-Pregnane-3,20-dione via a validated LC-MS/MS method presents a highly specific and direct approach to assessing in vivo 5β-reductase (AKR1D1) activity. This method overcomes the primary limitation of traditional urinary steroid profiling by being independent of 5α-reductase activity. As research continues to link AKR1D1 to metabolic diseases like NAFLD and liver cancer, the utility of 5β-Pregnane-3,20-dione as a specific biomarker is poised to grow significantly.[1][8][9] Future work should focus on establishing clinical reference ranges in healthy and diseased populations to translate this powerful research tool into a validated diagnostic assay.
References
- Penning, T. M., & Drury, J. E. (2007). Steroid 5β-reductase (AKR1D1): Purification and characterization. Methods in Enzymology, 485, 121-133. [Link]
- Nikolaou, N., et al. (2019). AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease. Metabolism, 99, 67-80. [Link]
- Nikolaou, N., et al. (2019).
- Supra-Regional Assay Service. Steroid Profile. SAS. [Link]
- MedlinePlus. (2015). AKR1D1 gene. MedlinePlus Genetics. [Link]
- Li, J., et al. (2021). Diagnostic and prognostic values of AKR1C3 and AKR1D1 in hepatocellular carcinoma. Aging (Albany NY), 13(15), 19572-19591. [Link]
- Tomlinson, J. W., et al. (2015). 5β-reductase (AKR1D1) is a potent regulator of carbohydrate and lipid metabolism in human and rodent liver. Endocrine Abstracts. [Link]
- West, C., et al. (2011). Urine Steroid Profiling: A definitive diagnostic test for 5α-reductase 2 deficiency.
- Mindnich, R., Drury, J. E., & Penning, T. M. (2011). The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function. Chemical-Biological Interactions, 191(1-3), 250-254. [Link]
- Chan, A. O., et al. (2009). Diagnosis of 5alpha-reductase 2 deficiency: a local experience. Hong Kong Medical Journal, 15(4), 276-281. [Link]
- Agilent Technologies. (n.d.). Progesterone Metabolism in Serum. Agilent. [Link]
- Taylor, N. F., et al. (2011). Urine steroid profiling for diagnosis of 5α-reductase type 2 deficiency. Endocrine Abstracts. [Link]
- Imperato-McGinley, J., et al. (1980). Urinary steroid metabolites in subjects with male pseudohermaphroditism due to 5 alpha-reductase deficiency. The Journal of Clinical Endocrinology & Metabolism, 51(2), 298-303. [Link]
- Chen, M., & Penning, T. M. (2014). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). Steroids, 83, 17-26. [Link]
- Nikolaou, N., et al. (2019). Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo. Journal of Steroid Biochemistry and Molecular Biology, 189, 218-227. [Link]
- Ganjam, V. K., et al. (1976). Isolation, identification and quantitation of serum 5alpha-pregnane-3,20-dione and its relationship to progesterone in the pregnant mare. Steroids, 28(6), 867-880. [Link]
- Chen, M., et al. (2011). Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 103-109. [Link]
- Kumar, R. S., et al. (2012).
- Nikolaou, N., et al. (2020). Differential activity and expression of human 5β-reductase (AKR1D1) splice variants. The Journal of Steroid Biochemistry and Molecular Biology, 202, 105708. [Link]
- Stang, G., et al. (2022). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of progesterone in human serum and plasma. Analytical and Bioanalytical Chemistry, 414(1), 359-370. [Link]
- Nikolaou, N., et al. (2019). AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease. Radcliffe Department of Medicine, University of Oxford. [Link]
- Nikolaou, N., et al. (2020). Differential activity and expression of human 5β-reductase (AKR1D1) splice variants. Journal of the Endocrine Society, 4(Supplement_1), MON-LB10. [Link]
- Hampson, C., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(21), 5427-5438. [Link]
- Ma, C., et al. (2023). AKR1D1 suppresses liver cancer progression by promoting bile acid metabolism-mediated NK cell cytotoxicity.
Sources
- 1. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. AKR1D1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic and prognostic values of AKR1C3 and AKR1D1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 10. Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid Profile – Supra-Regional Assay Service [sas-centre.org]
- 12. researchgate.net [researchgate.net]
- 13. Diagnosis of 5alpha-reductase 2 deficiency: a local experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Urinary steroid metabolites in subjects with male pseudohermaphroditism due to 5 alpha-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpst.cz [hpst.cz]
- 17. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 5β-Pregnane-3,20-dione: An NMR-Centric Approach
In the intricate landscape of steroid analysis, the unambiguous identification of stereoisomers presents a formidable challenge. The subtle yet profound differences in the three-dimensional arrangement of atoms can lead to vastly different biological activities. This guide provides a comprehensive framework for the structural confirmation of 5β-Pregnane-3,20-dione, a key metabolite of progesterone, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices in NMR, present a self-validating protocol, and objectively compare its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for steroid characterization.
The Stereochemical Conundrum: Why 5β-Pregnane-3,20-dione Demands a Rigorous Analytical Approach
5β-Pregnane-3,20-dione belongs to the pregnane series of steroids, characterized by a 21-carbon skeleton. The critical stereochemical feature of this molecule is the cis-fusion of the A and B rings (5β configuration), which results in a bent overall structure. This is in contrast to its 5α-isomer, which has a planar A/B ring fusion. This seemingly minor difference in the orientation of a single hydrogen atom at the C5 position dramatically alters the molecule's shape and, consequently, its interaction with biological targets. Therefore, a definitive analytical method must be exquisitely sensitive to this stereochemistry.
While techniques like Mass Spectrometry can readily confirm the molecular weight and elemental composition of C₂₁H₃₂O₂[1], and HPLC can separate it from other compounds, neither can, on its own, definitively establish the 5β stereochemistry without ambiguity. This is where the strength of NMR spectroscopy lies.
The Unrivaled Power of NMR for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of individual atoms within a molecule[2]. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms, making it the gold standard for structural elucidation of complex organic molecules like steroids[3][4].
Foundational NMR Experiments for Structural Confirmation
A multi-faceted NMR approach is essential for the complete and unambiguous assignment of all proton and carbon signals in 5β-Pregnane-3,20-dione.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons and their electronic environments. The chemical shift (δ) of each proton is highly sensitive to its local environment, including the presence of nearby functional groups and its stereochemical orientation.
-
¹³C NMR (Carbon NMR): This experiment provides a spectrum of the carbon backbone of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp peak, offering a direct count of the non-equivalent carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for differentiating between CH₃, CH₂, CH, and quaternary carbons, which is often difficult from a simple ¹³C spectrum.
-
2D COSY (Correlation Spectroscopy): This two-dimensional experiment reveals proton-proton couplings, typically through two or three bonds. It is instrumental in tracing out the spin systems within the molecule, allowing for the connection of neighboring protons in the steroid's ring system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning carbon resonances based on the already assigned proton signals (or vice-versa).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together different fragments of the molecule and for assigning quaternary carbons that are not visible in the HSQC spectrum.
Expected NMR Spectral Data for 5β-Pregnane-3,20-dione
The following tables summarize the expected chemical shifts for 5β-Pregnane-3,20-dione based on available literature and spectral databases. Minor variations may occur depending on the solvent and concentration.
Table 1: Predicted ¹³C NMR Chemical Shifts for 5β-Pregnane-3,20-dione
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | 37.1 |
| C-2 | 26.7 |
| C-3 | 211.5 |
| C-4 | 44.5 |
| C-5 | 46.7 |
| C-6 | 26.5 |
| C-7 | 21.0 |
| C-8 | 35.0 |
| C-9 | 43.5 |
| C-10 | 35.8 |
| C-11 | 21.0 |
| C-12 | 38.8 |
| C-13 | 44.2 |
| C-14 | 56.2 |
| C-15 | 24.5 |
| C-16 | 23.0 |
| C-17 | 63.8 |
| C-18 | 13.5 |
| C-19 | 24.5 |
| C-20 | 209.5 |
| C-21 | 31.5 |
Source: Compiled from data available in the SpectraBase database[5].
Table 2: Key Predicted ¹H NMR Chemical Shifts for 5β-Pregnane-3,20-dione
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H-18 (CH₃) | ~0.6 | s |
| H-19 (CH₃) | ~1.0 | s |
| H-21 (CH₃) | ~2.1 | s |
Note: The proton spectrum of steroids is often complex with many overlapping signals in the aliphatic region (1.0-2.5 ppm). Complete assignment requires detailed analysis of 2D NMR data.
Experimental Protocol for NMR Analysis
This protocol outlines a self-validating system for the confirmation of 5β-Pregnane-3,20-dione identity.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent: Dissolve approximately 5-10 mg of the steroid in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). CDCl₃ is often preferred for its good solubilizing power for steroids and its single residual solvent peak.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion, which is crucial for resolving the complex proton spectrum of steroids.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum, along with DEPT-90 and DEPT-135 experiments to differentiate carbon types.
-
2D Experiments: Acquire COSY, HSQC, and HMBC spectra. Standard pulse programs available on modern spectrometers are generally sufficient. Optimization of parameters may be required based on the sample concentration.
Data Processing and Analysis
-
Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Signal Assignment:
-
Identify the characteristic methyl singlets in the ¹H spectrum (H-18, H-19, and H-21).
-
Use the HSQC spectrum to identify the carbons directly attached to these protons.
-
Utilize the COSY spectrum to trace proton-proton connectivities throughout the steroid backbone.
-
Use the HMBC spectrum to connect the different spin systems and to assign quaternary carbons by observing correlations from protons that are 2-3 bonds away.
-
Compare the assigned chemical shifts with the reference data in Tables 1 and 2 and with literature values.
-
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the definitive tool for structural elucidation, other techniques play important roles in steroid analysis, often in a complementary fashion.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components in a mixture.[6]
-
Strengths:
-
High Sensitivity: HPLC, especially when coupled with detectors like UV or Mass Spectrometry, can detect and quantify steroids at very low concentrations.
-
Quantitative Accuracy: It is an excellent method for determining the purity of a sample and quantifying the amounts of different components.
-
High Throughput: HPLC methods can be automated and have relatively short run times, making them suitable for routine analysis of many samples.
-
-
Weaknesses:
-
Limited Structural Information: HPLC provides retention time data, which is not sufficient for unambiguous structure determination. Co-elution of isomers is a possibility.
-
Reliance on Reference Standards: Definitive identification by HPLC typically requires a certified reference standard of 5β-Pregnane-3,20-dione to compare retention times.
-
Inability to Distinguish Some Isomers: While HPLC can separate many isomers, those with very similar polarities might be difficult to resolve.
-
Mass Spectrometry (MS)
MS is a technique that measures the mass-to-charge ratio of ions.
-
Strengths:
-
Exceptional Sensitivity: MS is an extremely sensitive technique, capable of detecting minute quantities of steroids.[7][8][9]
-
Molecular Weight Determination: It provides a highly accurate molecular weight, confirming the elemental composition of the molecule.
-
Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information through the analysis of fragmentation patterns, which can help in identifying the class of the steroid.
-
-
Weaknesses:
-
Difficulty in Distinguishing Stereoisomers: Electron ionization (EI) and electrospray ionization (ESI) mass spectra of stereoisomers like 5α- and 5β-pregnane-3,20-dione are often very similar or identical, making it difficult to differentiate them based on MS data alone.
-
Complex Data Interpretation: While fragmentation patterns can be informative, their interpretation can be complex and may not always lead to a definitive stereochemical assignment.
-
Table 3: Comparative Overview of Analytical Techniques for 5β-Pregnane-3,20-dione Identification
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Detailed 3D Structure & Connectivity | Separation & Quantification | Molecular Weight & Elemental Composition |
| Stereoisomer Differentiation | Excellent, definitive | Possible, but not always conclusive | Poor to moderate |
| Requirement for Reference Standard | Not essential for de novo structure elucidation | Essential for definitive identification | Not essential for molecular formula |
| Sensitivity | Lower (mg to µg) | High (ng to pg) | Very High (pg to fg) |
| Sample Preparation | Simple (dissolution in solvent) | More complex (filtration, mobile phase compatibility) | Can be complex depending on the ionization method |
| Analysis Time | Longer (minutes to hours) | Shorter (minutes) | Short (minutes) |
| Cost | High (instrumentation and maintenance) | Moderate | High (for high-resolution instruments) |
| Data Interpretation | Requires expertise | Relatively straightforward | Can be complex for fragmentation analysis |
Workflow Diagrams
Integrated Analytical Workflow for Steroid Confirmation
Caption: Integrated workflow for the confirmation of 5β-Pregnane-3,20-dione.
NMR Data Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Conclusion: A Synergistic Approach for Unambiguous Identification
For researchers and professionals in drug development, a synergistic approach is recommended. HPLC and MS should be employed for initial screening, purity assessment, and quantification. However, for the final, unequivocal confirmation of the identity and stereochemistry of 5β-Pregnane-3,20-dione, a comprehensive NMR analysis is not just recommended, but essential for ensuring scientific rigor and integrity.
References
- Patsnap Eureka. (2024). Differences in HPLC and NMR: Structural Elucidation Relevance.
- Yang, J., et al. (2006). A C-13 solid-state NMR analysis of steroid compounds. ResearchGate.
- Patsnap Eureka. (2024). Differences in NMR vs Mass Spectrometry for Identification.
- de la O Garcia, S., et al. (2018). 1H NMR determination of adulteration of anabolic steroids in seized drugs. Forensic Science International.
- Giraudeau, P., et al. (2021). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. MDPI.
- Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.
- Hosoda, H. (1990). [Chemical structural analysis of steroids by NMR spectroscopy]. Yakugaku Zasshi.
- Jaeger, M., & Aspers, R. L. E. G. (2012). Steroids and NMR. ResearchGate.
- Kirk, D. N., et al. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2.
- Guedes, S., et al. (2012). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central.
- Jaeger, M., & Aspers, R. L. E. G. (2012). Steroids and NMR. ResearchGate.
- Emwas, A. H., et al. (2015). (PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate.
- Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer Nature Experiments.
- Emwas, A. H., et al. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. PubMed.
- National Institute of Standards and Technology. Pregnane-3,20-dione, (5β)-. NIST Chemistry WebBook.
- Carillo, K. J. D., et al. (2019). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. PubMed Central.
- SpectraBase. 5β-Pregnan-3,20-dione - Optional[13C NMR] - Spectrum.
- Carillo, K. J. D., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI.
- PubChem. Pregnane-3,20-dione.
- Seger, C., et al. (2013). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. ResearchGate.
- Seger, C., et al. (2013). Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. PubMed.
- Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central.
- Horiguchi, M., et al. (2022). Rapidity and Precision of Steroid Hormone Measurement. MDPI.
- PubChem. 5alpha-Dihydroprogesterone.
Sources
- 1. Pregnane-3,20-dione, (5β)- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. researchgate.net [researchgate.net]
- 9. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 5β-Pregnane-3,20-dione Measurement Methods
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of steroid hormones is paramount. This guide provides an in-depth technical comparison of methodologies for quantifying 5β-Pregnane-3,20-dione, a key endogenous neurosteroid and metabolite of progesterone.[1][2] While direct, large-scale inter-laboratory comparison data for 5β-Pregnane-3,20-dione is not extensively published, this guide synthesizes field-proven insights and data from analogous steroid hormone analyses to provide a robust framework for methodology selection, validation, and interpretation.
The imperative for such a guide stems from the well-documented variability in steroid hormone measurements across different laboratories and assay platforms.[3][4][5][6] This variability can significantly impact the interpretation of research findings and the progress of clinical drug development. This document aims to equip scientists with the necessary knowledge to critically evaluate and compare different analytical methods, fostering greater consistency and reliability in the field.
The Analytical Landscape: A Comparative Overview
The quantification of 5β-Pregnane-3,20-dione, like other steroid hormones, is primarily accomplished through two major analytical approaches: mass spectrometry-based methods and immunoassays. Each possesses distinct advantages and inherent limitations that must be carefully considered in the context of the specific research question.
Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is widely regarded as the gold standard for steroid hormone analysis due to its high specificity and accuracy.[7][8] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer high throughput and ease of use but can be susceptible to cross-reactivity with structurally similar steroids.[3][4][9]
Table 1: Comparative Performance Characteristics of Key Analytical Methods
| Feature | LC-MS/MS | GC-MS | ELISA/RIA |
| Specificity | Very High | Very High | Moderate to High |
| Sensitivity | High to Very High | High | Moderate to High |
| Accuracy | Very High | Very High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | High | Low to Moderate |
| Expertise Required | High | High | Low to Moderate |
| Cross-Reactivity | Minimal | Minimal | Potential for significant cross-reactivity |
| Matrix Effects | Can be significant, requires careful management | Can be significant, requires careful management | Can be significant |
Deep Dive into Methodologies
A thorough understanding of the principles behind each method is crucial for designing and interpreting inter-laboratory comparisons.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for the definitive quantification of steroid hormones in complex biological matrices.[7][10] Its strength lies in the combination of chromatographic separation of the analyte from interfering substances followed by highly selective and sensitive detection by tandem mass spectrometry.
The causality behind this choice is the method's ability to distinguish between isobaric compounds—molecules with the same mass but different structures—which is a common challenge in steroid analysis. The use of stable isotope-labeled internal standards is a self-validating system that corrects for variations in sample preparation and matrix effects, ensuring high precision and accuracy.[8]
Workflow for LC-MS/MS Analysis
Caption: Workflow for 5β-Pregnane-3,20-dione analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, often considered a reference method.[11] It offers excellent chromatographic resolution, particularly for separating isomeric compounds. However, it typically requires derivatization of the steroid to increase its volatility and thermal stability for gas-phase analysis.
The choice of derivatization agent is critical and can influence the fragmentation pattern in the mass spectrometer, impacting sensitivity and specificity. The experimental design must account for potential degradation of the analyte at high temperatures in the GC inlet and column.
Workflow for GC-MS Analysis
Caption: General workflow for steroid analysis using GC-MS.
Immunoassays (ELISA/RIA)
Immunoassays are based on the principle of competitive binding between the target analyte (5β-Pregnane-3,20-dione) and a labeled tracer for a limited number of antibody binding sites. Their high throughput and relatively low cost make them attractive for large-scale screening studies.
However, the trustworthiness of immunoassay data is heavily dependent on the specificity of the antibody used. Cross-reactivity with other structurally related steroids, such as progesterone or other pregnanedione isomers, can lead to an overestimation of the analyte concentration.[3][4] For instance, a radioimmunoassay developed for 5α-pregnane-3,20-dione showed a 1.8% cross-reactivity with 5β-pregnane-3,20-dione.[12][13] Therefore, validation of any immunoassay should include rigorous testing for cross-reactivity with a panel of relevant steroids.
Principle of Competitive ELISA
Caption: Principle of competitive ELISA for analyte quantification.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential for assessing the state of the art in 5β-Pregnane-3,20-dione measurement and for promoting harmonization of results. Such a study should incorporate the following key elements:
-
Reference Materials: The use of certified reference materials (CRMs) with accurately assigned target values is crucial for assessing the accuracy of different methods.
-
Sample Exchange: A panel of samples, including pooled human serum/plasma and spiked samples covering a range of concentrations, should be distributed to participating laboratories.
-
Standardized Reporting: A clear protocol for data reporting should be established to ensure consistency in units, statistical analysis, and the reporting of quality control data.
-
Blinded Analysis: To the extent possible, samples should be analyzed in a blinded fashion to minimize analytical bias.
Organizations like the Centers for Disease Control and Prevention (CDC) have established hormone standardization programs that can serve as a model for such studies.[14][15]
Experimental Protocols
The following are representative, high-level protocols for the quantification of 5β-Pregnane-3,20-dione. It is imperative that each laboratory performs a thorough in-house validation of its specific method.
Protocol 1: LC-MS/MS Quantification
-
Sample Preparation:
-
Pipette 100 µL of serum or plasma into a clean tube.
-
Add 10 µL of an internal standard solution (e.g., ¹³C₃-5β-Pregnane-3,20-dione in methanol).
-
Perform a liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute and centrifuge at 4000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5β-Pregnane-3,20-dione: e.g., m/z 317.2 -> 299.2
-
¹³C₃-5β-Pregnane-3,20-dione: e.g., m/z 320.2 -> 302.2
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration from a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
-
Protocol 2: GC-MS Quantification
-
Sample Preparation and Derivatization:
-
Perform an extraction as described for LC-MS/MS.
-
After evaporation, add 50 µL of methoxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to form the methoxime derivative.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes for silylation.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
-
Quantification:
-
Quantify using an internal standard and a calibration curve.
-
Protocol 3: Competitive ELISA
-
Assay Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Add the 5β-Pregnane-3,20-dione-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for the specified time at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of 5β-Pregnane-3,20-dione in the samples from the standard curve.
-
Conclusion and Future Directions
The accurate measurement of 5β-Pregnane-3,20-dione is critical for advancing our understanding of its physiological roles and its potential as a therapeutic target. While LC-MS/MS and GC-MS offer the highest levels of specificity and accuracy, immunoassays can be a valuable tool for high-throughput screening, provided they are thoroughly validated.
A concerted effort towards the standardization of 5β-Pregnane-3,20-dione measurement, including the development of certified reference materials and the establishment of inter-laboratory comparison programs, is essential for improving the comparability and reliability of data across different studies and laboratories. This will ultimately accelerate progress in both basic research and clinical applications involving this important steroid hormone.
References
- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491–495.
- Stanczyk, F. Z., Lee, J. S., & Santen, R. J. (2007). Standardization of steroid hormone assays: why, how, and when? Cancer Epidemiology, Biomarkers & Prevention, 16(9), 1713–1719.
- Rauh, M. (2010). Preclinical challenges in steroid analysis of human samples. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496–500.
- Middle, J. (1998). Standardization of steroid hormone assays. Annals of Clinical Biochemistry, 35(3), 354–363.
- Vesper, H. W., & Botelho, J. C. (2010). Challenges and improvements in testosterone and estradiol testing. Clinical Chemistry, 56(8), 1213–1215.
- Braun, V., Ceglarek, U., Gaudl, A., & Seger, C. (2023). Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes.
- Vesper, H. W., Bhasin, S., Wang, C., Tai, S. S., Dodge, L. A., Singh, R. J., ... & standardization, c. (2008). CDC project on standardizing steroid hormone measurements. Clinical Chemistry, 54(8), 1425–1428.
- Vesper, H. W., & Botelho, J. C. (2010). Challenges and improvements in testosterone and estradiol testing. EJIFCC, 21(2), 34.
- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491–495.
- Stenman, U. H. (2013). Standardization of hormone determinations. Best Practice & Research Clinical Endocrinology & Metabolism, 27(6), 823–830.
- BenchChem. (n.d.).
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2022). Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone. Clinical Chemistry and Laboratory Medicine (CCLM), 60(11), 1774–1783.
- Koal, T., Schmiederer, D., Pham-Tuan, H., Röhring, C., & Rauh, M. (2012). Standardized LC-MS/MS based steroid hormone profile-analysis. The Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 129–138.
- Jannetto, P. J., & Fitzgerald, R. L. (2022). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing. Clinical Biochemistry, 107, 1–9.
- Iva, M., & Brunelli, C. (2022). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 12(6), 505.
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2022). Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone. Clinical Chemistry and Laboratory Medicine (CCLM), 60(11), 1774–1783.
- Koal, T., Schmiederer, D., Pham-Tuan, H., Röhring, C., & Rauh, M. (2012). Standardized LC-MS/MS based steroid hormone profile-analysis. The Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 129–138.
- Wikipedia. (2023, December 2). 5β-Dihydroprogesterone. In Wikipedia.
- Zwirner, M., Fawzy, M. M., Bopp, F. C., Klemm-Wolfgram, E., Handschuh, D., Voelter, W., & Schindler, A. E. (1983). Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Archives of Gynecology, 233(4), 229–240.
- National Center for Biotechnology Information. (n.d.). 3,20-Pregnanedione. In PubChem.
- Centers for Disease Control and Prevention. (2024, May 14).
- Sigma-Aldrich. (n.d.). Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone.
Sources
- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. 3,20-Pregnanedione | C21H32O2 | CID 92745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Standardization of steroid hormone assays: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Challenges and improvements in testosterone and estradiol testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardization of hormone determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical challenges in steroid analysis of human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
A Comparative Guide to the Effects of Pregnanedione Isomers on Motor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Neuroactive Landscape of Pregnanedione Isomers
Pregnanedione (pregnane-3,20-dione) isomers are endogenous neurosteroids, metabolites of progesterone, that exhibit potent and diverse effects on the central nervous system. Their biological activity is critically dependent on the stereochemistry of the A/B ring fusion (5α or 5β configuration). These isomers and their subsequent metabolites, such as allopregnanolone and pregnanolone, are powerful modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. This modulation is the principal mechanism through which they influence neuronal excitability and, consequently, behavior, including motor activity. Understanding the distinct effects of each isomer is paramount for the development of targeted therapeutics for a range of neurological and psychiatric disorders.
The Dichotomy of Action: 5α- vs. 5β-Pregnanedione
The orientation of the hydrogen atom at the C5 position of the steroid nucleus dramatically alters the molecule's shape and its interaction with target receptors, leading to divergent effects on motor function.
5α-Pregnanedione: The Stimulant
Experimental evidence robustly demonstrates that 5α-pregnane-3,20-dione generally leads to an increase in motor activity. In a key study involving ovariectomized rats, chronic administration of 5α-pregnanedione resulted in a significant increase in motor activity, reaching 143% of the control group.[1] This stimulatory effect is thought to be mediated by its primary metabolite, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a potent positive allosteric modulator of the GABA-A receptor.[2][3] Studies in mice have shown that allopregnanolone can produce a dose-dependent increase in locomotor activity.[2][4]
5β-Pregnanedione: The Sedative
In stark contrast, 5β-pregnane-3,20-dione exerts a depressive effect on motor function. The same comparative study in ovariectomized rats revealed that administration of 5β-pregnanedione led to a profound decrease in motor activity, reducing it to 58% of the control levels.[1] This sedative effect is attributed to its metabolism to pregnanolone (3α-hydroxy-5β-pregnan-20-one), another potent positive modulator of the GABA-A receptor. While both allopregnanolone and pregnanolone enhance GABAergic inhibition, subtle differences in their interaction with GABA-A receptor subunits may underlie their differential effects on motor activity, with the 5β-configuration favoring a more sedative profile.[5][6]
Mechanism of Action: Modulation of the GABA-A Receptor
The primary molecular target for the motor effects of pregnanedione isomers and their metabolites is the GABA-A receptor, a ligand-gated ion channel.
These neurosteroids bind to specific allosteric sites on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the receptor's response to GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, producing effects such as sedation and anxiolysis.
The differential effects of the 5α and 5β isomers on motor activity likely arise from a combination of factors, including their affinity for different GABA-A receptor subunit combinations, their metabolic conversion rates, and the distinct pharmacological profiles of their metabolites.
Figure 2. Standardized workflow for the open-field test.
Rotarod Test
The rotarod test is a performance-based assay used to assess motor coordination, balance, and motor learning in rodents.
Objective: To measure the ability of an animal to maintain balance on a rotating rod.
Apparatus: A rotating rod, typically with a textured surface for grip, with adjustable speed. The apparatus usually has dividers to allow for the simultaneous testing of multiple animals.
Procedure:
-
Training/Habituation:
-
Place the animals on the stationary rod for a brief period to acclimate them to the apparatus.
-
Conduct training trials at a low, constant speed (e.g., 4-5 rpm) for a few minutes on the days preceding the test. This reduces the influence of learning during the actual test.
-
-
Testing:
-
Place the animal on the rotating rod.
-
The test can be conducted in two primary modes:
-
Fixed Speed: The rod rotates at a constant speed, and the latency to fall is recorded.
-
Accelerating Speed: The rotational speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Record the latency to fall from the rod. A trial typically ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).
-
-
Inter-trial Interval: Allow a rest period of at least 15-20 minutes between trials to prevent fatigue.
-
Data Analysis: The primary measure is the latency to fall. In the accelerating rotarod test, the rotational speed at the time of the fall is also a key parameter.
Conclusion and Future Directions
The stereochemistry of pregnanedione isomers is a critical determinant of their effects on motor activity. The 5α-isomer and its metabolite allopregnanolone generally produce an increase in locomotor activity, whereas the 5β-isomer and its metabolite pregnanolone induce motor depression and sedation. These contrasting effects are primarily mediated by their differential modulation of the GABA-A receptor.
For researchers in drug development, these findings highlight the potential for designing isomer-specific neurosteroid analogs to achieve desired therapeutic outcomes. For instance, 5β-pregnanedione-like compounds could be explored for their sedative-hypnotic properties, while molecules that selectively mimic the effects of 5α-pregnanedione might have applications in conditions characterized by psychomotor retardation.
Future research should focus on elucidating the precise subunit-specific interactions of these isomers with the GABA-A receptor to better understand the molecular basis for their divergent effects. Furthermore, investigating the motor effects of other, less-studied pregnanedione isomers will provide a more comprehensive understanding of the structure-activity relationships within this important class of neuroactive steroids.
References
- Finn, D. A., Roberts, A. J., & Crabbe, J. C. (1997). Rewarding effect of the neuroactive steroid 3 alpha-hydroxy-5 alpha-pregnan-20-one in mice. Pharmacology Biochemistry and Behavior, 56(2), 261–266. [Link]
- Dhar, V., Stark, R., Kraulis, I., & Murphy, B. E. (1987). Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats. The Journal of Steroid Biochemistry, 26(5), 577–580. [Link]
- Watanabe, M., Wulff, P., et al. (2015). Increased Motor-Impairing Effects of the Neuroactive Steroid Pregnanolone in Mice with Targeted Inactivation of the GABAA Receptor γ2 Subunit in the Cerebellum. Frontiers in Cellular Neuroscience, 9, 32. [Link]
- Bitran, D., Hilvers, R. J., & Kellogg, C. K. (1991). Anxiolytic effects of 3 alpha-hydroxy-5 alpha[beta]-pregnan-20-one: endogenous metabolites of progesterone that are active at the GABAA receptor. Brain Research, 561(1), 157–161. [Link]
- Mok, W. M., Herschkowitz, S., & Krieger, N. R. (1992). Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is the metabolite responsible for anesthesia induced by 5 alpha-pregnanedione in the mouse. Neuroscience Letters, 135(2), 145–148. [Link]
- VanDoren, M. J., et al. (2000). Neuroactive Steroid 3α-Hydroxy-5α-Pregnan-20-One Modulates Electrophysiological and Behavioral Actions of Ethanol. Journal of Neuroscience, 20(5), 1982-1989. [Link]
- Frye, C. A. (2009). Effects and Mechanisms of 3α,5α,-THP on Emotion, Motivation, and Reward Functions Involving Pregnane Xenobiotic Receptor. Frontiers in Neuroscience, 3(2), 168–180. [Link]
- Fish, E. W., et al. (2015). Effects of the Neuroactive Steroid Allopregnanolone on Intracranial Self-Stimulation in C57BL/6J Mice. Neuropsychopharmacology, 40(5), 1253-1262. [Link]
Sources
- 1. Contrasting effects of 5 alpha- and 5 beta-pregnane-3,20-dione on the motor activity of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rewarding effect of the neuroactive steroid 3 alpha-hydroxy-5 alpha-pregnan-20-one in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is the metabolite responsible for anesthesia induced by 5 alpha-pregnanedione in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Neuroactive Steroid Allopregnanolone on Intracranial Self-Stimulation in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Motor-Impairing Effects of the Neuroactive Steroid Pregnanolone in Mice with Targeted Inactivation of the GABAA Receptor γ2 Subunit in the Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic effects of 3 alpha-hydroxy-5 alpha[beta]-pregnan-20-one: endogenous metabolites of progesterone that are active at the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5β-Pregnane-3,20-dione in Serum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of endogenous steroids like 5β-Pregnane-3,20-dione, a key neurosteroid and progesterone metabolite, in serum presents significant analytical challenges due to its low physiological concentrations and the presence of interfering isomers.[1] This guide provides a comprehensive framework for the validation of a robust analytical method, focusing on the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will dissect the critical validation parameters as stipulated by regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), compare alternative analytical platforms, and provide detailed, actionable protocols.[2][3][4] The objective is to equip researchers and drug development professionals with the expertise to develop and validate a method that is not only compliant but also scientifically sound, ensuring data integrity for pharmacokinetic, toxicokinetic, and clinical studies.
Introduction to 5β-Pregnane-3,20-dione: The Analytical Target
5β-Pregnane-3,20-dione (also known as 5β-dihydroprogesterone) is an endogenous neurosteroid formed from progesterone by the enzyme 5β-reductase.[1] It serves as a crucial intermediate in the biosynthesis of other neuroactive steroids like pregnanolone.[1] Its accurate measurement is vital for understanding various physiological and pathological processes, including neuroendocrine function, mood disorders, and the effects of drugs targeting steroidogenic pathways.
The primary analytical challenge lies in distinguishing 5β-Pregnane-3,20-dione from its isomer, 5α-Pregnane-3,20-dione (allopregnanedione).[5] These isomers have the same mass and similar chemical properties, making specific quantification difficult without high-resolution chromatographic separation. Therefore, a validated method must prove its ability to resolve these compounds unequivocally.
Comparative Analysis of Analytical Platforms
While immunoassays have been used for steroid analysis, they often suffer from cross-reactivity with structurally similar compounds, a critical flaw when dealing with isomers.[6] For this reason, mass spectrometry-based methods are the industry standard for definitive quantification.
| Feature | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-MS (GC-MS) |
| Specificity | Excellent. Capable of separating isomers like 5α/5β-pregnanedione with appropriate chromatography. High specificity from MRM transitions.[7] | Good to Excellent. Also capable of isomer separation, but may require derivatization which adds complexity. |
| Sensitivity | Excellent. Can achieve Lower Limits of Quantification (LLOQ) in the low pg/mL range, essential for endogenous steroids.[8] | Good. Often requires derivatization to improve volatility and sensitivity. |
| Sample Throughput | High. Modern UHPLC systems and automated sample preparation enable rapid analysis times (e.g., <15 minutes per sample).[9][10] | Lower. Typically involves longer run times and more complex, often manual, derivatization steps. |
| Sample Preparation | Simpler. Often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10][11] | More Complex. Requires derivatization to make the analyte volatile. This adds steps and potential for variability. |
| Recommendation | Highly Recommended. The combination of high specificity, sensitivity, and throughput makes it the superior choice for clinical and research applications.[8] | A viable alternative, but generally less efficient for this application in a high-throughput environment. |
The Architecture of a Robust Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The core parameters are defined by international guidelines, primarily the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation," now harmonized under the ICH M10 guideline.[2][3][4][12]
The following diagram illustrates the interconnected nature of a full validation process. Each component builds upon the others to create a self-validating system.
Caption: Workflow for a full bioanalytical method validation.
Detailed Experimental Protocols for Method Validation
Here we detail the step-by-step protocols for the essential validation experiments. The causality behind each step is explained to provide a deeper understanding.
Protocol 1: Sample Preparation (Supported Liquid Extraction - SLE)
Supported Liquid Extraction (SLE) is chosen for its efficiency, high recovery, and ability to eliminate emulsions, which are common with traditional LLE.[13] This protocol provides cleaner extracts than simple protein precipitation, which is critical for reducing matrix effects in LC-MS/MS.[10]
Caption: Supported Liquid Extraction (SLE) workflow for serum.
Protocol 2: Validation Experiments
For these experiments, Quality Control (QC) samples are prepared by spiking known concentrations of 5β-Pregnane-3,20-dione into a surrogate matrix (e.g., stripped human serum). Typically, four levels are used:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control
-
MQC: Medium Quality Control
-
HQC: High Quality Control
A. Selectivity and Specificity
-
Objective: To prove the method can differentiate the analyte from endogenous interferences and its isomers.
-
Protocol:
-
Analyze blank serum samples from at least six different sources (individual donors).
-
Analyze a blank sample spiked with the 5α-Pregnane-3,20-dione isomer to confirm chromatographic separation.
-
Analyze a blank sample spiked with the analyte at the LLOQ.
-
-
Acceptance Criteria:
-
Response in blank samples at the retention time of the analyte should be <20% of the LLOQ response.[14]
-
Complete baseline resolution between 5β- and 5α- isomers.
-
B. Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between instrument response and known analyte concentrations.
-
Protocol:
-
Prepare a set of calibration standards (typically 8 non-zero standards) by spiking stripped serum. The range should cover the expected physiological concentrations.
-
Analyze the standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis, typically using a 1/x² weighting.
-
-
Acceptance Criteria:
C. Accuracy and Precision
-
Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol:
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.
-
Inter-day (Intermediate Precision): Repeat the analysis on at least three different days.
-
-
Acceptance Criteria (FDA/EMA):
D. Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction process (Recovery) and the influence of co-eluting matrix components on ionization (Matrix Effect).
-
Protocol:
-
Recovery: Compare the peak area of the analyte from an extracted QC sample to the peak area of a post-extraction spiked sample (analyte added to the blank matrix extract).
-
Matrix Effect: Compare the peak area of a post-extraction spiked sample to the peak area of a pure solution of the analyte in the mobile phase.
-
-
Acceptance Criteria:
-
Recovery should be consistent and reproducible. While no specific value is mandated, high and stable recovery is desirable.[15]
-
The CV of the matrix factor across different lots of matrix should be ≤15%.
-
E. Stability
-
Objective: To ensure the analyte is stable throughout the sample lifecycle.
-
Protocol:
-
Analyze QC samples (LQC and HQC) after subjecting them to various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Left at room temperature for a duration reflecting expected handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected study duration.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.[14]
-
Data Interpretation & Acceptance Criteria Summary
The following table summarizes the universally accepted criteria for a validated bioanalytical method, primarily derived from FDA and EMA guidelines.[3][14]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the analyte retention time (<20% of LLOQ). |
| Linearity (r²) | ≥ 0.99 |
| Calibration Standards | Back-calculated values within ±15% of nominal (±20% for LLOQ). |
| Accuracy (Mean % Bias) | Within ±15% of nominal (±20% for LLOQ). |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ). |
| Stability (All types) | Mean concentration within ±15% of nominal. |
Conclusion & Recommendations
The validation of an analytical method for 5β-Pregnane-3,20-dione in serum is a rigorous but essential process for generating reliable data in research and drug development. An LC-MS/MS method is unequivocally the platform of choice due to its superior specificity and sensitivity.[8] By systematically executing the validation experiments outlined—Selectivity, Linearity, Accuracy, Precision, Recovery, and Stability—and adhering to the stringent acceptance criteria set by regulatory bodies, laboratories can establish a method that is robust, reliable, and fit for purpose.[4] The use of efficient sample preparation techniques like SLE further enhances method performance by providing cleaner extracts and minimizing matrix effects.[13] This comprehensive approach ensures the integrity of the data that underpins critical scientific and clinical decisions.
References
- Bioanalytical method validation - Scientific guideline. European Medicines Agency.
- Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. January 2025.
- USFDA guidelines for bioanalytical method validation. SlideShare.
- Guideline on bioanalytical method validation. European Medicines Agency. July 2011.
- ICH M10 on bioanalytical method validation. European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. May 2001.
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. November 2022.
- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. National Institutes of Health. February 2012.
- 3,20-Pregnanedione. National Center for Biotechnology Information.
- 5β-Dihydroprogesterone. Wikipedia.
- Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. Shimadzu.
- A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry. National Institutes of Health.
- Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Austin Publishing Group. November 2022.
- Effective Extraction of a Panel of Steroid Hormones from Human Serum. Technology Networks. December 2023.
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. National Institutes of Health.
- Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759). Human Metabolome Database.
- Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. PubMed. July 2021.
- Which LC-MS/MS Platform is Most Appropriate for the Quantitative Analysis of Steroids in Serum for Clinical Research?. LabRulez LCMS.
- 5alpha-Dihydroprogesterone. National Center for Biotechnology Information.
- Analysis of Adrenal Steroids in Dried Blood Spots and Serum Using Agilent Ultivo LC/TQ. Agilent.
- LC-MS/MS measurement of serum steroid steroids in the clinical laboratory. ResearchGate. September 2017.
Sources
- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 5alpha-Dihydroprogesterone | C21H32O2 | CID 92810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Safety Operating Guide
Navigating the Disposal of 5β-Pregnane-3,20-dione: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For researchers and drug development professionals, understanding the nuances of waste management for specific reagents like 5β-Pregnane-3,20-dione is not just a matter of compliance, but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 5β-Pregnane-3,20-dione, grounded in scientific principles and regulatory standards.
I. Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. 5β-Pregnane-3,20-dione, a metabolite of progesterone, is a steroid that requires careful handling. While specific toxicity data may be limited, it is prudent to treat it with the caution afforded to other biologically active steroid compounds.
Key Considerations:
-
Biological Activity: As a steroid, it has the potential to be biologically active.
-
Physical Form: Typically a solid powder, which can pose an inhalation hazard if it becomes airborne.
-
Regulatory Status: While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its potential health effects warrant careful disposal considerations. It is often treated as a non-RCRA pharmaceutical waste.[1]
A comprehensive risk assessment should be conducted, considering the quantities being handled, the potential for exposure, and the specific laboratory environment.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the disposal of 5β-Pregnane-3,20-dione and associated contaminated materials. This workflow is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Segregation of Waste: Proper waste segregation is the foundational step in compliant chemical disposal.[2]
-
Solid Waste: Unused or expired 5β-Pregnane-3,20-dione powder should be collected in a designated, compatible, and clearly labeled waste container.
-
Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into direct contact with the compound should be considered contaminated and segregated from regular laboratory trash.
-
Liquid Waste: Solutions containing 5β-Pregnane-3,20-dione should be collected in a separate, leak-proof container designated for halogenated or non-halogenated solvent waste, depending on the solvent used.[2]
2. Container Selection and Labeling: The choice of waste container is crucial to prevent leaks and ensure safe handling.[2]
-
Use containers made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is often suitable.
-
All waste containers must be securely sealed and clearly labeled with the words "Hazardous Waste" (or as required by your institution's policy), the full chemical name ("5β-Pregnane-3,20-dione"), and the primary hazard (e.g., "Biologically Active Compound").[3]
3. Spill Management: In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.[1]
-
Personnel Protection: Evacuate non-essential personnel from the area. The individual cleaning the spill must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of powdered material, a respirator may be necessary to prevent inhalation.
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the liquid before collecting it into the waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory disinfectant.
4. Final Disposal: The ultimate disposal of 5β-Pregnane-3,20-dione waste must be handled by a licensed hazardous waste contractor.
-
Incineration: The preferred method for disposing of non-RCRA pharmaceutical waste is incineration.[1] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.
-
Landfilling: Landfilling is not a recommended disposal method for this type of compound due to the potential for environmental contamination.[1]
-
Drain Disposal: Under no circumstances should 5β-Pregnane-3,20-dione or its solutions be disposed of down the drain.[1]
The following diagram illustrates the decision-making process for the proper disposal of 5β-Pregnane-3,20-dione.
Caption: Disposal decision workflow for 5β-Pregnane-3,20-dione.
III. Personal Protective Equipment (PPE) and Decontamination
Consistent use of appropriate PPE is non-negotiable when handling 5β-Pregnane-3,20-dione and its waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respirator | NIOSH-approved respirator | Recommended for handling large quantities of powder or during spill cleanup to prevent inhalation.[4] |
Decontamination Procedures:
-
Lab Surfaces: Regularly decontaminate benchtops and other surfaces where the compound has been handled using a suitable laboratory detergent.
-
Equipment: Thoroughly clean all non-disposable equipment that has come into contact with 5β-Pregnane-3,20-dione according to your laboratory's standard operating procedures.
-
PPE: Dispose of contaminated single-use PPE in the designated solid waste stream. Reusable PPE should be decontaminated according to the manufacturer's instructions.
IV. Regulatory Framework and Institutional Policies
It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations governing chemical waste disposal. The U.S. Environmental Protection Agency (EPA) provides the overarching regulatory framework under RCRA.[5] However, individual states and institutions may have more stringent requirements. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.
Laboratories are typically classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) of hazardous waste, each with different regulatory obligations.[3] Understanding your facility's generator status is essential for compliance.
V. Conclusion
The responsible disposal of 5β-Pregnane-3,20-dione is a multi-faceted process that demands careful planning, adherence to established protocols, and a commitment to safety. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively manage this chemical waste stream, protecting themselves, their colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Voelkel, J. (2019).
- Metasci. (n.d.). Safety Data Sheet 5-Pregnen-3beta-ol-20-one.
- U.S. Environmental Protection Agency. (2018). Laboratory Environmental Sample Disposal Information Document.
- BenchChem. (2025).
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Spectrum Pharmacy Products. (2018). Safety Data Sheet - Pregnenolone.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
- Rx Destroyer. (2021). OSHA Guidelines for Medical Waste.
- Centers for Disease Control and Prevention. (2016). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
- Human Metabolome Database. (2006). Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759).
Sources
Navigating the Safe Handling of 5β-Pregnane-3,20-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5β-Pregnane-3,20-dione, a key metabolite of progesterone. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the knowledge to operate safely and effectively.
This guide is structured to provide a clear, logical pathway for risk mitigation, from initial hazard assessment to final disposal.
Core Principles of Safe Handling
Given the nature of 5β-Pregnane-3,20-dione, all handling procedures should be governed by the principles of minimizing exposure. This includes inhalation, dermal contact, and ingestion. Adherence to the guidelines established by the United States Pharmacopeia (USP) General Chapter <800> for handling hazardous drugs provides a robust framework for ensuring laboratory safety.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) is the most critical factor in preventing exposure to 5β-Pregnane-3,20-dione. A comprehensive PPE strategy is not merely a checklist but a system that protects the user throughout the entire workflow.
Recommended PPE for Handling 5β-Pregnane-3,20-dione
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) | Steroid hormones can be absorbed through the skin. Double-gloving provides an additional barrier and is a standard practice for handling hazardous drugs. |
| Gown | Disposable, non-permeable gown with long sleeves, closed cuffs, and a back closure | Protects the wearer's clothing and skin from potential contamination. The back closure design minimizes the risk of frontal contamination. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes and aerosols, which can be generated during weighing, reconstitution, or transfer of the compound. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) | Essential when handling the powdered form of the compound to prevent inhalation of airborne particles. |
| Shoe Covers | Two pairs of disposable, skid-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
| Head and Hair Covers | Bouffant cap and beard cover (if applicable) | Contains hair and prevents it from coming into contact with contaminated surfaces or the compound itself. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Store 5β-Pregnane-3,20-dione in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area, separate from non-hazardous chemicals.
Engineering Controls: Containing the Hazard
-
Primary Engineering Control (PEC): All manipulations of powdered 5β-Pregnane-3,20-dione, including weighing and reconstitution, must be performed in a containment ventilated enclosure (CVE), also known as a powder hood, or a Class II Biological Safety Cabinet (BSC). This is critical to prevent the generation and dispersal of airborne particles.
-
Secondary Engineering Control (SEC): The PEC should be located within a room with negative pressure to the surrounding areas to prevent contaminants from escaping.
Experimental Workflow: Step-by-Step Guidance
-
Preparation: Before starting any work, ensure the PEC is clean and decontaminated. Gather all necessary materials and place them in the PEC to minimize traffic in and out of the containment area.
-
Weighing: Use a dedicated set of weighing tools. It is advisable to weigh the compound on a disposable weigh paper or boat to facilitate transfer and cleanup.
-
Reconstitution: If dissolving the compound, add the solvent slowly to the powder to avoid splashing. Cap and vortex the vial within the PEC.
-
Handling Solutions: When working with solutions of 5β-Pregnane-3,20-dione, exercise caution to prevent spills and aerosol generation.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all contaminated materials is essential to protect personnel and the environment.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, etc.), weigh papers, and other contaminated solid materials must be disposed of in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour any solutions containing 5β-Pregnane-3,20-dione down the drain.
-
Sharps: Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container for hazardous materials.
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.
Emergency Procedures: Be Prepared
Spills:
-
Small Spills (inside a PEC):
-
Decontaminate the area using a suitable deactivating agent followed by a cleaning agent.
-
Wipe the area clean with absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills (outside a PEC):
-
Evacuate the area immediately and restrict access.
-
Alert your institution's environmental health and safety (EHS) department.
-
Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE should address the spill.
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Conclusion: A Culture of Safety
The safe handling of potent compounds like 5β-Pregnane-3,20-dione is a cornerstone of responsible research. By implementing these procedural, step-by-step guidelines, you are not only ensuring your personal safety but also fostering a culture of safety within your laboratory. This commitment to best practices is integral to the advancement of science and the development of new therapies.
References
- PubChem. (n.d.). 3,20-Pregnanedione. National Center for Biotechnology Information.
- Wikipedia. (2023, November 28). 5β-Dihydroprogesterone.
- Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
